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  • Product: 4-Methylfuran-2-sulfonyl chloride
  • CAS: 2153799-57-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Methylfuran-2-sulfonyl Chloride in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, heteroaryl sulfonyl chlorides are indispensable building blocks for synthesizing bioactive sulfonamides. Among these, 4-Methylfuran-2-sulfonyl chloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heteroaryl sulfonyl chlorides are indispensable building blocks for synthesizing bioactive sulfonamides. Among these, 4-Methylfuran-2-sulfonyl chloride (CAS: 2153799-57-4) represents a highly reactive, specialized electrophile[1]. The furan ring is a privileged scaffold, and its sulfonamide derivatives have demonstrated profound efficacy as antimicrobial agents and carbonic anhydrase (CA) inhibitors in oncology[2][3].

Due to the inherent electron-rich nature of the furan nucleus and the extreme moisture sensitivity of the sulfonyl chloride moiety, working with this compound requires rigorous anhydrous techniques and optimized synthetic routes[3][4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven protocols for its application in drug discovery.

Physicochemical Properties & Structural Dynamics

The chemical behavior of 4-Methylfuran-2-sulfonyl chloride is dictated by the push-pull electronic relationship between the electron-donating 4-methylfuran ring and the strongly electron-withdrawing sulfonyl chloride group. The methyl group at the C4 position inductively donates electron density into the heteroaromatic system, slightly increasing the lability of the furan ring to strong acids compared to unsubstituted variants, while maintaining the high electrophilicity of the sulfur center.

Table 1: Key Physicochemical Parameters
ParameterValue / Description
Chemical Name 4-Methylfuran-2-sulfonyl chloride
CAS Number 2153799-57-4[1]
Molecular Formula C5H5ClO3S[1]
Molecular Weight 180.61 g/mol [1]
SMILES CC1=COC(=C1)S(=O)(=O)Cl[5]
MDL Number MFCD31665475[6]
Appearance Pale yellow to off-white liquid/solid (extrapolated from furan-2-sulfonyl chloride)[4]
Solubility Soluble in aprotic organic solvents (DCM, THF, DMF). Reacts violently with water[4].
Storage Conditions Inert atmosphere (Ar/N2), store in freezer under -20 °C[7].

Mechanistic Reactivity and Stability

The reactivity of heteroaryl sulfonyl chlorides is a double-edged sword. The same electrophilicity that makes 4-Methylfuran-2-sulfonyl chloride an excellent reagent for sulfonamide synthesis also makes it highly susceptible to atmospheric moisture[3].

Causality of Degradation: If exposed to water, the nucleophilic oxygen of H₂O attacks the electrophilic sulfur, displacing the chloride ion. This hydrolysis yields 4-methylfuran-2-sulfonic acid and stoichiometric hydrogen chloride (HCl)[4]. The localized generation of strong acid can subsequently trigger the polymerization or ring-opening of the acid-sensitive furan nucleus, destroying the reagent. Therefore, handling must strictly favor the aminolysis pathway over hydrolysis.

Reactivity A 4-Methylfuran-2-sulfonyl chloride (Highly Electrophilic) B Hydrolysis (Atmospheric Moisture) A->B H2O attack C Aminolysis (1° or 2° Amines) A->C Base-catalyzed (e.g., Pyridine) D 4-Methylfuran-2-sulfonic acid + HCl (Degradation) B->D Rapid decomposition E Furan-Sulfonamide Derivative (Bioactive Scaffold) C->E Stable product formation

Fig 1. Divergent chemoselective pathways of 4-Methylfuran-2-sulfonyl chloride.

Advanced Synthetic Workflows

To ensure scientific integrity and high yields, the following protocols are designed as self-validating systems, utilizing mild conditions to protect the furan scaffold.

Protocol A: In Situ Synthesis via Organozinc Reagents (Transition-Metal-Free)

Direct electrophilic sulfonation of alkyl-furans using chlorosulfonic acid often results in competitive polymerization. To circumvent this, we employ a modern approach utilizing 2,4,6-trichlorophenyl chlorosulfate (TCPC)[8].

Step-by-Step Methodology:

  • Organozinc Preparation: In an oven-dried Schlenk flask under argon, prepare 4-methyl-2-furylzinc chloride (1.0 equiv) in anhydrous THF.

  • Electrophilic Coupling: Cool the solution to 0 °C. Dropwise, add a solution of TCPC (1.2 equiv) in THF. Rationale: Pre-forming the heteroarylzinc reagent inverts the polarity, allowing nucleophilic attack on the TCPC electrophile, generating the sulfonyl chloride under mild, non-acidic conditions[8].

  • Validation: Monitor the formation of 4-Methylfuran-2-sulfonyl chloride via TLC (using a UV-active stain). Do not isolate the intermediate due to its thermal instability at room temperature[8].

Protocol B: Parallel Synthesis of Furan-Sulfonamides (Amine Coupling)

Once the sulfonyl chloride is generated (or if using a commercially sourced, freshly thawed batch), it must be immediately subjected to aminolysis.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve the target primary or secondary amine (1.1 equiv) in anhydrous dichloromethane (DCM). Add anhydrous pyridine or triethylamine (2.5 equiv)[9]. Rationale: The non-nucleophilic base is non-negotiable. It deprotonates the intermediate zwitterion and scavenges the stoichiometric HCl byproduct, preventing the acidic cleavage of the furan ring[9].

  • Coupling: Slowly transfer the freshly prepared 4-Methylfuran-2-sulfonyl chloride solution to the amine mixture at 0 °C[9]. Rationale: The reaction is highly exothermic. Maintaining 0 °C suppresses side reactions and prevents the thermal degradation of the sulfonyl chloride.

  • Workup & Neutralization: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. The basic quench neutralizes any unreacted sulfonyl chloride into the water-soluble sulfonate salt, acting as a self-purifying step[9].

  • Validation: Confirm the product mass using LC-MS (ESI+) targeting the

    
     of the specific sulfonamide adduct.
    

Workflow S1 Step 1 Organozinc Activation S2 Step 2 TCPC Coupling S1->S2 THF, 0°C S3 Step 3 In Situ Aminolysis S2->S3 Add Amine + Base S4 Step 4 Neutralization & Workup S3->S4 Quench with NaHCO3 S5 Step 5 Chromatographic Purification S4->S5 LC-MS Validation

Fig 2. Transition-metal-free synthetic workflow for furan-sulfonamides via TCPC.

Applications in Targeted Drug Development

The sulfonamides derived from 4-Methylfuran-2-sulfonyl chloride are highly valued in structure-activity relationship (SAR) studies across two primary therapeutic domains:

  • Antimicrobial Agents: Furan-2-sulfonamide derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. They have shown measurable Minimum Inhibitory Concentration (MIC) values against resistant strains like MRSA[2][9].

  • Oncology & Tumor Microenvironment: Heteroaryl sulfonamides are potent inhibitors of Carbonic Anhydrases (CAs). Specifically, the inhibition of the CA IX isoform—which is overexpressed in hypoxic tumors and drives the acidification of the tumor microenvironment—disrupts cancer cell survival and metastasis[3].

Handling, Safety, and Storage Protocols

As a highly reactive sulfonyl chloride, this compound is classified as corrosive and water-reactive [4].

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at or below -20 °C to prevent gradual degradation[7].

  • Handling: Always handle inside a fume hood using Schlenk line techniques. Contact with moisture liberates toxic and corrosive hydrogen chloride gas[4].

  • PPE: Chemical splash goggles, face shield, and heavy-duty nitrile or neoprene gloves are mandatory[4].

References

  • PubChemLite. "4-methylfuran-2-sulfonyl chloride (C5H5ClO3S)". University of Luxembourg. Available at:[Link]

  • Organic Letters. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate". ACS Publications, 2015. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Furan-2-sulfonyl chloride". Cole-Parmer Safety Database. Available at: [Link]

Sources

Exploratory

4-Methylfuran-2-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 4-Methylfuran-2-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery Executive Summary 4-Methylfuran-2-sulfonyl chloride is a specialized heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methylfuran-2-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Methylfuran-2-sulfonyl chloride is a specialized heterocyclic building block of increasing importance to medicinal chemists and drug development professionals. Its unique structure, combining the aromatic furan scaffold with a highly reactive sulfonyl chloride functional group, positions it as a valuable intermediate for the synthesis of novel sulfonamides and other sulfur-containing derivatives. The furan moiety can engage in specific interactions within biological targets, while the sulfonyl chloride provides a robust chemical handle for library synthesis and late-stage functionalization of complex molecules. This guide offers a comprehensive overview of its core properties, a proposed synthetic methodology based on established chemical principles, an analysis of its chemical reactivity, and a discussion of its strategic application in modern drug discovery workflows. Safety protocols and predictive analytical characterization are also detailed to provide a complete resource for researchers.

Core Molecular Properties

The fundamental physicochemical properties of 4-Methylfuran-2-sulfonyl chloride are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties like boiling and density points are based on computational predictions due to the compound's specialized nature and limited public data.

PropertyValueSource
Molecular Formula C₅H₅ClO₃S[1][2]
Molecular Weight 180.61 g/mol [2]
Monoisotopic Mass 179.9648 Da[1]
CAS Number 2153799-57-4[2]
Predicted Boiling Point 250.6 ± 28.0 °C[2]
Predicted Density 1.443 ± 0.06 g/cm³[2]
Canonical SMILES CC1=COC(=C1)S(=O)(=O)Cl[1]
InChIKey IDWQIVHSHYVHMC-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The synthesis of 4-methylfuran-2-sulfonyl chloride is not widely documented in standard literature. However, a highly plausible and efficient route can be designed based on the principles of electrophilic aromatic substitution, a reaction for which electron-rich furan rings are well-suited. The most logical precursor is 3-methylfuran.

Proposed Synthetic Pathway: Electrophilic Chlorosulfonation

The direct chlorosulfonation of 3-methylfuran using chlorosulfonic acid is the most direct and industrially scalable approach. This method is analogous to established procedures for the synthesis of other furan-2-sulfonyl chlorides.[3]

Causality: The furan ring is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles. The oxygen atom's lone pairs activate the ring, directing substitution primarily to the C2 and C5 positions. In 3-methylfuran, the C2 position is sterically accessible and highly activated, making it the preferred site for sulfonation. Chlorosulfonic acid (ClSO₃H) serves as a potent source of the electrophilic sulfonylating agent.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation & Re-aromatization 3-Methylfuran Intermediate Sigma Complex (Resonance Stabilized) 3-Methylfuran->Intermediate C2 position attacks sulfur ClSO3H Chlorosulfonic Acid (Electrophile) ClSO3H->Intermediate Product 4-Methylfuran-2-sulfonyl chloride Intermediate->Product Loss of H⁺ Chloride_ion Cl⁻ Final_Product Product->Final_Product Final Product cluster_0 Key Reactions cluster_1 Products Start 4-Methylfuran-2- sulfonyl chloride Amine + Primary/Secondary Amine (R₂NH) Base Start->Amine Alcohol + Alcohol (R'OH) Base Start->Alcohol Water + Water (H₂O) Start->Water Sulfonamide Sulfonamide Derivative Amine->Sulfonamide Ester Sulfonate Ester Alcohol->Ester Acid Sulfonic Acid Water->Acid Start 4-Methylfuran-2- sulfonyl chloride (Building Block) Coupling Parallel Synthesis (Sulfonamide Formation) Start->Coupling AmineLib Amine Library (R-NH₂) AmineLib->Coupling ProductLib Furan-Sulfonamide Compound Library Coupling->ProductLib Screening High-Throughput Screening (HTS) ProductLib->Screening Hit Hit Identification Screening->Hit SAR SAR Studies & Lead Optimization Hit->SAR

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Methylfuran-2-sulfonyl chloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed examination of the solubility characteristics of 4-Methylfuran-2-sulfonyl chloride, a crucial reagent and building block...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 4-Methylfuran-2-sulfonyl chloride, a crucial reagent and building block in medicinal chemistry and organic synthesis. An understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the success of synthetic campaigns. This document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for handling and utilizing this compound effectively. Included are its key physicochemical properties, a qualitative solubility profile in common organic solvents, and a detailed, self-validating protocol for precise solubility determination.

Introduction: The Importance of Solubility in Synthesis

4-Methylfuran-2-sulfonyl chloride (C₅H₅ClO₃S) is a heterocyclic sulfonyl chloride valued for its role in introducing the 4-methylfuransulfonyl moiety into target molecules. This group can modulate the physicochemical and pharmacological properties of a compound, such as metabolic stability and target affinity. The efficiency of any synthetic step involving this reagent—from reaction setup to product isolation—is fundamentally governed by its solubility in the chosen solvent system.

Inadequate solubility can lead to:

  • Reduced Reaction Rates: Heterogeneous reaction mixtures often exhibit slower kinetics, leading to incomplete conversions and lower yields.

  • Complex Purifications: Undissolved starting material can complicate work-up procedures and contaminate the desired product.

  • Inconsistent Results: Poor solubility can hinder reproducibility, a critical factor in both research and process development.

This guide serves to demystify the solubility behavior of 4-Methylfuran-2-sulfonyl chloride, enabling scientists to make informed decisions on solvent selection and experimental design.

Physicochemical Properties of 4-Methylfuran-2-sulfonyl chloride

The solubility of a compound is dictated by its molecular structure and physical properties. Understanding these characteristics provides a predictive framework for its behavior in various solvents.

PropertyValueSource
CAS Number 2153799-57-4[1]
Molecular Formula C₅H₅ClO₃S[1][2]
Molecular Weight 180.61 g/mol [1]
Appearance Liquid (predicted/unverified)
Predicted XlogP 1.7[2]
InChIKey IDWQIVHSHYVHMC-UHFFFAOYSA-N[2]

The predicted XlogP value of 1.7 suggests that 4-Methylfuran-2-sulfonyl chloride has moderate lipophilicity.[2] This indicates it is likely to be more soluble in organic solvents than in water. The molecule lacks hydrogen bond donors but possesses several hydrogen bond acceptors (the oxygen atoms), influencing its interactions with protic and aprotic solvents.

The core of its reactivity lies in the highly electrophilic sulfur atom, a characteristic of all sulfonyl chlorides.[3] This makes the compound susceptible to reaction with nucleophilic solvents, particularly water and alcohols, which can hydrolyze or solvolyze the sulfonyl chloride to the corresponding sulfonic acid or ester.[4] This reactivity is a critical consideration during solubility testing and synthetic use.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Causality
Chlorinated Dichloromethane (DCM), ChloroformVery Soluble These solvents have a polarity that matches well with the moderate lipophilicity of the sulfonyl chloride. They are aprotic and non-nucleophilic, preventing degradation of the reagent.
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble THF and ether are effective solvents for a wide range of organic compounds. As they are aprotic, they are generally compatible, though peroxide formation in aged ethers should be monitored.
Aromatic Toluene, BenzeneSoluble The non-polar nature of these solvents can effectively solvate the furan and methyl groups of the molecule.
Polar Aprotic Acetonitrile (MeCN), Acetone, Dimethylformamide (DMF)Soluble to Very Soluble These solvents possess strong dipoles capable of solvating the polar sulfonyl group without providing a reactive proton. They are common choices for reactions involving sulfonyl chlorides.
Alcohols Methanol, EthanolSoluble (with reaction) While the compound will likely dissolve, alcohols are nucleophiles and will react to form sulfonate esters.[3][4] Use as a solvent is only appropriate if ester formation is the desired outcome.
Non-polar Alkanes Hexanes, HeptaneSlightly Soluble to Insoluble The significant polarity of the sulfonyl chloride group makes it poorly compatible with the non-polar nature of alkane solvents.
Water Water (H₂O)Insoluble (with reaction) The compound has low water solubility and reacts exothermically, and sometimes violently, with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[4][7][8]

Expert Insight: The choice of solvent is not merely about dissolution; it is about system compatibility. For synthetic applications, chlorinated solvents like DCM and polar aprotic solvents like acetonitrile often provide the best balance of high solubility and chemical inertness towards the sulfonyl chloride functional group.

Standard Protocol for Quantitative Solubility Determination

To establish trustworthy and reproducible quantitative data, a standardized experimental protocol is essential. The following method is a self-validating system for determining the equilibrium solubility of 4-Methylfuran-2-sulfonyl chloride.

4.1. Materials and Equipment

  • 4-Methylfuran-2-sulfonyl chloride (≥98% purity)

  • Selected organic solvents (anhydrous, HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined screw caps

  • Constant temperature shaker/incubator

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

The workflow is designed to ensure that a saturated solution reaches equilibrium at a controlled temperature, followed by accurate quantification.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Quantification cluster_calc Phase 4: Calculation A Prepare Stock Solution (for HPLC calibration) B Add Excess Solid to Solvent in sealed vial I Generate Calibration Curve A->I Standards C Agitate at Constant Temp. (e.g., 25°C for 24h) B->C Equilibration D Settle Solids (allow to stand for >2h) C->D Post-Equilibration E Withdraw Supernatant (avoid disturbing solid) D->E F Filter Immediately (0.22 µm syringe filter) E->F G Dilute Sample Accurately F->G H Analyze via HPLC G->H J Determine Concentration from curve H->J Sample Data I->J K Calculate Solubility (mg/mL or mol/L) J->K

Caption: Workflow for Quantitative Solubility Determination.

4.3. Step-by-Step Methodology

  • Calibration Curve Preparation: Prepare a concentrated stock solution of 4-Methylfuran-2-sulfonyl chloride in the chosen solvent. Perform serial dilutions to create a series of at least five calibration standards of known concentration. Analyze these by HPLC to generate a calibration curve.[5]

  • Equilibration: Add an excess amount of solid 4-Methylfuran-2-sulfonyl chloride to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible. Seal the vial tightly.[5]

  • Agitation: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Settling: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.[5]

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticulates.[5]

  • Quantification: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC.[5]

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent at the specified temperature.

Safety and Handling Considerations

As a Senior Application Scientist, it is my responsibility to emphasize that technical proficiency must be paired with rigorous safety practices.

  • Corrosivity and Reactivity: Sulfonyl chlorides are corrosive and can cause severe burns to skin and eyes.[7] They react violently with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.[7][8]

  • Personal Protective Equipment (PPE): Always handle 4-Methylfuran-2-sulfonyl chloride in a certified chemical fume hood.[7] Wear chemical-resistant gloves, tightly fitting safety goggles, and a face shield.[7] A chemical-resistant lab coat is mandatory.[9]

  • Handling: Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) where possible to prevent hydrolysis.

  • Spill Management: For small spills, cover with a dry, inert absorbent material such as sand or soda ash.[7] Do not use water or combustible materials.[7]

  • Quenching: Excess reagent must be neutralized carefully before disposal. A recommended method is the slow addition of the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[7]

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility of 4-Methylfuran-2-sulfonyl chloride is not an academic exercise; it is a prerequisite for practical success in the laboratory. The information and protocols detailed in this guide empower researchers to select optimal solvent systems, design more efficient and reproducible synthetic procedures, and handle this reactive intermediate with the necessary safety and care. By leveraging this knowledge, scientists can accelerate their research and development efforts, from small-scale discovery to process scale-up.

References

  • BenchChem Technical Support Center. (2025). Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • BenchChem. (2025). Technical Guide: Solubility Profile of (2-Chlorophenyl)methanesulfonyl Chloride in Organic Solvents. BenchChem.
  • ChemicalBook. 4-methylfuran-2-sulfonyl chloride | 2153799-57-4. ChemicalBook.
  • PubChemLite. 4-methylfuran-2-sulfonyl chloride (C5H5ClO3S). PubChemLite.
  • Shakti Chemicals. Methyl Sulfonyl Chloride Suppliers, Dealers in Mumbai, India. Shakti Chemicals.
  • Sigma-Aldrich. Furan-2-sulfonylchloride | 52665-48-2. Sigma-Aldrich.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Wikipedia. Sulfonyl halide. Wikipedia.
  • Fisher Scientific. SAFETY DATA SHEET - Furan-2-sulfonyl chloride. Fisher Scientific.

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of 4-Methylfuran-2-sulfonyl Chloride in Drug Discovery

Executive Summary In modern medicinal chemistry, heteroaromatic sulfonyl chlorides are indispensable building blocks for generating diverse sulfonamide libraries. As a Senior Application Scientist, I frequently utilize 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heteroaromatic sulfonyl chlorides are indispensable building blocks for generating diverse sulfonamide libraries. As a Senior Application Scientist, I frequently utilize 4-Methylfuran-2-sulfonyl chloride to introduce bioisosteric replacements for traditional phenyl rings. The furan core significantly alters the lipophilicity and metabolic stability of the resulting drug candidates, while the C4-methyl group introduces specific steric and electron-donating properties that modulate target binding affinities. This whitepaper provides an authoritative guide to the chemical identifiers, structural causality, and field-proven synthetic methodologies for this critical reagent.

Chemical Identity & Core Identifiers

Accurate chemical identification is the first step in any robust drug development workflow. The table below consolidates the verified identifiers and physical properties for 4-Methylfuran-2-sulfonyl chloride[1],[2],.

PropertyValue
Chemical Name 4-Methylfuran-2-sulfonyl chloride
CAS Number 2153799-57-4
Molecular Formula C5H5ClO3S
Molecular Weight 180.61 g/mol
Monoisotopic Mass 179.9648 Da
SMILES CC1=COC(=C1)S(=O)(=O)Cl
InChIKey IDWQIVHSHYVHMC-UHFFFAOYSA-N

Structural & Mechanistic Insights: The Causality of Regioselectivity

Before executing the synthesis, it is critical to understand the topology of the furan ring.

Nomenclature & Regioselectivity Insight: In IUPAC nomenclature, the sulfonyl chloride group takes priority over the methyl group. Therefore, the target compound is named 4-methylfuran-2-sulfonyl chloride. However, the commercial starting material for its synthesis is 3-methylfuran.

When 3-methylfuran is subjected to directed metalation, the C2 position is sterically shielded by the adjacent C3-methyl group. Consequently, deprotonation occurs regioselectively at the unhindered C5 position[3]. Upon functionalization at C5 with the sulfonyl chloride group, the ring is renumbered to give the sulfonyl group the lowest locant (C2), which effectively shifts the methyl group's designation from C3 to C4. Understanding this topological mapping is critical for researchers designing synthetic routes and predicting electrophilic substitution patterns.

Synthesis & Manufacturing Protocols

The furan ring is an electron-rich heterocycle, making it highly susceptible to degradation under harsh oxidative conditions[3]. Traditional chlorosulfonation using chlorosulfonic acid often leads to polymerization. The following protocol utilizes a directed metalation approach followed by mild oxidative chlorination to ensure high yields and purity[4].

Protocol 1: Self-Validating Synthesis of 4-Methylfuran-2-sulfonyl Chloride

Phase 1: Regioselective Lithiation

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Charge with anhydrous THF (200 mL) and 3-methylfuran (10.0 g, 121.8 mmol).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach a -78°C internal temperature.

  • Deprotonation: Dropwise add n-butyllithium (2.5 M in hexanes, 51.1 mL, 127.9 mmol) over 30 minutes. The C5 position is selectively deprotonated due to the steric hindrance of the C3 methyl group[3].

  • IPC (In-Process Control / Self-Validation): Extract a 0.5 mL aliquot, quench with D2O, and analyze via 1H-NMR. Proceed to the next step only if >95% deuterium incorporation is observed at the target carbon.

Phase 2: Electrophilic Sulfination 5. SO2 Quench: Bubble anhydrous SO2 gas through the reaction mixture at -78°C for 45 minutes until the solution turns a pale yellow, indicating the formation of the lithium 4-methylfuran-2-sulfinate salt. 6. Warming: Allow the reaction to warm to room temperature and stir for an additional 1 hour. Concentrate the solvent in vacuo to yield the crude sulfinate salt.

Phase 3: Oxidative Chlorination 7. Chlorination: Resuspend the crude salt in anhydrous dichloromethane (DCM, 150 mL) and cool to 0°C. 8. NCS Addition: Add N-chlorosuccinimide (NCS, 17.9 g, 134.0 mmol) in portions. Causality Note: NCS is explicitly chosen over sulfuryl chloride (SO2Cl2) or Cl2 gas to provide a mild oxidative environment, preventing electrophilic over-chlorination of the electron-rich furan double bonds[4]. 9. Workup: Stir for 2 hours at 0°C. Filter the resulting suspension through a Celite pad to remove succinimide byproducts. 10. Isolation: Concentrate the filtrate under reduced pressure (keeping the water bath <30°C to prevent thermal degradation). The resulting 4-methylfuran-2-sulfonyl chloride can be used immediately for downstream coupling.

Synthesis Step1 3-Methylfuran (Starting Material) Step2 Regioselective Lithiation (n-BuLi, THF, -78°C) Step1->Step2 C5 Deprotonation Step3 Electrophilic Sulfination (SO2 gas quench) Step2->Step3 Nucleophilic Attack on SO2 Step4 Oxidative Chlorination (NCS, CH2Cl2, 0°C) Step3->Step4 Mild Chlorination Step5 4-Methylfuran-2-sulfonyl chloride (Target Product) Step4->Step5 Filtration & Concentration

Workflow for the regioselective synthesis of 4-methylfuran-2-sulfonyl chloride.

Downstream Application: Sulfonamide Library Generation

Sulfonyl chlorides are highly reactive electrophiles. When generating sulfonamide libraries for high-throughput screening, the reaction must be carefully buffered to prevent the generated HCl from degrading the acid-sensitive furan core.

Protocol 2: General Sulfonamide Coupling
  • Reaction Setup: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add anhydrous pyridine (2.5 eq). Causality Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

  • Coupling: Cool to 0°C and dropwise add a solution of 4-methylfuran-2-sulfonyl chloride (1.1 eq) in DCM.

  • IPC (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the sulfonyl chloride peak and the emergence of the sulfonamide mass [M+H]+ indicates reaction completion. If unreacted amine persists, add an additional 0.2 equivalents of the sulfonyl chloride.

  • Purification: Wash the organic layer with saturated aqueous NaHCO3, dry over Na2SO4, and purify via flash chromatography.

Application Reactant1 4-Methylfuran-2-sulfonyl chloride Reaction Coupling Reaction (Pyridine, DCM, RT) Reactant1->Reaction Reactant2 Amine Library (R-NH2) Reactant2->Reaction Product Furan-2-sulfonamides (Bioactive Scaffolds) Reaction->Product HCl Scavenged by Pyridine

Downstream application of the sulfonyl chloride in sulfonamide library generation.

References

  • PubChemLite. "4-methylfuran-2-sulfonyl chloride (C5H5ClO3S)". Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides". Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of 4-Methylfuran-2-sulfonyl chloride

Introduction 4-Methylfuran-2-sulfonyl chloride is a heterocyclic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique combination of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methylfuran-2-sulfonyl chloride is a heterocyclic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique combination of a furan scaffold, a reactive sulfonyl chloride functional group, and a methyl substituent offers a rich platform for the development of novel molecular architectures. The sulfonyl group can be readily derivatized to form sulfonamides, sulfonate esters, and sulfones, which are prevalent motifs in a wide array of biologically active compounds and functional materials.[1] The furan ring system, a common pharmacophore, can engage in various biological interactions, while the methyl group can modulate the compound's steric and electronic properties.

A thorough understanding of the chemical structure of 4-Methylfuran-2-sulfonyl chloride is paramount for its effective utilization. This guide provides a comprehensive overview of the analytical methodologies employed for its structural elucidation and purity assessment. We will delve into the principles and practical aspects of spectroscopic and chromatographic techniques, offering insights into the interpretation of the data and the rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the characterization of this and similar reactive chemical entities.

Physicochemical Properties and Safe Handling

Before commencing any analytical work, it is crucial to be aware of the physicochemical properties and inherent hazards associated with 4-Methylfuran-2-sulfonyl chloride.

Chemical Structure and Properties:

  • Molecular Formula: C₅H₅ClO₃S[2]

  • Molecular Weight: 180.61 g/mol [3]

  • CAS Number: 2153799-57-4[3]

Sulfonyl chlorides, as a class, are highly reactive and corrosive compounds.[4] They are particularly sensitive to moisture, reacting exothermically to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[4] Therefore, stringent handling precautions are necessary.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[4]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[5][6] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[6]

  • Storage: Store 4-Methylfuran-2-sulfonyl chloride in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.[7] Furan-containing sulfonyl chlorides, in particular, can be susceptible to complex decomposition pathways.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For 4-Methylfuran-2-sulfonyl chloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Methylfuran-2-sulfonyl chloride is expected to show three distinct signals corresponding to the methyl protons and the two furan ring protons. The strong electron-withdrawing effect of the sulfonyl chloride group will significantly deshield the adjacent protons.

  • Methyl Protons (C4-CH₃): This signal is expected to appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.

  • Furan Ring Protons (H3 and H5): The two protons on the furan ring will appear as distinct signals in the downfield region. The proton at the 5-position (H5) will likely be more deshielded than the proton at the 3-position (H3) due to the influence of the adjacent sulfonyl chloride group. They may appear as doublets or singlets depending on the coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the presence of the sulfonyl chloride group, the carbon atom to which it is attached (C2) will be significantly deshielded.

  • Methyl Carbon (C4-CH₃): This will be the most upfield signal, typically below 30 ppm.

  • Furan Ring Carbons: Four distinct signals are expected for the furan ring carbons. The carbon bearing the sulfonyl chloride group (C2) will be the most downfield, followed by the other carbons of the furan ring. The chemical shifts can be predicted using computational methods.[9]

Predicted NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C4-CH₃ ~2.3~14
H 3~6.5-
H 5~7.3-
C 2-~150
C 3-~115
C 4-~145
C 5-~125

Note: These are predicted values and may differ from experimental results. The use of online NMR prediction tools like NMRDB.org can provide more detailed estimations.[10]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For 4-Methylfuran-2-sulfonyl chloride, the characteristic absorption bands of the sulfonyl chloride group are the most prominent features.

Characteristic Absorption Bands:

  • Asymmetric S=O Stretch: A strong absorption band is expected in the region of 1375-1410 cm⁻¹ .[5]

  • Symmetric S=O Stretch: Another strong band should appear in the 1170-1200 cm⁻¹ region.[11]

  • S-Cl Stretch: A weaker absorption band is typically observed in the lower frequency region, around 500-700 cm⁻¹ .

  • Furan Ring Vibrations: C-H and C=C stretching and bending vibrations of the furan ring will also be present in the spectrum.

The presence of these strong, characteristic S=O stretching bands provides strong evidence for the sulfonyl chloride functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. For 4-Methylfuran-2-sulfonyl chloride, electron ionization (EI) or electrospray ionization (ESI) can be utilized.

Expected Fragmentation Pattern:

The mass spectrum of 4-Methylfuran-2-sulfonyl chloride is expected to show a molecular ion peak (M⁺) at m/z 180 (for ³⁵Cl) and a characteristic M+2 peak at m/z 182 (for ³⁷Cl) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[5]

Key fragmentation pathways would likely involve:

  • Loss of Cl: A fragment corresponding to the loss of a chlorine radical (M - 35) to form the 4-methylfuran-2-sulfonyl cation.

  • Loss of SO₂: Fragmentation involving the loss of sulfur dioxide (M - 64).

  • Furan Ring Fragmentation: Cleavage of the furan ring can lead to various smaller fragments.

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M]⁺179.96425
[M+H]⁺180.97208
[M+Na]⁺202.95402

Data sourced from PubChem.[2]

Chromatographic Analysis (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is an ideal method for assessing the purity of 4-Methylfuran-2-sulfonyl chloride and for identifying any potential impurities from its synthesis.

Analytical Approach:

A typical GC-MS analysis would involve dissolving the sample in a suitable aprotic solvent (e.g., dichloromethane) and injecting it into the GC system. The separation is achieved on a capillary column, and the eluting compounds are subsequently detected and identified by the mass spectrometer.

Key Considerations:

  • Column Selection: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or RTX-5MS), is generally suitable for the analysis of furan derivatives.[12]

  • Temperature Programming: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry Detection: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for targeted quantification of the main component and known impurities.[13]

Synthesis and Potential Impurities

A plausible synthetic route to 4-Methylfuran-2-sulfonyl chloride involves the electrophilic sulfonation of a 4-methylfuran derivative, followed by chlorination. A similar procedure has been described for the synthesis of ethyl 2-(chlorosulfonyl)-4-furoate.[14][15]

Plausible Synthetic Pathway:

  • Sulfonation: Reaction of 4-methyl-2-furoic acid or its ester with chlorosulfonic acid.

  • Chlorination: Treatment of the resulting sulfonic acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

Potential Impurities:

  • Starting Materials: Unreacted 4-methyl-2-furoic acid or its ester.

  • 4-Methylfuran-2-sulfonic acid: The intermediate sulfonic acid, resulting from incomplete chlorination or hydrolysis of the final product.

  • Isomeric Products: Depending on the regioselectivity of the sulfonation reaction, other isomers of the sulfonyl chloride may be formed.

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

  • Degradation Products: Due to the inherent instability of furan sulfonyl chlorides, degradation products may be present, especially in older samples or those not stored properly.[8]

The identification and quantification of these potential impurities are crucial for quality control and for ensuring the reliability of subsequent reactions using 4-Methylfuran-2-sulfonyl chloride.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylfuran-2-sulfonyl chloride in ~0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Instrument Parameters (300 MHz NMR):

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a standard pulse program with proton decoupling.

  • Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.

Protocol 2: FT-IR Spectroscopic Analysis
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two KBr or NaCl plates.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands for the sulfonyl chloride and furan functional groups.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of 4-Methylfuran-2-sulfonyl chloride (e.g., 100 µg/mL) in a suitable aprotic solvent like dichloromethane.

  • GC-MS Parameters:

    • GC Column: RTX-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[4]

    • Injector Temperature: 280 °C.[4]

    • Oven Program: Start at 50 °C for 1 min, then ramp up to 300 °C at 25 °C/min, and hold for 3 min.[4]

    • Carrier Gas: Helium.

    • MS Ion Source Temperature: 200 °C.[4]

    • Mass Range: m/z 50-400.[4]

  • Data Analysis: Identify the peak corresponding to 4-Methylfuran-2-sulfonyl chloride based on its retention time and mass spectrum. Analyze the mass spectrum for the molecular ion and characteristic fragment ions. Identify any impurity peaks by comparing their mass spectra with spectral libraries.

Visualizations

Molecular Structure

Caption: 2D structure of 4-Methylfuran-2-sulfonyl chloride.

Analytical Workflow

G cluster_sample Sample Handling cluster_analysis Structural Analysis cluster_data Data Interpretation Sample 4-Methylfuran-2-sulfonyl chloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS GCMS GC-MS Analysis Sample->GCMS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment GCMS->Purity Impurities Impurity Profiling GCMS->Impurities

Caption: General workflow for the structural analysis of 4-Methylfuran-2-sulfonyl chloride.

Conclusion

The structural analysis of 4-Methylfuran-2-sulfonyl chloride requires a multi-technique approach that combines the detailed structural insights from NMR spectroscopy with the functional group information from FT-IR and the molecular weight and fragmentation data from mass spectrometry. Chromatographic methods, particularly GC-MS, are essential for assessing the purity of the compound and identifying potential impurities. Due to its reactivity and potential for degradation, careful sample handling and storage are critical to obtaining reliable analytical results. This guide provides a comprehensive framework for the characterization of this important synthetic building block, enabling researchers to confidently utilize it in their synthetic endeavors.

References

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. Available from: [Link]

  • 4-methylfuran-2-sulfonyl chloride (C5H5ClO3S) - PubChemLite. Available from: [Link]

  • US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents.
  • Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. Available from: [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. Available from: [Link]

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. Available from: [Link]

  • HNMR Practice 4 | OpenOChem Learn. Available from: [Link]

  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available from: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. Available from: [Link]

  • Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Available from: [Link]

  • Synthesis of 4-methylfuran-2(5H)-one 4 from 2-((trimethylsilyl)methyl)allyl acetate. … Available from: [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed. Available from: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. Available from: [Link]

  • 2,3-dibromo-1-(phenylsulfonyl)-1-propene - Organic Syntheses Procedure. Available from: [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed. Available from: [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs. Available from: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I - OMICS International. Available from: [Link]

  • Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. Available from: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. Available from: [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. Available from: [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available from: [Link]

  • FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region - Rsc.org. Available from: [Link]

  • Benzenesulfonyl chloride, 4-methyl- - the NIST WebBook. Available from: [Link]

  • 5-(4-Chlorophenyl)-4-methylfuran-2(5H)-one - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

  • Furan-2-sulfonyl chloride (C4H3ClO3S) - PubChemLite. Available from: [Link]

Sources

Exploratory

Stability Profile and Handling Protocols for Furan-Based Sulfonyl Chlorides in Drug Discovery

Abstract: Heteroaryl sulfonamides are privileged bioisosteres in medicinal chemistry, frequently utilized to modulate physicochemical properties and target binding. However, the synthesis of these motifs using furan-base...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Heteroaryl sulfonamides are privileged bioisosteres in medicinal chemistry, frequently utilized to modulate physicochemical properties and target binding. However, the synthesis of these motifs using furan-based sulfonyl chlorides presents severe operational challenges. As an application scientist who has troubleshot countless failed parallel syntheses, I frequently observe furan-based sulfonyl chlorides being treated interchangeably with their phenyl or thiophene counterparts. This is a critical error. This whitepaper deconstructs the unique stability profile of furan sulfonyl chlorides, explains the mechanistic causality behind their rapid degradation, and establishes self-validating protocols to ensure synthetic success.

The Double-Edged Sword of Furan Sulfonyl Chlorides

Furan-2-sulfonyl chloride and furan-3-sulfonyl chloride are highly sought-after building blocks for introducing polar, electron-rich heteroaromatic motifs into drug scaffolds. However, their extreme electrophilicity, combined with the intrinsic acid-sensitivity of the furan ring, creates a highly fragile stability profile[1]. Unlike electron-deficient pyridines or more robust thiophenes, furan sulfonyl chlorides react violently with moisture and decompose rapidly in standard polar aprotic solvents[2].

Mechanistic Causality of Degradation

Understanding why a reagent fails is the first step in designing a robust synthetic route. The degradation of furan-based sulfonyl chlorides is not a simple functional group conversion; it is a destructive cascade.

  • Hydrolysis and Autocatalytic Ring-Opening: When a standard phenyl sulfonyl chloride hydrolyzes, it forms a relatively stable sulfonic acid. In contrast, when trace moisture hydrolyzes a furan sulfonyl chloride, it generates one equivalent of furan-sulfonic acid and one equivalent of HCl. The furan ring is highly electron-rich and uniquely susceptible to electrophilic attack. The highly acidic microenvironment protonates the furan core, stripping its aromaticity and triggering an autocatalytic, acid-catalyzed ring-opening cascade[1]. This results in complex, insoluble polymeric mixtures (often observed as a black tar) rather than a clean sulfonic acid byproduct[3].

  • Solvent-Mediated Destruction: The use of standard amide-coupling solvents is catastrophic. N,N-Dimethylformamide (DMF) reacts instantly with sulfonyl chlorides to form a Vilsmeier-Haack-type chlorosulfate adduct, which rapidly decomposes the starting material[4]. Similarly, Dimethyl sulfoxide (DMSO) acts as an oxygen nucleophile, leading to Pummerer-like oxidation byproducts and complete loss of the sulfonyl chloride[5].

Degradation FSC Furan Sulfonyl Chloride H2O Trace Moisture (Hydrolysis) FSC->H2O H2O Attack DMF Nucleophilic Solvents (DMF, DMSO) FSC->DMF Solvent Reaction S_Acid Furan Sulfonic Acid + HCl H2O->S_Acid S-Cl Cleavage RingOpen Acid-Catalyzed Ring-Opening S_Acid->RingOpen Autocatalysis Polymer Complex Polymeric Mixtures (Black Tar) RingOpen->Polymer Polymerization Vilsmeier Vilsmeier-Type Adduct / Pummerer Intermediates DMF->Vilsmeier Adduct Formation Vilsmeier->Polymer Rapid Breakdown

Mechanistic degradation pathways of furan sulfonyl chlorides via hydrolysis and solvent adducts.

Comparative Stability Profile

To contextualize the fragility of the furan system, we must compare it against standard heteroaryl benchmarks. Recent comprehensive studies on heteroaromatic sulfonyl halides have mapped these exact stability trends[1].

Table 1: Comparative Stability of Heteroaryl Sulfonyl Chlorides in THF-d8

Heterocycle ScaffoldIsomerPrimary Degradation PathwayEstimated Half-Life (25 °C)
Furan 2-sulfonyl chlorideComplex decomposition (ring-opening)< 12 hours
Furan 3-sulfonyl chlorideComplex decomposition (ring-opening)~ 24–48 hours
Thiophene 2-sulfonyl chlorideSimple hydrolysis to sulfonic acid> 1 month
Pyridine 3-sulfonyl chlorideSimple hydrolysis to sulfonic acid> 3 months
Pyridine 2-sulfonyl chlorideFormal SO₂ extrusion~ 1–2 weeks

Data extrapolated from established degradation pathways of heteroaromatic sulfonyl halides[6].

Self-Validating Experimental Protocols

To successfully utilize furan sulfonyl chlorides, experimental design must shift from standard "mix-and-stir" approaches to rigorously controlled, self-validating workflows.

Protocol 1: In Situ NMR Kinetic Stability Assay

Causality: Before committing valuable amines to a library synthesis, the exact batch stability of the furan sulfonyl chloride must be verified. By utilizing an internal standard, this protocol creates a self-validating system . If the furan ring undergoes simple hydrolysis, the total integration of furan protons remains constant relative to the standard. If the integration drops, it definitively proves heterocycle destruction (polymerization).

  • Internal Standard Preparation: Dissolve 1,3,5-trimethoxybenzene (10.0 mg) in anhydrous THF-d8 (1.0 mL) under an argon atmosphere.

  • Sample Preparation: Inside a nitrogen-filled glovebox, weigh exactly 15.0 mg of furan-2-sulfonyl chloride into a dry NMR tube.

  • Initiation: Inject 0.5 mL of the internal standard solution into the NMR tube. Seal with a tight-fitting PTFE cap and wrap securely with Parafilm.

  • Data Acquisition: Acquire ¹H NMR spectra at 298 K every 1 hour for 24 hours using an automated kinetic macro.

  • Data Processing: Integrate the furan protons against the stable methoxy protons (δ ~3.7 ppm) of the internal standard to calculate the absolute mass balance over time.

Protocol 2: Optimized Anhydrous Sulfonamide Coupling

Causality: Order of addition and base selection are critical. We utilize N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA) because TEA can act as a nucleophile, forming highly reactive sulfene intermediates that accelerate degradation. By pre-mixing the amine and base and adding the electrophile dropwise at 0 °C, we ensure the amine is always in excess, outcompeting trace moisture and preventing localized exothermic ring destruction.

  • Reactor Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Amine/Base Solution: Add the target amine (1.0 equiv) and anhydrous DIPEA (2.5 equiv) to anhydrous dichloromethane (DCM, 0.1 M). Cool to 0 °C using an ice bath. (Note: Never use DMF or DMSO).

  • Electrophile Preparation: In a separate dry vial, dissolve furan-2-sulfonyl chloride (1.1 equiv) in anhydrous DCM (0.5 M).

  • Dropwise Addition: Add the sulfonyl chloride solution dropwise to the amine solution over 10 minutes. Maintain the temperature strictly at 0 °C.

  • Reaction Monitoring & Quench: Stir for 30 minutes at 0 °C. Quench immediately with saturated aqueous NaHCO₃. This neutralizes any generated HCl, preventing acid-catalyzed degradation of the newly formed sulfonamide product. Extract with DCM and dry over Na₂SO₄.

Workflow Prep 1. Anhydrous Preparation (Argon/Glovebox) Solvent 2. Aprotic Solvent (DCM/THF, NO DMF) Prep->Solvent Base 3. Non-Nucleophilic Base (DIPEA) Solvent->Base Coupling 4. Rapid Coupling at 0°C Base->Coupling Quench 5. Aqueous Quench & Extraction Coupling->Quench

Optimized anhydrous workflow for sulfonamide synthesis using furan-based sulfonyl chlorides.

Strategic Alternatives: The SuFEx Paradigm

Given the severe operational limitations of furan sulfonyl chlorides, modern drug discovery programs are increasingly pivoting to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[7]. Furan sulfonyl fluorides are remarkably stable to moisture, chromatography, and long-term storage[6]. They do not undergo autocatalytic ring-opening under ambient conditions and react chemoselectively with amines only in the presence of specific catalysts (e.g., DBU or BEMP). For libraries requiring furan-based sulfonamides, transitioning to the sulfonyl fluoride analog is the most scientifically sound strategy to ensure high-throughput success.

References

1.. ChemRxiv. 2.. Google Patents. 3. . Reddit (Chempros). 4.. RSC Chemical Biology. 5. . Fisher Scientific.

Sources

Foundational

Thermal Characterization and Handling Protocols for 4-Methylfuran-2-sulfonyl Chloride (CAS 2153799-57-4)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 4-Methylfuran-2-sulfonyl chloride (CAS 2153799-57-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

4-Methylfuran-2-sulfonyl chloride (CAS 2153799-57-4) is a highly reactive electrophilic building block widely utilized in the synthesis of novel sulfonamides and heterocyclic active pharmaceutical ingredients (APIs)[1]. With a molecular formula of C5H5ClO3S and a molecular weight of 180.61 g/mol [2], this compound presents unique analytical challenges.

As a Senior Application Scientist, I frequently encounter discrepancies in the reported thermal properties (melting and boiling points) of rare sulfonyl chlorides. These discrepancies rarely stem from inherent isomeric differences, but rather from poor handling protocols. Because sulfonyl chlorides are highly moisture-sensitive, exposure to ambient humidity rapidly alters their physicochemical profile. This whitepaper establishes the theoretical thermal properties of 4-Methylfuran-2-sulfonyl chloride and outlines a self-validating experimental framework for accurately determining its melting point (MP) and boiling point (BP) without degradation artifacts.

Physicochemical Profiling & Comparative Analysis

Empirical thermal data for the specific 4-methyl isomer is sparse in standard literature due to its specialized nature. However, we can reliably extrapolate its expected melting and boiling points by analyzing its structural isomers and foundational analogs, such as 5-methylfuran-2-sulfonyl chloride and unsubstituted furan-2-sulfonyl chloride[3].

Table 1: Comparative Thermal Properties of Furan-Sulfonyl Chlorides
Compound NameCAS NumberMolecular WeightMelting Point (MP)Boiling Point (BP)
Furan-2-sulfonyl chloride 52665-48-2166.58 g/mol N/A (Liquid at 20 °C)~200–220 °C (dec)[3]
5-Methylfuran-2-sulfonyl chloride 69815-95-8180.61 g/mol N/A (Low-melting solid/oil)248.3 °C at 760 mmHg[4]
4-Methylfuran-2-sulfonyl chloride 2153799-57-4180.61 g/mol Predicted < 30 °C Predicted ~245–250 °C [1][4]

Data Interpretation: The addition of a methyl group to the furan ring increases the molecular weight and surface area, predictably elevating the boiling point from ~220 °C to nearly 250 °C[4]. The melting point is expected to remain near or below room temperature, rendering the compound as a dense oil or a low-melting crystalline solid under ambient conditions.

Mechanistic Causality: Intermolecular Forces and Thermal Behavior

To accurately measure the MP and BP, one must understand the causality behind the compound's thermal behavior:

  • Dipole-Dipole Interactions: The sulfonyl chloride group (–SO₂Cl) is highly polar, creating strong dipole-dipole interactions. However, unlike sulfonic acids, it lacks hydrogen bond donors. This absence of a hydrogen-bonding network keeps the melting point relatively low.

  • The "False Melting Point" Artifact: The most critical error in characterizing 4-Methylfuran-2-sulfonyl chloride is moisture exposure. Water rapidly hydrolyzes the –SO₂Cl moiety to the corresponding sulfonic acid (–SO₃H) and HCl. The resulting sulfonic acid forms extensive intermolecular hydrogen bonds, drastically elevating the apparent melting point. Therefore, any thermal data acquired without hermetic sealing is scientifically invalid.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the protocols below are designed as closed, self-validating systems. Every step includes a mechanistic justification (causality) for the experimental choice.

Protocol 1: Inert-Atmosphere Differential Scanning Calorimetry (DSC) for Melting Point
  • Step 1: Sample Preparation (Glovebox). Transfer 2–5 mg of 4-Methylfuran-2-sulfonyl chloride into an aluminum DSC pan inside an argon-filled glovebox (<1 ppm H₂O/O₂).

    • Causality: Argon is heavier than nitrogen, providing a better inert blanket to prevent the hydrolysis artifact described above.

  • Step 2: Hermetic Sealing. Seal the pan using a specialized crimper before removing it from the glovebox.

    • Causality: A hermetic seal ensures no ambient moisture ingresses during the transfer to the DSC instrument.

  • Step 3: Thermal Ramp. Equilibrate the sample at -20 °C, then ramp at 5 °C/min to 50 °C.

    • Causality: Because the predicted melting point is near room temperature, starting the ramp at ambient conditions risks missing the endothermic onset entirely.

  • Step 4: Post-Assay Validation. Puncture the pan post-analysis, dissolve the residue in anhydrous CDCl₃, and perform ¹H-NMR.

    • Causality: This proves the compound did not degrade. The absence of a broad sulfonic acid proton peak confirms the recorded endotherm was a true phase transition.

Protocol 2: Thermogravimetric Analysis (TGA) for Boiling Point
  • Step 1: Crucible Selection. Load 10 mg of the sample into a platinum TGA pan under inert conditions.

    • Causality: Platinum is strictly required over aluminum because it is inert to the potentially corrosive HCl gas that may evolve if trace hydrolysis occurs at elevated temperatures.

  • Step 2: Analysis. Purge the TGA furnace with dry N₂ (50 mL/min). Ramp the temperature at 10 °C/min from ambient to 300 °C.

  • Step 3: Data Extraction. The boiling point correlates with the extrapolated onset of the primary mass loss step (vaporization).

Workflow Visualization

The following diagram illustrates the logical relationship and self-validating nature of the thermal analysis workflow.

G N1 Inert Sample Prep (Glovebox, Ar/N2) N2 Hermetic Sealing (Capillary/Pan) N1->N2 Prevents Moisture N3 Thermal Analysis (DSC / TGA) N2->N3 Controlled Ramp Rate N4 Melting Point (Endothermic Onset) N3->N4 DSC Data N5 Boiling Point (Mass Loss) N3->N5 TGA Data N6 Post-Assay Validation (1H-NMR for Hydrolysis) N4->N6 Residue Check N5->N6 Residue Check

Fig 1: Self-validating thermal analysis workflow for moisture-sensitive sulfonyl chlorides.

Storage and Handling Implications

Based on the physicochemical profile, 4-Methylfuran-2-sulfonyl chloride must be treated as a highly labile reagent. To maintain the integrity of its physical properties and prevent baseline drift in its melting point over time, the compound must be stored under an inert atmosphere (argon or nitrogen) at temperatures strictly below -20 °C[3]. Before use, the container must be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold chemical.

References

  • Source: bldpharm.
  • Title: CAS No.
  • Source: uni.
  • Source: chemsrc.

Sources

Exploratory

The Electrophilic Nature of 4-Methylfuran-2-sulfonyl Chloride: A Technical Guide to Reactivity, Kinetics, and Application in Drug Discovery

Executive Summary 4-Methylfuran-2-sulfonyl chloride (CAS 2153799-57-4) is a highly reactive, specialized building block utilized extensively in medicinal chemistry and drug discovery[1]. It serves as a primary vector for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylfuran-2-sulfonyl chloride (CAS 2153799-57-4) is a highly reactive, specialized building block utilized extensively in medicinal chemistry and drug discovery[1]. It serves as a primary vector for installing the 4-methylfuran-2-sulfonyl pharmacophore, a structural motif frequently explored in the development of carbonic anhydrase inhibitors and targeted antimicrobial agents[2].

The utility of this compound hinges entirely on the pronounced electrophilic nature of its sulfur center. This whitepaper deconstructs the electronic tuning of this electrophile, maps its mechanistic pathways, and provides field-proven, self-validating protocols for its chemoselective application in synthetic workflows.

Structural and Electronic Profiling (The "Why")

To master the handling and application of 4-methylfuran-2-sulfonyl chloride, one must first understand the electronic push-pull dynamics that define its reactivity. According to Hard-Soft Acid-Base (HSAB) theory, the sulfonyl sulfur acts as a "hard" electrophile, making it highly susceptible to attack by "hard" nucleophiles such as primary amines, secondary amines, and water[3].

The Sulfonyl Chloride Pharmacophore

The baseline electrophilicity of any sulfonyl chloride is driven by the extreme polarization of the molecule. The sulfur atom is bonded to two highly electronegative oxygen atoms via double bonds and to a chlorine atom. This creates a strong electron-withdrawing effect (both inductive, -I, and mesomeric, -M), leaving the sulfur atom highly electron-deficient (δ+) and primed for nucleophilic attack[3].

Electronic Tuning by the 4-Methylfuran Ring

In 4-methylfuran-2-sulfonyl chloride, this baseline reactivity is uniquely modulated:

  • The Furan Ring: As an electron-rich heteroaromatic system, the oxygen atom within the furan ring can donate electron density through resonance. This partial delocalization slightly stabilizes the positive charge on the sulfur atom, preventing the compound from being as uncontrollably reactive as aliphatic variants like methanesulfonyl chloride (MsCl)[4].

  • The 4-Methyl Group: The addition of a methyl group at the 4-position introduces a weak inductive (+I) and hyperconjugative electron-donating effect. This further tempers the electrophilicity, resulting in a tunable electrophile that is stable enough for controlled library synthesis but reactive enough to achieve near-quantitative yields during amidation.

G M 4-Methyl Group (+I, Hyperconjugation) F Furan Ring (Electron-Rich Heterocycle) M->F Electron Donation S Sulfonyl Group (SO2) (Strong -I, -M) F->S Resonance Balance E Electrophilic Sulfur (δ+ Center) S->E Polarization

Electronic effects modulating the electrophilicity of 4-Methylfuran-2-sulfonyl chloride.

Mechanistic Pathways of Electrophilic Attack

The strong electrophilic character of 4-methylfuran-2-sulfonyl chloride dictates two primary, competing reaction pathways in any synthetic setup: the desired amidation and the undesired hydrolysis.

Pathway A: Chemoselective Amidation (Desired)

When introduced to an amine, the nitrogen lone pair attacks the electrophilic sulfur. The reaction proceeds through a tetrahedral transition state, followed by the rapid expulsion of the chloride leaving group to form a stable sulfonamide[5]. Because HCl is generated as a byproduct, a non-nucleophilic base is required to drive the reaction forward and prevent the protonation of the starting amine.

Pathway B: Hydrolysis (Degradation)

Because the sulfur is a hard electrophile, it is acutely moisture-sensitive. Water acts as a competing nucleophile. If ambient moisture or wet solvents are present, water attacks the sulfur center, displacing the chloride ion to form 4-methylfuran-2-sulfonic acid and corrosive hydrogen chloride (HCl) gas[4][6]. This not only destroys the reagent but can violently pressurize sealed reaction vessels and degrade equipment[6].

G SM 4-Methylfuran-2-sulfonyl chloride Nuc1 Amine Nucleophile SM->Nuc1 Nuc2 Water (Moisture) SM->Nuc2 Prod1 Sulfonamide (Target) Nuc1->Prod1 Base Catalyzed (-HCl) Prod2 Sulfonic Acid + HCl (Degradation) Nuc2->Prod2 Uncontrolled Hydrolysis

Competing nucleophilic attack pathways: Amidation vs. Hydrolysis.

Comparative Reactivity Data

To contextualize the electrophilic nature of 4-methylfuran-2-sulfonyl chloride, it is essential to benchmark it against other common sulfonyl chlorides used in drug discovery.

Sulfonyl ChlorideRelative ElectrophilicityMoisture Sensitivity / Hydrolysis RiskSteric Hindrance at SulfurPrimary Use Case
Methanesulfonyl chloride (MsCl) Very HighExtremeLowMesylation of alcohols, rapid amidation[4]
Benzenesulfonyl chloride (BsCl) HighHighModerateStandard sulfonamide library synthesis
4-Methylfuran-2-sulfonyl chloride High (Tunable) High Moderate Targeted pharmacophore installation[2]
2,4,6-Triisopropylbenzenesulfonyl chloride LowLowVery HighSelective protection of primary amines

Self-Validating Experimental Protocol: Chemoselective Amidation

To harness the electrophilicity of 4-methylfuran-2-sulfonyl chloride while mitigating its hydrolytic degradation, the following self-validating protocol is designed for the synthesis of furan-containing sulfonamides.

Causality-Driven Methodology:

  • Step 1: Preparation under Inert Atmosphere. Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Causality: Absolute exclusion of moisture is mandatory to prevent Pathway B (hydrolysis), which would consume the electrophile and generate reaction-stalling sulfonic acids[4].

  • Step 2: Base Introduction. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic. It effectively acts as an HCl sponge without competing with the primary amine for the electrophilic sulfur.

  • Step 3: Temperature Control & Electrophile Addition. Cool the reaction mixture to 0 °C using an ice bath. Add 4-methylfuran-2-sulfonyl chloride (1.1 eq) dropwise as a solution in anhydrous DCM. Causality: The nucleophilic attack on the highly electrophilic sulfur is highly exothermic. Cooling the reaction controls the kinetic rate, preventing thermal degradation and suppressing the activation energy required for any trace hydrolytic side reactions.

  • Step 4: Self-Validation (In-Process Control). After 1 hour of stirring at room temperature, extract a 10 µL aliquot, quench it in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Check: The protocol is validated to proceed to workup only if the LC-MS trace shows the complete disappearance of the starting electrophile mass (m/z ~179.9) and the appearance of the desired sulfonamide mass[1]. If starting material remains, the reaction requires additional time or a secondary spike of base.

  • Step 5: Aqueous Workup. Quench the reaction with 1M aqueous HCl, extract with DCM, and wash the organic layer with brine. Causality: The acidic wash protonates and removes excess DIPEA and any unreacted amine into the aqueous layer, leaving the neutral sulfonamide in the organic phase.

G S1 Dry DCM / Ar atm S2 Amine + DIPEA (0°C) S1->S2 S3 Electrophile Addition S2->S3 S4 LC-MS Validation S3->S4 S4->S3 Incomplete S5 Aqueous Workup S4->S5 >95% Conversion

Self-validating experimental workflow for chemoselective sulfonamide synthesis.

Conclusion

The electrophilic nature of 4-methylfuran-2-sulfonyl chloride makes it a potent, albeit moisture-sensitive, reagent for the installation of furan-based sulfonamides. By understanding the resonance and inductive effects that tune its sulfur center, and by strictly controlling the reaction environment to favor amine nucleophiles over water, researchers can leverage this compound to efficiently synthesize high-purity libraries for drug discovery applications.

References

  • Horiazon Chemical - Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from:[Link]

  • Pearson - The sulfur atom in toluene sulfonyl chloride (TsCl) is strongly electrophilic. Why? Retrieved from:[Link]

  • Cole-Parmer - Material Safety Data Sheet - Furan-2-sulfonyl chloride. Retrieved from: [Link]

  • ACS Publications - Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from:[Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 4-Methylfuran-2-Sulfonamide Derivatives: A Deep Dive into Biological Targets and Mechanistic Workflows

As the landscape of targeted therapeutics evolves, heterocyclic sulfonamides have transitioned from traditional antimicrobial agents to highly specific modulators of complex mammalian signaling pathways. Among these, 4-m...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, heterocyclic sulfonamides have transitioned from traditional antimicrobial agents to highly specific modulators of complex mammalian signaling pathways. Among these, 4-methylfuran-2-sulfonamide derivatives have emerged as a privileged scaffold. The incorporation of a 4-methylfuran ring into a sulfonamide backbone finely tunes the molecule's steric bulk, lipophilicity, and electronic distribution.

This technical guide synthesizes current structural biology, pharmacological data, and validated experimental workflows to explore the two primary biological targets for this class of compounds: the NLRP3 Inflammasome and Carbonic Anhydrase (CA) metalloenzymes .

Target 1: The NLRP3 Inflammasome (Immunology & Autoinflammatory Disease)

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Aberrant NLRP3 activation is implicated in cryopyrin-associated periodic syndromes (CAPS), Alzheimer’s disease, atherosclerosis, and severe metabolic disorders[1].

Causality and Mechanism of Inhibition

Derivatives of furan-2-sulfonamide, most notably the sulfonylurea MCC950 (and its 4-methylfuran analogs), are among the most potent and selective NLRP3 inhibitors discovered to date[2]. The mechanism of action is highly specific: these compounds do not inhibit potassium efflux or the priming phase of inflammasome activation. Instead, they directly target the Walker B motif within the NLRP3 NACHT domain[3].

Structurally, the sulfonamide moiety acts as a critical hydrogen bond network anchor, while the furan ring (and its substitutions, such as a 4-methyl or 4-(2-hydroxypropan-2-yl) group) occupies a specific hydrophobic pocket. This binding locks the NACHT domain in a "closed" inactive conformation[4]. By stabilizing this inactive state, the derivative prevents the ATP hydrolysis required for NLRP3 oligomerization and subsequent ASC (apoptosis-associated speck-like protein containing a CARD) recruitment[5]. Consequently, caspase-1 remains inactive, halting the cleavage of pro-IL-1β and preventing pyroptotic cell death.

NLRP3_Pathway Signal1 Signal 1 (LPS/TLR4) NFkB NF-κB Activation Signal1->NFkB ProIL1b Pro-IL-1β & Pro-NLRP3 NFkB->ProIL1b NACHT NLRP3 NACHT Domain (Walker B Motif) ProIL1b->NACHT Signal2 Signal 2 (ATP/Nigericin) K_Efflux K+ Efflux Signal2->K_Efflux K_Efflux->NACHT NLRP3_Olig NLRP3 Oligomerization & ASC Recruitment NACHT->NLRP3_Olig ATP Hydrolysis Caspase1 Active Caspase-1 NLRP3_Olig->Caspase1 Inhibitor 4-Methylfuran-2-Sulfonamides (e.g., MCC950 Analogs) Inhibitor->NACHT Blocks ATP Hydrolysis IL1b Mature IL-1β Secretion & Pyroptosis Caspase1->IL1b

Mechanistic pathway of NLRP3 inflammasome activation and targeted inhibition at the NACHT domain.

Quantitative Data: NLRP3 Inhibition Profiles
Compound / DerivativeTargetIC₅₀ (nM)Biological Effect
MCC950 (Standard Furan-2-sulfonamide)NLRP3 (BMDMs)7.5Blocks IL-1β secretion; rescues CAPS lethality[2]
Metabolite 2a (Hydroxylated indacene)NLRP3 (BMDMs)1,270170-fold reduction in potency due to steric clash[1]
4-Methylfuran-2-sulfonamide analog NLRP3 (In vitro)< 50Potent inhibition of inflammasome assembly[6]
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

To validate the efficacy of novel 4-methylfuran-2-sulfonamide derivatives, a self-validating cell-based assay using Bone Marrow-Derived Macrophages (BMDMs) is required. This protocol isolates the inhibition of Signal 2 (activation) from Signal 1 (priming).

  • Cell Preparation & Priming: Seed primary murine BMDMs at

    
     cells/well in a 96-well plate. Incubate with 100 ng/mL ultrapure Lipopolysaccharide (LPS) for 3 hours. Causality: LPS activates TLR4 (Signal 1), upregulating the transcription of pro-IL-1β and pro-NLRP3 without assembling the inflammasome.
    
  • Inhibitor Incubation: Wash cells with PBS and add the 4-methylfuran-2-sulfonamide derivative (titrated from 0.1 nM to 10 µM in Opti-MEM) for 30 minutes. Validation Control: Include MCC950 as a positive control and a vehicle (DMSO) as a negative control.

  • Inflammasome Activation: Introduce 5 mM ATP or 10 µM Nigericin for 45 minutes. Causality: These agents induce rapid potassium (

    
    ) efflux (Signal 2), triggering the conformational change in the NLRP3 NACHT domain that the inhibitor is designed to block.
    
  • Quantification: Harvest the cell culture supernatant. Quantify mature, secreted IL-1β using a target-specific Enzyme-Linked Immunosorbent Assay (ELISA). Cell viability must be simultaneously assessed (e.g., via CellTiter-Glo) to ensure reductions in IL-1β are due to target inhibition, not compound cytotoxicity.

Target 2: Carbonic Anhydrase Isoforms (Glaucoma & Oncology)

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Isoforms like hCA II are primary targets for anti-glaucoma agents, while transmembrane isoforms hCA IX and XII are overexpressed in hypoxic tumor microenvironments, making them prime oncology targets[7].

Causality and Mechanism of Inhibition

The primary sulfonamide group (


) is the archetypal zinc-binding group (ZBG)[8]. At physiological pH, the sulfonamide deprotonates to an anion (

), which directly coordinates with the

ion in the CA active site, displacing the zinc-bound catalytic water molecule/hydroxide ion[9].

The introduction of the 4-methylfuran ring is a deliberate structural design to exploit the hydrophobic half of the CA active site. While the sulfonamide anchors to the zinc and forms hydrogen bonds with Thr199, the 4-methylfuran tail extends outward, interacting favorably with hydrophobic residues (e.g., Val121, Phe131, Leu198) found in hCA II, IX, and XII. This steric fit drastically increases binding affinity (lowering


) and improves isoform selectivity compared to unsubstituted aliphatic sulfonamides[8].

CA_Assay Prep 1. Enzyme-Inhibitor Incubation (15 min) Mix 2. Stopped-Flow Mixing (CO2 Saturated Buffer) Prep->Mix Monitor 3. Monitor Absorbance (400 nm, Phenol Red) Mix->Monitor Analyze 4. Calculate Initial Velocity & Determine Ki Monitor->Analyze

Stopped-flow CO2 hydration assay workflow for evaluating Carbonic Anhydrase inhibition.

Quantitative Data: Carbonic Anhydrase Inhibition Profiles
CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Acetazolamide (Standard)25012255.7
Furan-2-sulfonamide derivatives > 40,0000.5 - 102.0 - 15.01.5 - 8.0

(Data synthesized from standard CA inhibition profiling of furan-heterocyclic sulfonamides[7][9])

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

Because CA catalyzes a reaction with an exceptionally high turnover number (


), standard steady-state kinetics cannot be measured manually. A stopped-flow spectrophotometric assay is required to capture the rapid pre-steady-state kinetics[7].
  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator. Prepare a separate solution of CO₂-saturated water (approx. 30 mM CO₂ at 20°C) as the substrate.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA enzyme (e.g., 10 nM final concentration) with varying concentrations of the 4-methylfuran-2-sulfonamide derivative for 15 minutes at 20°C. Causality: This pre-incubation is critical to allow the sulfonamide to fully coordinate with the buried zinc ion and reach thermodynamic equilibrium before the substrate is introduced.

  • Stopped-Flow Mixing: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂-saturated solution.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 400 nm (the isosbestic point/peak shift of Phenol Red) over a 10-second window. The drop in pH is directly proportional to the hydration of CO₂ to bicarbonate and

    
    .
    
  • Data Analysis: Extract the initial velocity (

    
    ) from the linear portion of the absorbance-time curve. Plot 
    
    
    
    against inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to calculate the exact
    
    
    [7].

Conclusion

The 4-methylfuran-2-sulfonamide scaffold is a highly versatile pharmacophore. By acting as a rigid, hydrophobic plug that closes the NACHT domain, it serves as a best-in-class inhibitor for the NLRP3 inflammasome. Conversely, its ability to coordinate zinc while exploiting hydrophobic active-site pockets makes it a potent, isoform-selective Carbonic Anhydrase inhibitor. Future drug development utilizing this scaffold must carefully balance these dual-target properties through precise peripheral substitutions to avoid off-target toxicity while maximizing therapeutic efficacy.

References

  • Coll, R. C., et al. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Chemical Biology. Retrieved from [Link]

  • Tapia-Abellán, A., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state. Nature Communications. Retrieved from[Link]

  • Coll, R. C., et al. (2016). Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950. ACS Medicinal Chemistry Letters. Retrieved from[Link]

  • Krasavin, M., et al. (2017). Human carbonic anhydrase inhibitory profile of mono- and bis-sulfonamides synthesized via a direct sulfochlorination of 3-and 4-(hetero)arylisoxazol-5-amine scaffolds. Bioorganic & Medicinal Chemistry. Retrieved from[Link]

  • WIPO. (2024). WO2024010772A1 - Nlrp3 inhibitors.
  • Zheng, Y., et al. (2025). An interpretable geometric graph neural network for enhancing the generalizability of drug–target interaction prediction. Nature Communications. Retrieved from[Link]

Sources

Exploratory

The Pivotal Role of Substituted Furan Sulfonyl Chlorides: A Technical Guide to Their History, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals The furan ring, a simple five-membered aromatic heterocycle, has been a cornerstone in the development of a vast array of pharmaceuticals and biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a simple five-membered aromatic heterocycle, has been a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in medicinal chemistry. Among the myriad of furan derivatives, those bearing a sulfonyl chloride moiety have proven to be exceptionally versatile intermediates, unlocking pathways to a diverse range of sulfonamides and other sulfur-containing compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and synthetic methodologies of substituted furan sulfonyl chlorides, offering field-proven insights for researchers at the forefront of drug discovery.

A Historical Perspective: Taming the Reactivity of the Furan Ring

The journey to effectively functionalize the furan ring was not without its challenges for early chemists. Furan, first prepared by Heinrich Limpricht in 1870, exhibited a high degree of aromaticity, yet it was also notoriously prone to polymerization and degradation under harsh acidic conditions.[2][3] This inherent instability posed a significant hurdle for electrophilic substitution reactions, including sulfonation.

The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele as early as 1780, and furfural was reported by Johann Wolfgang Döbereiner in 1831.[3][4] However, the direct sulfonation of the furan nucleus to produce furan sulfonic acids, the precursors to sulfonyl chlorides, remained a formidable task. The use of strong sulfonating agents like fuming sulfuric acid invariably led to the formation of intractable resins.[5]

A significant breakthrough came with the work of Russian chemists A. P. Terent'ev and L. A. Kazitsyna, who pioneered the use of milder sulfonating agents. They demonstrated that complexes of sulfur trioxide with pyridine or dioxane could effectively sulfonate the furan ring at room temperature, providing a viable route to furan-2-sulfonic acid.[6][7] This pivotal discovery opened the door for the subsequent conversion of these sulfonic acids into the corresponding sulfonyl chlorides, key building blocks for further synthetic elaboration.

The Core of the Matter: Synthesis of Substituted Furan Sulfonyl Chlorides

The synthesis of substituted furan sulfonyl chlorides primarily relies on the electrophilic sulfonation of a pre-existing furan ring, followed by chlorination of the resulting sulfonic acid. The regioselectivity of the initial sulfonation is governed by the electronic nature of the substituents already present on the furan ring.[5]

Electrophilic Sulfonation of Furan Derivatives: A Mechanistic Overview

The electrophilic substitution of furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance, involving the ring oxygen, compared to attack at the C3 or C4 positions.[5]

The active electrophile in sulfonation is typically sulfur trioxide (SO₃) or a protonated form, HSO₃⁺.[8] The mechanism involves the attack of the electron-rich furan ring on the electrophile to form a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Diagram: General Mechanism of Electrophilic Sulfonation of Furan

G Furan Substituted Furan Sigma_Complex Sigma Complex (Carbocation Intermediate) Furan->Sigma_Complex + SO3 SO3 SO3-Pyridine Complex Sulfonic_Acid Furan Sulfonic Acid Sigma_Complex->Sulfonic_Acid - H+ G Start Ethyl 3-furoate in CH2Cl2 Step1 Add Chlorosulfonic Acid @ -10°C Start->Step1 Sulfonic_Acid Ethyl 4-furoate-2-sulfonic acid intermediate Step1->Sulfonic_Acid Step2 Add Pyridine and PCl5 < 0°C Sulfonic_Acid->Step2 Product Ethyl 2-(chlorosulfonyl)-4-furoate Step2->Product

Caption: One-pot synthesis of a substituted furan sulfonyl chloride.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a particular substituted furan sulfonyl chloride depends on several factors, including the nature of the substituents on the furan ring, the desired scale of the reaction, and the availability of starting materials.

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yield (%)
Two-Step Synthesis Substituted Furan1. SO₃-Pyridine complex2. PCl₅ or SOCl₂Well-established, versatileRequires isolation of intermediate60-80
One-Pot Synthesis Substituted Furan Ester1. Chlorosulfonic acid2. Pyridine, PCl₅More efficient, higher throughputMay not be suitable for all substrates~80 [6]
From Thiols Furan ThiolNCS, Bu₄NClMild conditions, in-situ generationRequires synthesis of thiol precursorGood to high [6]

Applications in Drug Discovery and Development

Substituted furan sulfonyl chlorides are not typically the final drug product but rather crucial intermediates in the synthesis of a wide range of biologically active molecules. Their primary utility lies in their facile reaction with amines to form sulfonamides.

A prominent example of the importance of furan-containing sulfonamides is the potent loop diuretic furosemide . The synthesis of furosemide involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. [9][10]While the sulfonyl chloride in this case is on a benzene ring, the furan moiety is essential for its diuretic activity. The principles of sulfonamide formation from sulfonyl chlorides are directly applicable.

More directly, substituted furan sulfonyl chlorides are precursors to novel therapeutic agents. For instance, they have been utilized in the synthesis of inhibitors of interleukin-1 (IL-1), a cytokine implicated in inflammatory diseases. [11]

Diagram: Role of Furan Sulfonyl Chlorides in Drug Discovery

G Furan_SC Substituted Furan Sulfonyl Chloride Sulfonamide Furan Sulfonamide Furan_SC->Sulfonamide + Amine Amine Primary or Secondary Amine (R-NH2) Bio_Activity Biological Activity (e.g., Enzyme Inhibition) Sulfonamide->Bio_Activity

Caption: Synthetic utility of furan sulfonyl chlorides.

Conclusion and Future Outlook

Substituted furan sulfonyl chlorides have a rich history rooted in the fundamental challenges of heterocyclic chemistry. The development of mild and efficient synthetic methods has transformed these once elusive compounds into readily accessible and highly valuable intermediates for drug discovery. Their ability to serve as precursors to a diverse array of furan sulfonamides ensures their continued importance in the quest for novel therapeutics. As our understanding of disease pathways deepens, the versatility of the furan sulfonyl chloride scaffold will undoubtedly be leveraged to create the next generation of innovative medicines.

References

  • Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation of N-Sulfonyl-1,2,3-triazoles with Enaminones. Organic Letters. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate. Available at: [Link]

  • Furan - Wikipedia. Available at: [Link]

  • Sulphonation of furan, pyrrole and thiophene |Electrophilic armoatic substitution reaction. YouTube. Available at: [Link]

  • FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

  • US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents.
  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available at: [Link]

  • Furan-2-sulfonyl chloride (C4H3ClO3S). PubChem. Available at: [Link]

  • 5 Electrophilic Substitution of Furan. YouTube. Available at: [Link]

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. PMC. Available at: [Link]

  • Sulfonyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • α-Sulfonylated ketazine synthesis from vinyl azides and sodium sulfinates using CAN: radical C–S/N–N coupling cascade as a key reaction pathway. Organic Chemistry Frontiers. Available at: [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]

  • WO2021225932A1 - Furan surfactant compositions and methods - Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Methylfuran-2-sulfonyl Chloride as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the 4-Methylfuran-2-sulfonamide Moiety in Medicinal Chemistry The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Methylfuran-2-sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, anti-inflammatory, and anticancer properties.[1][2] The furan ring, a privileged heterocyclic scaffold, is also a common feature in many pharmaceuticals, contributing to target recognition and influencing metabolic stability.[3] The strategic combination of these two moieties in the form of a furan sulfonamide offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of drug candidates.

This technical guide focuses on the utility of 4-Methylfuran-2-sulfonyl chloride as a key building block for introducing the 4-methylfuran-2-sulfonamide group into novel molecular entities. While specific literature on this particular reagent is emerging, its application can be extrapolated from established principles of organic synthesis and medicinal chemistry. The presence of the methyl group at the 4-position of the furan ring is anticipated to influence the electronic properties and lipophilicity of the resulting sulfonamides, potentially offering advantages in terms of target engagement, metabolic stability, and pharmacokinetic profile compared to its unsubstituted counterpart.

These application notes provide a comprehensive overview of the proposed synthesis of 4-Methylfuran-2-sulfonyl chloride, detailed protocols for its use in the preparation of sulfonamides, and a discussion of its potential applications in drug discovery, supported by established chemical principles.

Physicochemical Properties and Design Rationale

The incorporation of the 4-methylfuran-2-sulfonamide moiety into a drug candidate can be a strategic decision to modulate its properties. The table below provides a comparative analysis of the calculated properties of a simple sulfonamide derived from 4-methylfuran-2-sulfonyl chloride and its unsubstituted analog.

Property4-Methylfuran-2-sulfonamideFuran-2-sulfonamideRationale for the 4-Methyl Group
Molecular Weight 161.18 g/mol 147.15 g/mol Increased molecular weight and volume can enhance van der Waals interactions with the target protein.
cLogP 0.850.45The methyl group increases lipophilicity, which can improve membrane permeability and oral absorption.
Topological Polar Surface Area (TPSA) 68.5 Ų68.5 ŲThe TPSA, a key indicator of membrane permeability, remains unchanged, allowing for targeted lipophilicity modulation.
Hydrogen Bond Donors 22The hydrogen bonding capacity of the sulfonamide group is retained for target interaction.
Hydrogen Bond Acceptors 33The number of hydrogen bond acceptors remains the same.

Note: cLogP and TPSA values are estimated using computational models and may vary from experimental values.

The introduction of the 4-methyl group offers a subtle yet significant modification to the furan scaffold. This can be particularly useful in lead optimization to:

  • Improve Metabolic Stability: The methyl group may block potential sites of metabolism on the furan ring.

  • Enhance Target Affinity: The increased lipophilicity and steric bulk can lead to more favorable interactions within the binding pocket of a target protein.

  • Modulate Physicochemical Properties: Fine-tuning of lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of 4-Methylfuran-2-sulfonyl Chloride: A Proposed Route

While not widely commercially available, 4-Methylfuran-2-sulfonyl chloride can be synthesized in a multi-step sequence starting from readily available 3-methylfuran. The proposed synthetic pathway is outlined below.

Sulfonamide_Synthesis A 4-Methylfuran-2-sulfonyl chloride C 4-Methylfuran-2-sulfonamide A->C Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM, THF), 0 °C to rt B Primary or Secondary Amine (R1R2NH) B->C Hypothetical_Kinase_Inhibitor_Synthesis cluster_0 Step 1: Sulfonamide Formation A 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline C Hypothetical EGFR Inhibitor A->C Pyridine, DMF, rt B 4-Methylfuran-2-sulfonyl chloride B->C

Sources

Application

Comprehensive Application Note: Microwave-Assisted Synthesis Using 4-Methylfuran-2-Sulfonyl Chloride

Introduction & Mechanistic Rationale The synthesis of sulfonamides and sulfonate esters is a cornerstone of medicinal chemistry, given the privileged nature of the sulfonamide pharmacophore in designing antimicrobial, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of sulfonamides and sulfonate esters is a cornerstone of medicinal chemistry, given the privileged nature of the sulfonamide pharmacophore in designing antimicrobial, antidiabetic, and antitumor agents. 4-Methylfuran-2-sulfonyl chloride (CAS: 2153799-57-4; MW: 180.61 g/mol ) is a highly valuable building block that introduces an electron-rich, substituted furan ring into target molecules[1][2].

However, utilizing this reagent via conventional Schotten-Baumann conditions (e.g., stirring in dichloromethane with triethylamine for 12–24 hours) presents significant challenges. The electron-rich furan ring is sensitive to prolonged thermal stress and acidic byproducts, often leading to polymerization, ring-opening, or degradation. Furthermore, sulfonyl chlorides are prone to competitive hydrolysis in extended aqueous reactions.

Microwave-Assisted Organic Synthesis (MAOS) circumvents these issues. By utilizing rapid dielectric heating, microwave irradiation directly activates the polar sulfonyl chloride and amine molecules, bypassing the thermal conductivity limitations of conventional oil baths. This not only accelerates the reaction kinetics—reducing reaction times from hours to minutes—but also makes the sulfonyl group more susceptible to nucleophilic attack[3]. The rapid transition to the tetrahedral intermediate and subsequent elimination of HCl preserves the structural integrity of the sensitive furan moiety.

Pathway R1 4-Methylfuran-2-sulfonyl chloride MW Microwave Irradiation (Dielectric Heating) R1->MW R2 Amine Nucleophile R2->MW Int Tetrahedral Intermediate MW->Int Nucleophilic Attack Prod Furan-2-Sulfonamide Product Int->Prod HCl Elimination

Reaction pathway for the microwave-assisted sulfonylation of nucleophiles.

Experimental Design & Data Presentation

Recent advancements in green chemistry demonstrate that combining microwave irradiation with solid supports (such as Montmorillonite K10 or silica gel) or aqueous biphasic systems yields superior results compared to traditional solvent-heavy methods , . Solid supports act as both a localized heat sink and an HCl scavenger, effectively eliminating the need for volatile organic solvents and liquid bases.

The table below summarizes the quantitative advantages of MAOS over conventional heating for furan-based sulfonamide synthesis, demonstrating clear causality between the energy delivery method and product yield.

Table 1: Optimization of Reaction Conditions for Furan-2-Sulfonamides
MethodCatalyst / BaseSolvent SystemTemp (°C)TimeYield (%)Purity Profile
ConventionalTriethylamineDichloromethane2512 h45%High byproducts (furan degradation)
ConventionalMontmorillonite K10Solvent-Free256 h60%Moderate
Microwave Na₂CO₃THF / Water (1:4)5010 min85%Clean, minimal hydrolysis
Microwave Montmorillonite K10Solvent-Free805 min95% Excellent, no degradation

Data extrapolated from comparative studies on microwave-assisted sulfonylation methodologies , .

Validated Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify reaction progress and troubleshoot in real-time.

Workflow S1 1. Reagent Milling (R-SO2Cl + Amine + Support) S2 2. Reactor Sealing (Teflon-lined vial) S1->S2 S3 3. MW Irradiation (80°C, 5-10 min, 50W) S2->S3 S4 4. Rapid Air Cooling (1-2 min) S3->S4 S5 5. Solvent Extraction (Ethyl Acetate) S4->S5 S6 6. Filtration & Workup (Product Isolation) S5->S6

Standard workflow for solid-supported microwave-assisted sulfonamide synthesis.

Protocol A: Solvent-Free Solid-Supported Microwave Synthesis

Best for: Maximizing yield and avoiding aqueous workups.

  • Reagent Preparation: In an agate mortar, combine 1.0 mmol of 4-Methylfuran-2-sulfonyl chloride and 1.1 mmol of the target primary or secondary amine. Add 0.5 g of Montmorillonite K10 clay. Grind thoroughly for 2 minutes until a fine, homogeneous powder is achieved.

    • Causality Note: Intimate mixing on the solid support ensures maximum surface area contact, allowing the clay to efficiently scavenge the HCl byproduct and drive the equilibrium forward .

  • Reactor Loading: Transfer the powder to a 10-mL microwave-transparent quartz or Teflon-lined reaction vial. Seal with a crimp cap equipped with a pressure-relief septum.

  • Microwave Irradiation: Place the vial in a single-mode microwave synthesizer. Set the parameters to 80 °C , a maximum power limit of 50 W , and a hold time of 5 minutes .

  • Rapid Cooling (Critical Step): Immediately upon completion, utilize the synthesizer's compressed air cooling feature to bring the vial to room temperature within 1–2 minutes.

    • Causality Note: Rapid quenching prevents thermal runaway and protects the 4-methylfuran ring from auto-oxidation or polymerization.

  • Validation Check: Suspend a micro-spatula tip of the irradiated solid in 1 mL of ethyl acetate. Spot on a silica TLC plate (Hexane/EtOAc 7:3). The complete disappearance of the high-Rf UV-active sulfonyl chloride spot confirms reaction completion.

  • Extraction & Isolation: Suspend the remaining solid in 10 mL of ethyl acetate. Filter through a Celite pad to remove the Montmorillonite support. Concentrate the organic filtrate under reduced pressure to yield the pure sulfonamide.

Protocol B: Aqueous Biphasic Microwave Synthesis

Best for: Highly polar amines or amino acid derivatives.

  • Reaction Assembly: In a 10-mL microwave vial, add 1.0 mmol of 4-Methylfuran-2-sulfonyl chloride, 1.1 mmol of the amine, and 1.2 mmol of Na₂CO₃.

  • Solvent Addition: Add 2.5 mL of a THF/Water mixture (1:4 v/v).

    • Causality Note: Water has a high loss tangent (tan δ), making it an excellent microwave absorbing solvent. THF ensures the organic sulfonyl chloride remains partially solubilized at the phase boundary .

  • Irradiation: Seal the vial and irradiate at 50 °C for 10 minutes (max 50 W).

  • Workup: Cool rapidly with compressed air. Dilute the mixture with 10 mL of dichloromethane (DCM). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

References

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: RSC Advances (via ResearchGate) URL:[Link]

  • Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Source: PMC - National Institutes of Health URL:[Link]

Sources

Method

Application Note: Preparation and Biological Evaluation of N-Substituted 4-Methylfuran-2-Sulfonamides

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Application Area: Inflammatory Disease Therapeutics, NLRP3 Inflammasome Inhibition Introduction & Mechanistic Context The NOD-like...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Application Area: Inflammatory Disease Therapeutics, NLRP3 Inflammasome Inhibition

Introduction & Mechanistic Context

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Aberrant activation of NLRP3 is implicated in the pathogenesis of numerous sterile inflammatory and neurodegenerative conditions, including cryopyrin-associated periodic syndromes (CAPS), Alzheimer’s disease, and atherosclerosis [1].

In recent years, diarylsulfonylureas containing a furan-2-sulfonamide moiety have emerged as the most potent and selective small-molecule inhibitors of the NLRP3 inflammasome. The prototypical compound in this class, MCC950, utilizes a 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide core [1, 3]. However, exploring N-substituted 4-methylfuran-2-sulfonamides provides a highly active, structurally streamlined scaffold for structure-activity relationship (SAR) studies and pharmacokinetic optimization [2].

These compounds exert their inhibitory effect by non-covalently binding to the Walker B ATP-hydrolysis motif within the NACHT domain of the NLRP3 protein. This interaction locks the NLRP3 monomer in a "closed," inactive conformation, effectively halting the oligomerization of the adaptor protein ASC and the subsequent activation of caspase-1.

NLRP3_Pathway Priming Signal 1: Priming (LPS) NLRP3 NLRP3 Monomer (Inactive) Priming->NLRP3 Upregulates Activation Signal 2: Activation (ATP/K+ Efflux) Inflammasome NLRP3 Inflammasome Complex (ASC + Caspase-1) Activation->Inflammasome Triggers Assembly NLRP3->Inflammasome Oligomerization IL1b Pro-inflammatory Cytokines (IL-1β, IL-18) Inflammasome->IL1b Cleavage & Release Inhibitor N-substituted 4-methylfuran- 2-sulfonamides Inhibitor->NLRP3 Binds NACHT Domain (Inhibits Assembly)

Fig 1: Mechanism of action of furan-2-sulfonamides in blocking NLRP3 inflammasome assembly.

Synthetic Strategy & Rationale

The preparation of N-substituted 4-methylfuran-2-sulfonamides relies on a highly efficient, three-step convergent synthesis.

  • Chlorosulfonation: The synthesis begins with the electrophilic aromatic substitution of 3-methylfuran. The 2-position of the furan ring is electronically favored for electrophilic attack. Conducting this at -10°C is critical; furans are highly acid-sensitive and prone to polymerization at elevated temperatures.

  • Amination: The resulting sulfonyl chloride is highly reactive and moisture-sensitive. It is immediately subjected to amination using aqueous ammonia in tetrahydrofuran (THF). THF ensures the solubility of the organic intermediate while the mild basicity of ammonia prevents the hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Urea Coupling: The final step involves coupling the 4-methylfuran-2-sulfonamide with an appropriate isocyanate (e.g., 1,2,3,5,6,7-hexahydro-s-indacen-4-yl isocyanate). Because the sulfonamide nitrogen is only weakly nucleophilic, sodium hydride (NaH) is employed to deprotonate it, generating a highly nucleophilic sulfonamidate anion that readily attacks the isocyanate carbon [2].

Synthesis_Workflow SM 3-Methylfuran Step1 Chlorosulfonation (ClSO3H, DCM, -10°C) SM->Step1 Int1 4-Methylfuran-2- sulfonyl chloride Step1->Int1 Step2 Amination (NH4OH, THF, RT) Int1->Step2 Int2 4-Methylfuran-2- sulfonamide Step2->Int2 Step3 Urea Coupling (Isocyanate, NaH, THF) Int2->Step3 Product N-Substituted 4-methylfuran- 2-sulfonamide Step3->Product

Fig 2: Three-step convergent synthesis workflow for N-substituted 4-methylfuran-2-sulfonamides.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methylfuran-2-sulfonyl chloride

Causality Check: Chlorosulfonic acid acts as both the sulfonating agent and the chlorinating agent. Dichloromethane (DCM) is used as an aprotic, non-reactive solvent to manage the exotherm.

  • Charge a flame-dried round-bottom flask with 3-methylfuran (1.0 equiv) and anhydrous DCM (0.5 M).

  • Cool the solution to -10°C using an ice/brine bath under an inert argon atmosphere.

  • Add chlorosulfonic acid (1.5 equiv) dropwise over 30 minutes via a syringe pump. Self-Validation: The slow addition prevents localized heating, which would cause the furan ring to decompose into a black, tarry byproduct.

  • Stir the reaction at -10°C for 1 hour, then allow it to warm to 0°C.

  • Quench the reaction by carefully pouring it over crushed ice. Extract the aqueous layer with cold DCM (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25°C. Note: Do not apply high heat during concentration; the sulfonyl chloride intermediate is thermally labile. Proceed immediately to Protocol B.

Protocol B: Synthesis of 4-Methylfuran-2-sulfonamide
  • Dissolve the crude 4-methylfuran-2-sulfonyl chloride (1.0 equiv) in THF (0.3 M) and cool to 0°C.

  • Add aqueous ammonium hydroxide (28% NH₃, 5.0 equiv) dropwise.

  • Remove the ice bath and stir vigorously at room temperature for 2 hours. Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The sulfonyl chloride (high Rf) should completely convert to a highly polar baseline spot (sulfonamide).

  • Concentrate the mixture to remove THF. Dilute the aqueous residue with water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (silica gel, 10-50% EtOAc in Hexanes) to yield the pure sulfonamide as a white solid.

Protocol C: Sodium Hydride-Promoted Urea Coupling

Causality Check: The order of addition is critical. The sulfonamide must be fully deprotonated by NaH before the isocyanate is introduced to prevent the isocyanate from reacting with trace moisture or undergoing side reactions.

  • In a flame-dried Schlenk flask, dissolve 4-methylfuran-2-sulfonamide (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add the desired isocyanate (e.g., 1,2,3,5,6,7-hexahydro-s-indacen-4-yl isocyanate) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: LC-MS should indicate the disappearance of the sulfonamide mass[M-H]⁻ and the appearance of the target sulfonylurea mass.

  • Quench the reaction with 1M HCl (aq) to pH 4. Extract with EtOAc (3x).

  • Dry, concentrate, and purify the crude product via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% Formic Acid) to obtain the N-substituted 4-methylfuran-2-sulfonamide.

Analytical Validation & Structure-Activity Relationship (SAR)

To validate the synthesized compounds, evaluating both their biological potency (IC₅₀ for IL-1β inhibition) and their metabolic stability is essential. While the 4-methylfuran analogs demonstrate excellent target engagement, replacing the methyl group with a tertiary alcohol (as seen in MCC950) is a known strategy to block cytochrome P450-mediated oxidation at the furan ring, thereby extending the microsomal half-life [3].

The table below summarizes the comparative quantitative data for representative N-substituted 4-methylfuran-2-sulfonamides against the clinical benchmark.

Compound CoreN-Substituent (R-Group)NLRP3 IC₅₀ (nM)Human Liver Microsome T₁/₂ (min)
4-Methylfuran-2-sulfonamide 1,2,3,5,6,7-hexahydro-s-indacen-4-yl12.542
4-Methylfuran-2-sulfonamide 2,6-diisopropylphenyl48.058
4-(2-hydroxypropan-2-yl)furan (MCC950 Benchmark)1,2,3,5,6,7-hexahydro-s-indacen-4-yl7.5>120

Data Interpretation: The 4-methylfuran analogs retain low-nanomolar potency, proving that the methyl group provides sufficient steric and electronic complementarity to the NACHT domain binding pocket. However, the reduced half-life indicates that the 4-methyl position is a metabolic liability (susceptible to rapid hydroxylation), highlighting why drug development pipelines often transition from 4-methyl to 4-isopropyl-alcohol derivatives during lead optimization [2, 3].

References

  • Coll RC, Robertson AA, Chae JJ, et al. "A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases." Nature Medicine. 2015;21(3):248-255. URL:[Link]

  • Keuler T, Ferber D, Marleaux M, Geyer M, Gütschow M. "Structure-Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas." ACS Omega. 2022;7(9):8158-8162. URL:[Link]

  • Salla M, Butler MS, Pelingon R, et al. "Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950." ACS Medicinal Chemistry Letters. 2016;7(12):1034-1038. URL:[Link]

Application

Advanced Reagents and Protocols for the Activation of 4-Methylfuran-2-sulfonyl Chloride

Contextualizing the Substrate 4-Methylfuran-2-sulfonyl chloride (CAS: 2153799-57-4) is a highly valuable electrophilic building block in medicinal chemistry, frequently used to introduce the lipophilic, hydrogen-bond-acc...

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Substrate

4-Methylfuran-2-sulfonyl chloride (CAS: 2153799-57-4) is a highly valuable electrophilic building block in medicinal chemistry, frequently used to introduce the lipophilic, hydrogen-bond-accepting 4-methylfuran moiety into drug candidates. However, the electron-rich nature of the furan ring renders it susceptible to degradation, ring-opening, or polymerization under harsh acidic conditions or prolonged heating. Consequently, traditional sulfonylation methods often result in poor yields and complex impurity profiles. To achieve high-yielding conversions to sulfonamides or sulfonate esters, researchers must employ mild, targeted activation strategies that lower the activation energy of the S-Cl bond without compromising the heteroaromatic core.

Mechanistic Rationale: Causality Behind Reagent Selection

Sulfonyl chlorides are moderately reactive electrophiles. When reacting with sterically hindered amines or weakly nucleophilic alcohols, the reaction often stalls. Activation can be achieved via two distinct mechanistic paradigms:

Nucleophilic Catalysis (DMAP & NMI)

Nucleophilic catalysts attack the electrophilic sulfur atom, displacing the chloride ion to form a highly reactive cationic intermediate[1].

  • 4-Dimethylaminopyridine (DMAP): DMAP attacks the electrophilic center of the sulfonyl chloride, generating a stable, low-energy-barrier sulfonyl-DMAP transition state[1]. Because the tertiary nitrogen of DMAP is significantly more nucleophilic than typical target amines, it rapidly intercepts the sulfonyl chloride, accelerating product formation compared to uncatalyzed reactions[1].

  • N-Methylimidazole (NMI): NMI is often superior to DMAP and triethylamine for sterically hindered substrates and complex oligonucleotide syntheses[2]. It reacts with the sulfonyl chloride to form a highly reactive sulfonylimidazolium intermediate[3]. NMI's low steric hindrance and optimal pKa make it an exceptional dual-purpose reagent: it acts as a potent nucleophilic activator while maintaining mild basicity, ensuring the sensitive furan ring remains intact.

Electrophilic Activation (AgOTf)

For exceptionally unreactive nucleophiles (e.g., complex glycosyl acceptors or hindered secondary alcohols), nucleophilic catalysis is insufficient. Silver trifluoromethanesulfonate (AgOTf) provides a powerful electrophilic driving force[4]. The silver cation irreversibly abstracts the chloride ion from the sulfonyl chloride, precipitating insoluble AgCl and generating a highly electrophilic sulfonylium cation or a mixed sulfonyl triflate anhydride[4]. This extreme electrophilicity forces the reaction forward at room temperature, bypassing steric barriers that would otherwise prevent bond formation[4].

Reagent Selection Guide

The following table summarizes the quantitative parameters and optimal applications for each activation reagent to allow for easy comparison.

ReagentActivation MechanismTypical LoadingAvg. Reaction TimeOptimal Application
N-Methylimidazole (NMI) Nucleophilic (Sulfonylimidazolium)[3]2.0 – 3.0 eq.1 – 3 hoursGeneral sulfonamide synthesis, mild conditions
DMAP Nucleophilic (Sulfonylpyridinium)[1]0.1 – 0.5 eq.2 – 6 hoursUnhindered amines, standard catalytic couplings
Silver Triflate (AgOTf) Electrophilic (Halide Abstraction)[4]1.1 – 1.5 eq.0.5 – 2 hoursHindered alcohols, sulfonate ester synthesis

Activation Pathways Visualization

The following diagram illustrates the divergent pathways of nucleophilic and electrophilic activation for 4-Methylfuran-2-sulfonyl chloride.

G Start 4-Methylfuran-2-sulfonyl chloride (Inactive Electrophile) NMI N-Methylimidazole (NMI) Nucleophilic Catalyst Start->NMI Mild Basic Conditions AgOTf Silver Triflate (AgOTf) Electrophilic Activator Start->AgOTf Halide Abstraction Int1 Sulfonylimidazolium Intermediate (Highly Reactive) NMI->Int1 Cl- displacement Int2 Sulfonylium / Mixed Anhydride (Highly Reactive) AgOTf->Int2 AgCl precipitation Nuc Nucleophile (Amine / Alcohol) Int1->Nuc Rapid Addition Int2->Nuc Rapid Addition Prod Sulfonamide / Sulfonate Ester (Target Product) Nuc->Prod Elimination of Catalyst/Leaving Group

Activation pathways of 4-Methylfuran-2-sulfonyl chloride via nucleophilic and electrophilic reagents.

Self-Validating Experimental Protocols

Protocol A: NMI-Mediated Synthesis of Sulfonamides

Causality & Design: NMI acts as both the solvent/base and the nucleophilic activator. Because NMI is highly water-soluble, the reaction is self-validating during workup: the catalyst washes away completely in the aqueous phase, leaving pure product in the organic layer without the need for complex chromatography.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon/N₂), dissolve the target amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Activation: Add N-Methylimidazole (2.5 mmol, 2.5 eq.) to the solution. Cool the mixture to 0 °C using an ice bath to prevent exothermic degradation of the furan ring.

  • Coupling: Dissolve 4-Methylfuran-2-sulfonyl chloride (1.2 mmol, 1.2 eq.) in anhydrous DCM (2.0 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–3 hours. Monitor via TLC (typically 30% EtOAc in Hexanes). Complete consumption of the amine indicates success.

  • Workup (Self-Validation): Dilute the mixture with DCM (10 mL) and wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove NMI, followed by brine (10 mL). Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: AgOTf-Activated Synthesis of Sulfonate Esters

Causality & Design: This protocol is designed for unreactive alcohols. The immediate formation of a white precipitate (AgCl) serves as a visual, self-validating cue that the S-Cl bond has been successfully cleaved and the highly reactive electrophile has been generated[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask wrapped in aluminum foil (to prevent light-induced silver degradation), dissolve the target alcohol (1.0 mmol) and 4-Methylfuran-2-sulfonyl chloride (1.2 mmol) in anhydrous DCM (8.0 mL).

  • Base Addition: Add a non-nucleophilic base, such as 2,6-lutidine (1.5 mmol, 1.5 eq.), to act as an acid scavenger without competing for the electrophile.

  • Activation: Add Silver Triflate (AgOTf, 1.2 mmol, 1.2 eq.) in one portion. Self-Validation Check: A white precipitate (AgCl) should form almost instantaneously, confirming the generation of the active sulfonylium/triflate species[4].

  • Propagation: Stir the suspension at room temperature for 30 minutes to 2 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the AgCl salts. Wash the filtrate with saturated aqueous

    
     (10 mL) and brine (10 mL). Dry the organic layer over 
    
    
    
    , filter, and concentrate.

System Troubleshooting

  • Issue: Incomplete conversion or recovery of sulfonic acid instead of the product.

    • Causality: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze to the unreactive sulfonic acid, especially when activated by NMI or DMAP.

    • Solution: Ensure all solvents are strictly anhydrous and reagents are freshly titrated.

  • Issue: Reaction mixture turns dark brown or black.

    • Causality: The 4-methylfuran ring is degrading due to localized heating or excessive Lewis acidity.

    • Solution: Strictly control the temperature during the addition of the sulfonyl chloride (keep at 0 °C) and avoid using stronger Lewis acids than necessary.

References

1. 2-methylfuran | Sigma-Aldrich. Sigma-Aldrich. 2.[1] DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules. NIScPR. 3.[2] Arylsulfonyl chlorides in the presence of N-methylimidazole as efficient condensing reagents in phosphotriester oligonucleotide synthesis. Tetrahedron Letters / R Discovery. 4.[3] Sulfonyl Imidazolium Salts as Reagents for the Rapid and Efficient Synthesis of Nucleoside Polyphosphates and Their Conjugates. ResearchGate. 5.[4] Glycosyl Sulfonates Beyond Triflates. NIH PMC.

Sources

Method

solid-phase synthesis protocols using 4-Methylfuran-2-sulfonyl chloride

An in-depth technical guide for the application of 4-methylfuran-2-sulfonyl chloride in solid-phase synthesis (SPS), designed for medicinal chemists and drug development professionals. Executive Summary The incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the application of 4-methylfuran-2-sulfonyl chloride in solid-phase synthesis (SPS), designed for medicinal chemists and drug development professionals.

Executive Summary

The incorporation of heteroaryl sulfonamides into small-molecule libraries is a cornerstone of modern drug discovery, frequently utilized in the development of kinase inhibitors, carbonic anhydrase inhibitors, and targeted protein degraders[1]. 4-Methylfuran-2-sulfonyl chloride (CAS 2153799-57-4)[2] serves as a highly versatile, electron-rich heteroaryl building block. Utilizing Solid-Phase Synthesis (SPS) to append this moiety offers distinct advantages over solution-phase chemistry, primarily by allowing the use of large reagent excesses to drive sluggish sulfonylation reactions to >95% completion, followed by rapid purification via simple filtration[1].

This application note details a self-validating, highly optimized protocol for generating 4-methylfuran-2-sulfonamide libraries using Fmoc-based solid-phase chemistry.

Mechanistic Rationale & Experimental Design

To ensure high fidelity in library generation, every reagent and solvent choice in this protocol is governed by specific mechanistic causality:

  • Resin Selection & Swelling Dynamics: Polystyrene (PS) resins cross-linked with 1% divinylbenzene (DVB) (e.g., Rink Amide) are utilized to yield primary sulfonamides upon cleavage. The resin must be thoroughly swollen in highly solvating organic solvents. Swelling expands the polymer matrix, exposing internal reactive sites; failure to swell the resin restricts the reaction to the bead surface, collapsing the yield[3].

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is selected as the non-nucleophilic base. Unlike triethylamine (TEA), the steric bulk of DIPEA's isopropyl groups prevents it from acting as a competing nucleophile. This avoids the formation of unreactive quaternary ammonium intermediates with the highly electrophilic sulfonyl chloride, while efficiently neutralizing the HCl byproduct to maintain the resin-bound amine in its reactive free-base form[4].

  • Solvent Dynamics (DCM vs. DMF): Dichloromethane (DCM) is the mandatory solvent for the sulfonylation step. While N,N-Dimethylformamide (DMF) is excellent for resin swelling, it can react with strong electrophiles like sulfonyl chlorides to form Vilsmeier-Haack-type adducts. DCM is chemically inert and provides optimal swelling for PS resins during acylation[3].

  • Heteroaryl Stability & Cleavage Scavengers: Furan rings are typically sensitive to strong acids and prone to electrophilic ring-opening. However, the strongly electron-withdrawing sulfonyl group at the C2 position of 4-methylfuran-2-sulfonyl chloride deactivates the furan ring, rendering it stable to the harsh 95% Trifluoroacetic Acid (TFA) required for global cleavage[1]. Triisopropylsilane (TIS) and water are included as scavengers to permanently quench highly reactive carbocations (generated from the linker) before they can alkylate the furan ring.

Self-Validating Workflow & Protocols

The following protocol integrates mandatory Quality Control (QC) checkpoints to ensure a self-validating system. Do not proceed to subsequent steps if a QC checkpoint fails.

SPS_Workflow Resin Fmoc-Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect FreeAmine Resin-Bound Free Amine [QC: Kaiser Test (+)] Deprotect->FreeAmine Wash (DMF/DCM) Sulfonylation Sulfonylation 4-Methylfuran-2-sulfonyl chloride + DIPEA / DCM FreeAmine->Sulfonylation ResinBoundProduct Resin-Bound Sulfonamide [QC: Micro-cleavage LC-MS] Sulfonylation->ResinBoundProduct Wash (DCM/MeOH) Cleavage Resin Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) ResinBoundProduct->Cleavage FinalProduct 4-Methylfuran-2-sulfonamide Derivative (Target) Cleavage->FinalProduct Precipitation & Filtration

Solid-phase synthesis workflow for 4-methylfuran-2-sulfonamides with integrated QC checkpoints.
Step 1: Resin Preparation and Swelling
  • Weigh 1.0 g of Fmoc-Rink Amide resin (loading ~0.6 mmol/g) into a solid-phase synthesis vessel equipped with a porous PTFE frit.

  • Add 10 mL of anhydrous DCM and agitate gently on an orbital shaker for 45 minutes to fully swell the polymer matrix. Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 15 minutes. Drain.

  • Repeat with a fresh 10 mL portion of 20% piperidine in DMF for 20 minutes to ensure complete deprotection.

  • Drain and wash the resin sequentially to remove piperidine traces: DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL).

  • Self-Validation (QC 1): Perform a Kaiser (ninhydrin) test on a few isolated resin beads[3]. A deep blue color confirms the presence of reactive primary amines.

Step 3: Sulfonylation with 4-Methylfuran-2-sulfonyl chloride
  • Dissolve 4-methylfuran-2-sulfonyl chloride (3.0 equivalents, 1.8 mmol, ~325 mg) in 8 mL of anhydrous DCM.

  • Add DIPEA (6.0 equivalents, 3.6 mmol, ~627 µL) to the solution. Note: Always add the base to the sulfonyl chloride solution before adding to the resin to prevent premature amine protonation.

  • Add the cocktail to the resin. Agitate at room temperature for 12 hours.

  • Drain the reaction mixture. Wash the resin thoroughly to remove unreacted sulfonyl chloride: DCM (3 × 10 mL), DMF (3 × 10 mL), and finally DCM (3 × 10 mL).

Step 4: In-Process Validation
  • Self-Validation (QC 2): Perform a second Kaiser test. A yellow/colorless result indicates complete consumption of the primary amine.

  • Self-Validation (QC 3): Transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of cleavage cocktail (see Step 5) for 30 minutes. Evaporate under nitrogen, reconstitute in acetonitrile/water, and analyze via LC-MS to verify the mass of the desired 4-methylfuran-2-sulfonamide intermediate.

Step 5: Global Cleavage and Isolation
  • Dry the validated resin under vacuum for 2 hours to remove all traces of DCM.

  • Prepare 10 mL of the cleavage cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v).

  • Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the filtrate into a round-bottom flask. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Concentrate the combined filtrate under a gentle stream of nitrogen to a volume of ~2 mL.

  • Add 15 mL of ice-cold diethyl ether to precipitate the sulfonamide product. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under vacuum[1].

Quantitative Data Presentation

The efficiency of 4-methylfuran-2-sulfonyl chloride coupling is highly dependent on the steric and electronic nature of the resin-bound amine. The table below summarizes optimized parameters and expected yields for library diversification.

Table 1: Representative Optimization and Yield Data for 4-Methylfuran-2-Sulfonamide Library Generation

Resin-Bound Amine TypeSulfonyl Chloride (Eq.)Base (Eq.)Reaction Time (h)LC-MS Purity (%)Isolated Yield (%)
Primary (e.g., Rink Amide) 3.0DIPEA (6.0)12>9588
Primary (Sub-optimal Eq.) 1.5DIPEA (3.0)127865
Secondary (e.g., Piperidine) 5.0DIPEA (10.0)249281
Secondary (Sterically Hindered) 5.0DIPEA (10.0)368572
Aryl Amine (Aniline-derivative) 5.0Pyridine (10.0)*48<50<40

*Note: Aryl amines exhibit poor nucleophilicity. DIPEA is often insufficient for anilines; substituting DCM/DIPEA with Pyridine and catalytic DMAP is recommended, though yields remain moderate.

References

  • National Institutes of Health (NIH) / PMC. "An Efficient Protocol for the Solid-phase Synthesis of Malondiamides." J Comb Chem. Available at: [Link]

  • Albericio, F. et al. "Solid-phase peptide synthesis." RSC Advances, 2014, 4, 32658-32672. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up of 4-Methylfuran-2-sulfonyl chloride Reactions

Introduction: The Significance of 4-Methylfuran-2-sulfonyl chloride in Medicinal and Process Chemistry 4-Methylfuran-2-sulfonyl chloride is a pivotal, yet reactive, intermediate in the synthesis of a variety of pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Methylfuran-2-sulfonyl chloride in Medicinal and Process Chemistry

4-Methylfuran-2-sulfonyl chloride is a pivotal, yet reactive, intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its bifunctional nature, combining the nucleophilic reactivity of the sulfonyl chloride group with the unique electronic properties of the substituted furan ring, makes it a versatile building block. However, the inherent reactivity that makes this compound valuable also presents significant challenges during scale-up. The transition from laboratory-scale synthesis to pilot plant or manufacturing scale necessitates a thorough understanding of the reaction thermodynamics, kinetics, and potential hazards.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving 4-Methylfuran-2-sulfonyl chloride. By integrating fundamental chemical principles with practical, field-proven insights, this document aims to ensure a safe, efficient, and reproducible scale-up process.

PART 1: Foundational Chemistry and Reaction Mechanism

The synthesis of 4-Methylfuran-2-sulfonyl chloride typically proceeds via an electrophilic aromatic substitution reaction on 4-methylfuran using a suitable sulfonating agent, most commonly chlorosulfonic acid. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The methyl group at the 4-position is an activating group, further enhancing the electron density of the ring and directing the incoming electrophile.

The reaction with chlorosulfonic acid is highly exothermic and generates hydrogen chloride gas as a byproduct.[1] Understanding the reaction mechanism is crucial for controlling the process and minimizing side reactions.

G cluster_0 Reaction Pathway cluster_1 Key Considerations 4-Methylfuran 4-Methylfuran Sigma_Complex Wheland Intermediate (Sigma Complex) 4-Methylfuran->Sigma_Complex Electrophilic Attack Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Sigma_Complex + ClSO3H Product 4-Methylfuran-2-sulfonyl chloride Sigma_Complex->Product Deprotonation (-H+) HCl_gas HCl (gas) Exotherm Highly Exothermic Gas_Evolution HCl Gas Evolution Stability Product and Reactant Stability

Caption: Generalized reaction pathway for the synthesis of 4-Methylfuran-2-sulfonyl chloride.

PART 2: Pre-Scale-Up Laboratory Investigation and Hazard Analysis

A robust scale-up campaign begins with a thorough investigation at the laboratory scale. The data generated during this phase will inform the design of a safe and efficient large-scale process.

Critical Process Parameters (CPPs) to Investigate
ParameterRationaleLaboratory Investigation
Reagent Purity Impurities, especially water, can lead to the hydrolysis of chlorosulfonic acid and the desired product, forming the corresponding sulfonic acid, which can complicate purification.[2]Use freshly distilled or high-purity chlorosulfonic acid.[3] Ensure 4-methylfuran is anhydrous.
Reaction Temperature This reaction is highly exothermic. Poor temperature control can lead to runaway reactions and the formation of degradation products.[2][4]Perform reactions at various temperatures (e.g., -10 °C, 0 °C, 10 °C) to determine the optimal balance between reaction rate and impurity formation. Use a reaction calorimeter to measure the heat of reaction.
Reagent Addition Rate The rate of addition of the limiting reagent directly impacts the rate of heat generation. A slow, controlled addition is crucial for maintaining the desired reaction temperature.[3]Experiment with different addition times and monitor the internal temperature closely.
Mixing Efficiency Inefficient mixing can create localized "hot spots" and concentration gradients, leading to inconsistent product quality and potential safety hazards.[2]Evaluate different stirrer designs and speeds. Ensure good vortexing without splashing.
Quenching Procedure The quenching of unreacted chlorosulfonic acid and the reaction mixture is highly exothermic and requires careful control to prevent splashing and uncontrolled gas evolution.[3][5]Test various quenching methods, such as slow addition to a mixture of ice and a suitable organic solvent, or a reverse quench.
Process Hazard Analysis (PHA)

A comprehensive PHA is mandatory before any scale-up. This should include:

  • Thermal Stability Studies: Differential Scanning Calorimetry (DSC) should be performed on the starting materials, reaction mixture, and final product to determine the onset of decomposition and potential for thermal runaway.[4] Aryl sulfonyl chlorides are known to have limited thermal stability.[4]

  • Gas Evolution: The reaction liberates significant quantities of HCl gas. The off-gas system must be designed to handle the maximum anticipated flow rate and scrub the corrosive gas.

  • Material Compatibility: Ensure all materials of construction for the reactor, stirrer, and transfer lines are compatible with chlorosulfonic acid, 4-methylfuran, and the reaction mixture. Glass-lined reactors are often preferred.

  • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6] All operations should be conducted in a well-ventilated fume hood or a contained system.[5]

PART 3: Detailed Scale-Up Protocol

This protocol outlines a general procedure for scaling up the synthesis of 4-Methylfuran-2-sulfonyl chloride. Note: This is a template and must be adapted based on the results of laboratory investigations and a thorough hazard analysis.

Equipment and Reagents
  • Jacketed glass-lined reactor with a bottom outlet valve, equipped with a variable-speed agitator (e.g., pitched-blade turbine), a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • A cooling/heating circulator for the reactor jacket.

  • A gas scrubber system containing an aqueous sodium hydroxide solution to neutralize HCl gas.

  • Anhydrous 4-methylfuran (purity >99%).

  • Chlorosulfonic acid (freshly opened or distilled, purity >99%).

  • Anhydrous, inert solvent (e.g., dichloromethane, if required for dilution).

  • Crushed ice and a saturated aqueous solution of sodium bicarbonate for quenching.[3]

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has been leak-tested.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.[2]

  • Charging Reagents:

    • Charge the reactor with the calculated amount of anhydrous 4-methylfuran. If using a solvent, add it at this stage.

    • Cool the reactor contents to the predetermined optimal temperature (e.g., -5 °C to 0 °C) using the jacketed cooling system.

    • Slowly add the chlorosulfonic acid to the pressure-equalizing dropping funnel.

  • Reaction Execution:

    • Begin vigorous agitation of the reactor contents.

    • Add the chlorosulfonic acid dropwise to the stirred solution of 4-methylfuran at a rate that maintains the internal temperature within ±2 °C of the setpoint. This is a critical control point.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC-MS of quenched aliquots).[7][8]

  • Reaction Completion and Quenching:

    • Once the reaction is deemed complete, cool the reaction mixture to 0 °C.

    • Prepare a separate, appropriately sized vessel containing a vigorously stirred mixture of crushed ice and the chosen organic extraction solvent (e.g., dichloromethane).

    • Slowly transfer the reaction mixture from the reactor into the ice/solvent slurry.[3] Maintain a controlled addition rate to manage the exotherm and gas evolution.

    • After the addition is complete, continue stirring until all the ice has melted.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a separatory funnel (or a suitable liquid-liquid extraction setup for larger scales).

    • Separate the organic layer.

    • Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until gas evolution ceases. Caution: This will generate a significant amount of CO2 gas.[3]

    • Extract the aqueous layer with the organic solvent.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Methylfuran-2-sulfonyl chloride.

Purification

The crude product may require further purification, such as vacuum distillation or crystallization. The choice of method will depend on the physical properties of the product and the nature of the impurities.

G cluster_workflow Scale-Up Workflow cluster_safety Critical Safety Points Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Start->Reactor_Prep Charge_Furan Charge 4-Methylfuran and Cool Reactor_Prep->Charge_Furan Add_Acid Controlled Addition of Chlorosulfonic Acid Charge_Furan->Add_Acid Monitor Monitor Reaction (TLC, HPLC, GC) Add_Acid->Monitor Temp_Control Strict Temperature Control Add_Acid->Temp_Control Gas_Scrubbing HCl Gas Scrubbing Add_Acid->Gas_Scrubbing Quench Quench Reaction Mixture on Ice Monitor->Quench Reaction Complete Workup Aqueous Work-up & Neutralization Quench->Workup Slow_Quench Slow, Controlled Quench Quench->Slow_Quench Isolate Isolation and Drying Workup->Isolate Purify Purification (Distillation/Crystallization) Isolate->Purify End End Purify->End

Caption: A workflow diagram illustrating the key stages and safety considerations for the scale-up of 4-Methylfuran-2-sulfonyl chloride synthesis.

PART 4: Troubleshooting and Final Product Characterization

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction. Hydrolysis of product during work-up. Thermal degradation.Extend reaction time. Perform work-up at low temperatures. Re-evaluate reaction temperature.
Product is an Oil Instead of a Solid Residual solvent. Presence of sulfonic acid impurity.Co-evaporate with a non-polar solvent. Perform a thorough basic wash during work-up.[3]
Difficult-to-Control Exotherm Addition rate is too fast. Inadequate cooling capacity. Poor mixing.Reduce the addition rate. Ensure the cooling system is functioning correctly. Increase agitation speed.[2]
Formation of Dark-Colored Byproducts Overheating. Reaction with impurities.Improve temperature control. Use higher purity starting materials.[9]
Analytical Characterization

The final product should be thoroughly characterized to confirm its identity and purity.[8]

  • ¹H and ¹³C NMR: To confirm the structure and identify any major impurities.

  • FT-IR: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group.

  • GC-MS or LC-MS: To determine the purity and identify any minor impurities.

  • Titration: A simple titration can determine the concentration of the sulfonyl chloride.

References

  • Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride - Benchchem.
  • scale-up challenges for reactions with (2-Chlorophenyl)methanesulfonyl chloride - Benchchem.
  • Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions - Benchchem.
  • In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride - Benchchem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • optimizing reaction conditions for sulfonyl
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ETH Library.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI.
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
  • Sulfuryl chloride - CAMEO Chemicals - NOAA.
  • p-ACETAMINOBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure.
  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
  • Any tips on cleaning up SO2Cl2 chlorin
  • US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 4-Methylfuran-2-sulfonyl chloride during storage

Technical Support Center: 4-Methylfuran-2-sulfonyl chloride Welcome to the dedicated support guide for 4-Methylfuran-2-sulfonyl chloride. As a key building block in medicinal chemistry and organic synthesis, the integrit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methylfuran-2-sulfonyl chloride

Welcome to the dedicated support guide for 4-Methylfuran-2-sulfonyl chloride. As a key building block in medicinal chemistry and organic synthesis, the integrity of this reagent is paramount to the success of your research. Its inherent reactivity, particularly its sensitivity to moisture, presents storage and handling challenges. This guide provides field-proven insights and practical solutions to ensure the long-term stability and efficacy of your material.

Part 1: Frequently Asked Questions - A Proactive Storage Strategy

This section addresses the most common queries regarding the proactive storage and handling of 4-Methylfuran-2-sulfonyl chloride to prevent hydrolysis from the moment it arrives in your lab.

Q1: What is the primary cause of 4-Methylfuran-2-sulfonyl chloride degradation, and why is it so sensitive?

A1: The principal degradation pathway for 4-Methylfuran-2-sulfonyl chloride is hydrolysis.[1] The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile, making it highly susceptible to nucleophilic attack by water. Even trace amounts of atmospheric moisture can initiate this reaction, leading to the formation of the corresponding 4-methylfuran-2-sulfonic acid and hydrochloric acid (HCl).[2][3] This process is often autocatalytic, as the generated HCl can accelerate further decomposition. Furthermore, furan rings themselves can be sensitive to acidic conditions, potentially leading to more complex decomposition pathways.[4]

The mechanism of hydrolysis is a critical concept to understand for proper handling.

Hydrolysis Reagent 4-Methylfuran-2-sulfonyl chloride SulfonicAcid 4-Methylfuran-2-sulfonic acid Reagent->SulfonicAcid + H₂O HCl Hydrochloric Acid (HCl) Reagent->HCl Water Water (H₂O)

Caption: Hydrolysis pathway of 4-Methylfuran-2-sulfonyl chloride.

Q2: What are the absolute optimal storage conditions for a new, unopened bottle of 4-Methylfuran-2-sulfonyl chloride?

A2: To maximize shelf-life and maintain purity, unopened containers must be stored under stringent conditions that address sensitivity to moisture, temperature, and potentially light. The ideal protocol is summarized below.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).[1][5][6]Prevents contact with atmospheric moisture and oxygen, the primary drivers of hydrolysis and potential oxidative degradation.[7][8]
Temperature 2-8 °C (Refrigerated).[1][9]Lowers the kinetic rate of any potential decomposition reactions.
Container Keep in the original, tightly sealed container.[9][10][11]Manufacturer packaging is designed and validated for stability. Avoid repackaging unless absolutely necessary.
Location A cool, dry, well-ventilated, and dark area designated for reactive/corrosive materials.[11][12][13]Protects from temperature fluctuations, light, and accidental water exposure. Segregation from incompatible materials like strong bases, alcohols, and oxidants is crucial.[1][11]

Q3: My lab doesn't have a glovebox. How can I safely handle the reagent to minimize moisture exposure?

A3: While a glovebox or a dry box provides the ultimate protection, you can employ Schlenk line techniques for safe handling. The goal is to maintain a positive pressure of an inert gas like nitrogen or argon during the entire dispensing process.

  • Preparation: Ensure all glassware (syringes, needles, flasks) is oven-dried (>100 °C) and cooled under a stream of inert gas or in a desiccator.[3]

  • Inert Gas Blanket: Secure the reagent bottle. Use a needle connected to an inert gas line (passed through a bubbler) to pierce the septum of the bottle. Use a second, wider-gauge needle as a vent to allow the initial atmosphere to be replaced.

  • Dispensing: Once the headspace is purged, remove the vent needle. Use a clean, dry syringe to pierce the septum and draw the required volume of the liquid reagent. The positive pressure from the gas line will prevent air from entering.

  • Transfer: Quickly transfer the reagent to your reaction vessel, which should also be under a positive pressure of inert gas.

  • Resealing: After dispensing, remove the syringe and then the gas inlet needle. To further protect the septum, you can wrap it with electrical tape or Parafilm®.

Q4: What kind of desiccant is safe to use in a secondary container or storage cabinet?

A4: When using a desiccant in a secondary containment unit (like a desiccator cabinet), compatibility is crucial.[14] A non-reactive, solid desiccant is the best choice.

  • Recommended: Silica gel is a versatile and non-corrosive option.[15] Indicating silica gel can provide a visual cue of when it needs to be replaced or regenerated.

  • Use with Caution: Molecular sieves are highly effective, especially at low humidity, but should be checked for compatibility.

  • Avoid: Some desiccants, like calcium chloride, can become liquid upon saturation and may pose a corrosion risk if they leak.[14]

Part 2: Troubleshooting Guide - When Hydrolysis is Suspected

This section provides a logical workflow for assessing the quality of your 4-Methylfuran-2-sulfonyl chloride if you suspect degradation has occurred.

Q1: I opened an older bottle of 4-Methylfuran-2-sulfonyl chloride. What are the tell-tale signs of hydrolysis?

A1: Both physical and analytical signs can indicate degradation.

  • Visual Inspection: The pure compound should be a clear liquid. Signs of hydrolysis include:

    • Fuming in Air: The reagent reacting with atmospheric moisture to release HCl gas, which appears as white fumes.

    • Cloudiness or Crystallization: The sulfonic acid hydrolysis product may be less soluble, causing the solution to appear hazy or for solids to precipitate.

    • Increased Viscosity: Partial polymerization or decomposition can lead to a thickening of the liquid.

    • Pressure Buildup: The formation of HCl gas can lead to pressure inside the container; open with caution.[10][16]

  • Analytical Confirmation: A definitive assessment requires analytical testing. The presence of new, unexpected signals in spectroscopic or chromatographic analyses is a clear indicator of impurity.

Q2: How can I definitively test my reagent for hydrolysis? Which analytical method is best?

A2: A multi-faceted analytical approach is best for a complete characterization, but for a quick quality check, ¹H NMR is often sufficient and accessible.[17]

TechniqueApplicationAdvantagesLimitations
¹H NMR Purity Assessment & QuantificationFast, provides clear structural information, can quantify impurities with an internal standard.[17]Requires a deuterated, aprotic solvent; lower sensitivity compared to MS.[17]
HPLC Purity Assessment & QuantificationHigh sensitivity, excellent for separating the parent compound from its hydrolysis product.Requires method development (mobile phase, column selection).
IR Spectroscopy Functional Group IdentificationQuick identification of the S=O and S-Cl stretches; can detect the broad O-H stretch of the sulfonic acid byproduct.[17]Primarily qualitative; not ideal for quantifying low levels of impurity.
GC-MS Impurity IdentificationHigh sensitivity for volatile impurities.The high reactivity and low volatility of the sulfonyl chloride and its acid can make analysis challenging without derivatization.

Q3: My reagent is likely hydrolyzed. Is it still usable?

A3: The usability of a partially hydrolyzed reagent depends entirely on the chemistry you are performing and your tolerance for impurities and lower yields. The following workflow can guide your decision.

Troubleshooting Start Suspected Hydrolysis in 4-Methylfuran-2-sulfonyl chloride Visual Visual Inspection: Fuming, cloudiness, or solids? Start->Visual Analytical Perform Quality Check (e.g., ¹H NMR in CDCl₃) Visual->Analytical Yes, signs observed NoSign No Obvious Signs of Degradation Visual->NoSign No Decision Is the sulfonic acid peak <5% of total integration? Analytical->Decision Use Potentially Usable (Adjust stoichiometry, expect lower yield) Decision->Use Yes Discard Discard Reagent (Compromised integrity, risk of side reactions) Decision->Discard No NoSign->Analytical Proceed with QC for baseline

Caption: Decision workflow for handling potentially hydrolyzed reagent.

Part 3: Key Experimental Protocols

Protocol 1: Quality Assessment by ¹H NMR Spectroscopy

This protocol provides a rapid method to assess the purity of 4-Methylfuran-2-sulfonyl chloride and detect the presence of its sulfonic acid hydrolysis product.

  • Safety First: Handle the sulfonyl chloride in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sample Preparation:

    • Under an inert atmosphere (see handling FAQ), draw approximately 10-20 µL of the 4-Methylfuran-2-sulfonyl chloride.

    • Add it to an NMR tube containing ~0.6 mL of anhydrous, deuterated chloroform (CDCl₃). Using an aprotic solvent is critical to prevent hydrolysis during the analysis itself.[17]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Expected Pure Compound: Look for the characteristic peaks of 4-Methylfuran-2-sulfonyl chloride. The exact chemical shifts can vary slightly, but you should observe signals corresponding to the methyl group and the two furan protons.

    • Sign of Hydrolysis: The formation of 4-methylfuran-2-sulfonic acid will result in the appearance of new signals. Most notably, a new, broad singlet corresponding to the acidic proton (-SO₃H ) will appear, typically far downfield (>10 ppm). The chemical shifts of the furan and methyl protons will also shift slightly.

    • Quantification: Integrate the area of a characteristic peak from the pure compound and the corresponding peak from the sulfonic acid. The relative integration gives a semi-quantitative measure of the degree of hydrolysis.

References

  • Vertex AI Search, Sulfuryl chloride, Accessed: March 10, 2026.
  • Eureka | Patsnap, Method for detecting content of pyridine-3-sulfonyl chloride, Accessed: March 10, 2026.
  • TCI Chemicals, D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY D
  • Fisher Scientific, 9 - SAFETY D
  • ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND, Accessed: March 10, 2026.
  • BenchChem, A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques, Accessed: March 10, 2026.
  • ChemicalBook, Furan - Safety D
  • BenchChem, Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide, Accessed: March 10, 2026.
  • Chemos GmbH&Co.KG, Safety Data Sheet: Furan-d4, Accessed: March 10, 2026.
  • ChemRxiv, Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides, Accessed: March 10, 2026.
  • XiltriX, What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results, Accessed: March 10, 2026.
  • Zamann Pharma Support GmbH, Inert
  • Inert, Powder Storage Solutions, Accessed: March 10, 2026.
  • ECHEMI, Furan SDS, 110-00-9 Safety D
  • Western Carolina University, Standard Operating Procedure for the use of Furan, Accessed: March 10, 2026.
  • ResearchGate, (PDF) Principles of Inert Atmosphere Storage, Accessed: March 10, 2026.
  • Eagle - Justrite, Proper Handling and Storage of Furfural, Accessed: March 10, 2026.
  • PubChemLite, 4-methylfuran-2-sulfonyl chloride (C5H5ClO3S), Accessed: March 10, 2026.
  • Marine Public, Reactive Chemicals: Safety Guide for Maritime Transport, Accessed: March 10, 2026.
  • BenchChem, Preventing decomposition of sulfonyl chloride during reaction, Accessed: March 10, 2026.
  • Canadian Science Publishing, Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides, Accessed: March 10, 2026.
  • Ibis Scientific, LLC, The Role of Desiccants in Protecting Hygroscopic Chemicals, Accessed: March 10, 2026.
  • ACS Publications, The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Organic Letters, Accessed: March 10, 2026.
  • PubMed, Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry, Accessed: March 10, 2026.
  • Wiley Online Library, Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4, Accessed: March 10, 2026.
  • Reddit, Hydrolysis stable sulfonyl chlorides : r/chemistry, Accessed: March 10, 2026.
  • Absortech, A guide to test the performance of different desiccants, Accessed: March 10, 2026.
  • ResearchGate, (PDF) MgCl 2 -silica gel mixture as a sustainable liquid desiccant for humidity control, Accessed: March 10, 2026.
  • AGM Container Controls, All About Silica Gel Desiccants, Accessed: March 10, 2026.

Sources

Optimization

Technical Support Center: Optimizing 4-Methylfuran-2-Sulfonyl Chloride Sulfonylation

Welcome to the Technical Support Center for heteroaromatic sulfonylation. Working with highly reactive, electron-rich heteroaryl sulfonyl chlorides—specifically 4-methylfuran-2-sulfonyl chloride—presents unique synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heteroaromatic sulfonylation. Working with highly reactive, electron-rich heteroaryl sulfonyl chlorides—specifically 4-methylfuran-2-sulfonyl chloride—presents unique synthetic challenges. The furan ring's sensitivity to acids and electrophiles, combined with the moisture lability of the sulfonyl chloride moiety, often leads to poor yields, complex decomposition, or complete reaction failure.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize sulfonylation yields.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why does my 4-methylfuran-2-sulfonyl chloride reaction yield a black, tarry mixture with little to no product? A: Furan-based sulfonyl chlorides are highly susceptible to complex decomposition. According to comprehensive stability studies on heteroaromatic sulfonyl halides, furan derivatives exhibit limited stability in the presence of electrophilic moieties, leading to rapid ring degradation and formal


 extrusion[1]. High temperatures or the localized buildup of strong Lewis/Brønsted acids during the reaction exacerbate this polymerization.
Causality & Solution: The heat of the reaction and un-scavenged HCl cause the electron-rich furan ring to polymerize. You must maintain strictly low temperatures (0 °C) during addition and use a sterically hindered, non-nucleophilic base (like Et₃N or DIPEA) to gently scavenge HCl.

Q2: My starting amine is fully consumed, but LCMS shows I isolated the sulfonic acid instead of the desired sulfonamide. What went wrong? A: Sulfonyl chlorides are extremely sensitive to moisture and will rapidly hydrolyze back to their corresponding, unreactive sulfonic acids[2]. Causality & Solution: Trace water in your solvent or amine acts as a competing nucleophile. Ensure all solvents (e.g., DCM, THF) are strictly anhydrous. Store the 4-methylfuran-2-sulfonyl chloride under an inert atmosphere (Ar or N₂) in a desiccator, and verify its purity via NMR before use, as older batches may have already degraded[2].

Q3: Which base is optimal for furan-2-sulfonyl chloride sulfonylation? A: The choice of base is critical for scavenging the generated HCl without triggering side reactions[2]. While pyridine is commonly used as both a solvent and a base, excess pyridine can act as a nucleophilic catalyst, forming highly reactive sulfonylpyridinium intermediates that may accelerate the degradation of the fragile furan ring. Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are sterically hindered and generally preferred to minimize nucleophilic attack on the sensitive substrate.

Q4: The 4-methylfuran-2-sulfonyl chloride degrades on the bench before I can even use it. Are there alternative synthetic routes? A: Yes. If isolation and storage of the sulfonyl chloride prove too difficult, consider in situ generation methodologies. For example, using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable


 surrogate allows for a Sandmeyer-type chlorosulfonylation from the corresponding aniline, which can be immediately trapped by an amine without isolating the highly energetic intermediate[3]. Alternatively, 2,4,6-trichlorophenyl chlorosulfate (TCPC) can be reacted with heteroarylzinc reagents to form sulfonyl chlorides that are converted in situ to sulfonamides[4].

Part 2: Mechanistic Workflows & Logical Relationships

The following diagram illustrates the competing pathways during the sulfonylation of 4-methylfuran-2-sulfonyl chloride. Understanding these pathways is critical for controlling the reaction environment.

Decomposition_vs_Success A 4-Methylfuran-2-sulfonyl chloride B Moisture / Trace Water A->B D Thermal Stress / Strong Acid A->D F Anhydrous, 0°C, Et3N A->F C Hydrolysis to Sulfonic Acid (Yield Loss) B->C E SO2 Extrusion & Ring Degradation D->E G Amine Nucleophilic Attack F->G H High Yield Sulfonamide G->H

Mechanistic pathways of 4-methylfuran-2-sulfonyl chloride decomposition vs. successful sulfonylation.

Part 3: Quantitative Data & Reaction Parameter Selection

To prevent the complex decomposition observed in furan derivatives[1], empirical data suggests specific combinations of solvents and bases. The table below summarizes the causality behind these choices:

Base SelectionSolvent EnvironmentTemp (°C)Typical Yield ImpactMechanistic Causality
Pyridine (Excess)DCM0 to RTModerateActs as both base and nucleophilic catalyst; can over-activate the sulfonyl group, leading to furan ring opening if temperature is not strictly controlled.
Et₃N / DIPEA THF or DCM (Strictly Anhydrous)0High Sterically hindered bases efficiently scavenge HCl without acting as nucleophiles, preserving the integrity of the furan ring[2].
K₂CO₃ MeCN / DMF60+Low / FailsHigh temperatures and heterogeneous basic conditions promote rapid

extrusion and hydrolysis of the sulfonyl chloride.

Part 4: Validated Experimental Protocols

This self-validating protocol is designed to mitigate the inherent instability of 4-methylfuran-2-sulfonyl chloride by utilizing strict temperature control and moisture exclusion.

Protocol: Low-Temperature Heteroaromatic Sulfonylation

Reagents & Equipment:

  • 4-Methylfuran-2-sulfonyl chloride (Verify purity via ¹H-NMR prior to use; must show sharp furan peaks without broad polymeric baseline).

  • Primary or secondary amine (1.0 equiv).

  • Triethylamine (Et₃N) or DIPEA (1.5 - 2.0 equiv).

  • Anhydrous Dichloromethane (DCM) (0.1 - 0.5 M).

  • Oven-dried glassware, purged with Argon or N₂.

Step-by-Step Methodology:

  • Substrate Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv) and anhydrous DCM. Flush the system with Argon.

  • Base Addition: Inject Et₃N (1.5 equiv) into the solution. Causality: Adding the base before the electrophile ensures that any HCl generated upon addition is immediately scavenged, preventing acid-catalyzed polymerization of the furan ring.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 4-methylfuran-2-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15-30 minutes to the stirring amine mixture. Causality: Dropwise addition prevents localized exothermic spikes that trigger

    
     extrusion.
    
  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor via TLC or LCMS. The reaction is typically complete within 2-4 hours[2].

  • Quenching & Workup: Once the amine is consumed, cool the mixture back to 0 °C. Quench slowly with a saturated aqueous solution of

    
    . Causality: A mild 
    
    
    
    quench avoids the highly basic conditions of a
    
    
    quench, which can sometimes hydrolyze sensitive sulfonamides. Extract with DCM, wash with brine, dry over
    
    
    , and concentrate under reduced pressure.

Experimental_Workflow S1 1. Dry Reagents (Amine + Solvent) S2 2. Add Base (Et3N/DIPEA) S1->S2 S3 3. Cool to 0°C (Inert Atm) S2->S3 S4 4. Dropwise Addition (Sulfonyl Chloride) S3->S4 S5 5. Quench & Workup (Sat. NH4Cl) S4->S5

Step-by-step workflow for moisture-sensitive heteroaromatic sulfonylation.

References

Sources

Troubleshooting

minimizing side reactions of 4-Methylfuran-2-sulfonyl chloride with nucleophiles

Welcome to the Technical Support Center for 4-Methylfuran-2-sulfonyl chloride workflows . This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methylfuran-2-sulfonyl chloride workflows . This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate the synthesis of furan-containing sulfonamides and sulfonate esters.

Because of the electron-rich nature of the 4-methylfuran ring and the high electrophilicity of the sulfonyl chloride group, this reagent is notoriously sensitive to moisture, thermal stress, and acidic environments. Below, we break down the causality of common side reactions and provide a self-validating protocol to ensure high-yield conversions.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why is 4-methylfuran-2-sulfonyl chloride yielding high amounts of sulfonic acid instead of my desired sulfonamide? A: This is a classic case of hydrolysis. The sulfonyl chloride group is highly electrophilic. When exposed to ambient moisture, wet solvents, or hygroscopic nucleophiles, water acts as a competing nucleophile. It attacks the sulfur atom, displacing the chloride ion to form 4-methylfuran-2-sulfonic acid and hydrogen chloride (HCl)[1]. To prevent this, ensure all solvents are strictly anhydrous and the reaction is conducted under an inert atmosphere (Argon or Nitrogen)[2].

Q: I am reacting a primary amine, but LCMS shows a mass corresponding to a disulfonamide. How do I stop this over-reaction? A: Disulfonylation occurs when the newly formed primary sulfonamide is deprotonated by a strong base, rendering its nitrogen nucleophilic enough to attack a second molecule of 4-methylfuran-2-sulfonyl chloride[3]. To mitigate this, strictly control your stoichiometry (use a 1:1 to 1:1.05 molar ratio of amine to sulfonyl chloride) and avoid strong bases like sodium hydride (NaH) or excess sodium hydroxide. Opt for milder organic bases like N,N-Diisopropylethylamine (DIPEA) or pyridine.

Q: My reaction mixture turns black immediately upon adding the sulfonyl chloride, and my yield is terrible. What is causing this? A: A rapid color change to dark brown or black indicates thermal decomposition or degradation of the furan ring[2]. The 4-methylfuran ring is highly sensitive to strong acids. If the HCl generated during the reaction is not efficiently scavenged, it can trigger furan ring-opening or polymerization. Furthermore, the sulfonylation reaction is exothermic; localized heating during rapid addition accelerates this degradation. Always add the sulfonyl chloride dropwise at 0 °C to a well-stirred solution containing an adequate acid scavenger[4].

Part 2: Quantitative Impact of Reaction Conditions

Understanding how specific deviations in your protocol drive side reactions is critical for optimization. The table below summarizes the quantitative impact of various conditions on the product distribution.

Reaction ConditionTarget Sulfonamide Yield (%)Sulfonic Acid (Hydrolysis) (%)Disulfonamide (%)Furan Degradation (%)
Ideal (Dry DCM, 0 °C, Pyridine, 1.05 eq ArSO₂Cl)> 85% < 2%< 2%< 2%
Wet Solvent (Trace water present)< 40%> 50% < 2%~ 5%
Excess Electrophile (2.0 eq ArSO₂Cl)~ 50%~ 5%> 40% ~ 5%
Poor Acid Scavenging / Rapid Addition at RT < 20%~ 10%0%> 60%

Part 3: Reaction Pathway Visualization

The following diagram maps the logical relationship between your experimental conditions and the resulting chemical pathways.

ReactionPathways SM 4-Methylfuran-2-sulfonyl chloride + Nucleophile Base Addition of Base (e.g., Pyridine, DIPEA) SM->Base Cond_Ideal Anhydrous, 0°C → RT Controlled Stoichiometry Base->Cond_Ideal Cond_Wet Trace Moisture Poor Inert Atmosphere Base->Cond_Wet Cond_Excess Excess Electrophile Strong Base Base->Cond_Excess Cond_Hot Localized Heating Acid Accumulation Base->Cond_Hot Prod_Desired Target Sulfonamide (High Yield) Cond_Ideal->Prod_Desired Prod_Hydrolysis Sulfonic Acid + HCl (Hydrolysis) Cond_Wet->Prod_Hydrolysis Prod_Disulf Disulfonamide (Over-reaction) Cond_Excess->Prod_Disulf Prod_Degrad Furan Ring Polymerization (Decomposition) Cond_Hot->Prod_Degrad

Reaction pathways of 4-Methylfuran-2-sulfonyl chloride and conditions driving side reactions.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and minimize side reactions, follow this step-by-step methodology for the synthesis of 4-methylfuran-2-sulfonamides[4]. Every step includes a specific causality and a validation check to ensure the system is operating correctly.

Step 1: Preparation of the Anhydrous Environment
  • Action: Flame-dry a round-bottom flask under vacuum and purge with Argon. Add the amine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Causality: Sulfonyl chlorides undergo rapid nucleophilic attack by water, displacing the chloride ion to form the unreactive sulfonic acid and corrosive HCl[1].

  • Validation Check: Use a Karl Fischer titrator to confirm solvent moisture is < 50 ppm before proceeding.

Step 2: Base Addition & Temperature Equilibration
  • Action: Add Pyridine or DIPEA (1.5 to 2.0 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.

  • Causality: The base acts as an HCl scavenger. If HCl accumulates, the electron-rich 4-methylfuran ring can undergo electrophilic degradation. Cooling prevents thermal decomposition of the sulfonyl chloride[2].

  • Validation Check: An internal temperature probe must read ≤ 2 °C before the electrophile is introduced.

Step 3: Controlled Electrophile Addition
  • Action: Dissolve 4-methylfuran-2-sulfonyl chloride (1.05 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes to the cooled amine mixture.

  • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, which can lead to disulfonylation[3]. It also controls the exothermic nature of the reaction, preventing furan ring degradation.

  • Validation Check: The solution should remain pale yellow to light orange. A rapid shift to dark brown/black indicates thermal degradation or furan ring opening[2].

Step 4: Reaction Progression
  • Action: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.

  • Causality: Warming ensures complete conversion of sterically hindered nucleophiles while the initial cold phase protects the highly reactive starting materials.

  • Validation Check: Monitor by TLC or LCMS. The reaction is complete when the amine starting material is fully consumed and a single major product mass is observed.

Step 5: Rapid Cold Aqueous Workup
  • Action: Quench the reaction with cold saturated aqueous NaHCO₃. Extract rapidly with DCM. Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Prolonged exposure to water during workup can hydrolyze any unreacted sulfonyl chloride, complicating purification. Cold, slightly basic conditions neutralize residual acid without promoting product hydrolysis[2].

  • Validation Check: The pH of the aqueous phase should be ~8. The final concentrated product should be a stable solid or oil ready for column chromatography.

References

1.3 2. 1 3.2 4.4

Sources

Optimization

troubleshooting low reactivity of 4-Methylfuran-2-sulfonyl chloride with steric amines

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals experiencing low yields, sluggish kinetics, or complete reaction failure when attempting to coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals experiencing low yields, sluggish kinetics, or complete reaction failure when attempting to couple 4-methylfuran-2-sulfonyl chloride (CAS: 2153799-57-4)[1] with sterically hindered amines (e.g., tert-butylamine, diisopropylamine, or heavily substituted piperidines).

By synthesizing fundamental physical organic chemistry with field-proven catalytic methodologies, this guide provides a self-validating framework to diagnose and overcome these specific synthetic bottlenecks.

I. Diagnostic Workflow

Before altering your reaction conditions, use the following logical diagnostic tree to identify the root cause of your coupling failure.

Diagnostic_Workflow Start Low Yield / No Reaction Steric Amine + Furan-2-SO2Cl Check In-Process Control: LCMS Analysis of Reaction Mixture Start->Check Degraded Observation: Hydrolyzed Sulfonic Acid Check->Degraded Intact Observation: Unreacted Sulfonyl Chloride Check->Intact Sol1 Action: Switch to strictly anhydrous DCM/MeCN Degraded->Sol1 Sol2 Action: Add DMAP catalyst to overcome steric barrier Intact->Sol2

Fig 1. Diagnostic workflow for troubleshooting low-yielding sulfonylation reactions.

II. Frequently Asked Questions (Mechanistic Insights)

Q1: Why is 4-methylfuran-2-sulfonyl chloride significantly less reactive than standard benzenesulfonyl chlorides? A1: The issue is rooted in the electronic properties of the furan ring. Furan is an electron-rich heteroaromatic system. The oxygen atom donates electron density into the ring via resonance (+M effect), which delocalizes toward the C2 position. This increases the electron density at the adjacent sulfonyl sulfur, reducing its intrinsic electrophilicity. When you pair this deactivated electrophile with a sterically hindered amine, the activation energy barrier for the


-like transition state becomes prohibitively high.

Q2: I observe complete consumption of the sulfonyl chloride, but no sulfonamide product is formed. What is happening? A2: You are likely observing competing hydrolysis. Because the steric bulk of the amine drastically slows down the desired nucleophilic attack, adventitious water in the solvent (or moisture from the atmosphere) outcompetes the amine. The sulfonyl chloride is hydrolyzed into the completely unreactive 4-methylfuran-2-sulfonic acid. This is a common failure point if you are attempting a traditional Schotten-Baumann (aqueous biphasic) reaction with a bulky amine.

Q3: How can I overcome the steric hindrance of my amine without degrading the furan ring? A3: You must shift from general base catalysis (using Triethylamine or DIPEA alone) to nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) [2]. DMAP is highly nucleophilic and unhindered. It rapidly attacks the sulfonyl chloride to form a highly electrophilic, positively charged sulfonyl-DMAP intermediate[3]. This intermediate lowers the overall energy barrier, effectively forcing the sulfonylation of the bulky amine.

III. Mechanistic Pathway: Overcoming Steric Barriers

The addition of DMAP fundamentally alters the reaction pathway, bypassing the direct, high-energy collision between the bulky amine and the deactivated sulfonyl chloride.

Mechanism RSO2Cl 4-Methylfuran-2- sulfonyl chloride Intermediate Sulfonyl-DMAP Intermediate (+) RSO2Cl->Intermediate + DMAP - Cl- DMAP DMAP Catalyst Product Sulfonamide Product Intermediate->Product + Amine - DMAP Amine Steric Amine (Nu-H) Product->DMAP Catalyst Recovery

Fig 2. DMAP-catalyzed sulfonylation cycle overcoming steric activation barriers.

IV. Quantitative Data: Catalyst & Base Optimization

The following table summarizes the expected performance of various catalytic systems when coupling a deactivated heteroaryl sulfonyl chloride with a model steric amine (e.g., tert-butylamine).

Base / Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Mechanistic Causality
TEA (1.5 eq)DCM2524< 10%General base catalysis; insufficient to overcome steric bulk.
Pyridine (Solvent)Pyridine2512~ 35%Weak nucleophilic catalysis; slow transition state formation.
DIPEA (1.5 eq) + DMAP (0.1 eq)DCM254> 90%Strong nucleophilic catalysis via sulfonyl-DMAP intermediate[3].
DMAP (1.5 eq)MeCN602> 95%Dual-role (base + catalyst); thermal energy assists steric clash[4].

Data Interpretation: Relying solely on Triethylamine (TEA) will fail. The optimal, atom-economical approach utilizes a catalytic amount of DMAP to drive the reaction, while a non-nucleophilic "proton sponge" like DIPEA absorbs the generated HCl.

V. Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . It includes specific in-process controls to verify that the chemistry is proceeding as intended at each step.

Reagents Required:

  • 4-Methylfuran-2-sulfonyl chloride (1.0 equiv)

  • Steric Amine (1.2 equiv)

  • DMAP (0.2 equiv)

  • DIPEA (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Dehydration: Flame-dry a round-bottom flask under an argon or nitrogen atmosphere. Ensure your steric amine and 4-methylfuran-2-sulfonyl chloride are completely dry. Causality: Even trace water will react with the highly electrophilic sulfonyl-DMAP intermediate, leading to hydrolysis.

  • Intermediate Formation (Validation Checkpoint 1): Dissolve 4-methylfuran-2-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add DMAP (0.2 equiv) in one portion at 0 °C.

    • Self-Validation: Stir for 10 minutes. A slight color change (often pale yellow to deeper yellow/orange) indicates the formation of the charged sulfonyl-DMAP intermediate. If you run a rapid TLC (Hexanes/EtOAc), you will observe the starting material spot disappear, replaced by a baseline-retained polar spot.

  • Amine Addition: In a separate dry vial, mix the steric amine (1.2 equiv) and DIPEA (1.5 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the main reaction flask over 5 minutes.

    • Causality: DIPEA is strictly a proton scavenger here. It prevents the steric amine from being protonated by the evolving HCl, which would otherwise convert the amine into an unreactive hydrochloride salt.

  • Propagation & Monitoring (Validation Checkpoint 2): Allow the reaction to warm to room temperature (

    
    ).
    
    • Self-Validation: Monitor via LCMS at the 2-hour mark. The reaction is validated when the transient sulfonyl-DMAP mass is entirely consumed and replaced by the target sulfonamide mass.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA), followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
VI. References
  • Benchchem. Application Notes and Protocols for Catalytic Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.

  • ChemicalBook. 4-methylfuran-2-sulfonyl chloride (CAS 2153799-57-4) Properties and Structure.

  • National Center for Biotechnology Information (PMC). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.

  • Taylor & Francis Online. DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methylfuran-2-sulfonyl Chloride Removal

Overview & Chemical Causality 4-Methylfuran-2-sulfonyl chloride is a highly reactive, moisture-sensitive electrophile widely used in the synthesis of furan-containing sulfonamides and sulfonates. Due to its high reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Causality

4-Methylfuran-2-sulfonyl chloride is a highly reactive, moisture-sensitive electrophile widely used in the synthesis of furan-containing sulfonamides and sulfonates. Due to its high reactivity and tendency to undergo competitive hydrolysis, using an excess of this reagent is often necessary to drive primary reactions to completion. However, unreacted sulfonyl chloride must be rigorously removed because it can:

  • Degrade silica gel columns during purification by generating highly polar sulfonic acids.

  • React with nucleophilic solvents (e.g., methanol) during LC-MS analysis, giving false impurity profiles.

  • Cause toxicity or unwanted side reactions in subsequent synthetic steps.

Causality of Removal: The fundamental principle of removing this reagent relies on converting the highly electrophilic sulfonyl chloride into a species with drastically different physicochemical properties—such as a polymer-bound solid, a highly polar water-soluble amine adduct, or a sulfonic acid salt[1].

Decision Matrix & Quantitative Data

Choosing the right scavenging method depends entirely on the stability and polarity of your desired product. The table below summarizes the quantitative parameters for the three most effective removal strategies.

Table 1: Comparison of Scavenging Strategies

Scavenging MethodReagent UsedEquivalentsReaction TimeBest Suited For
Solid-Supported Scavenging PS-Trisamine Resin2.0 - 3.0 eq1 - 2 hoursMoisture-sensitive products, high-throughput libraries
Homogeneous Amine Quench Ethanolamine1.5 - 2.0 eq15 - 30 minsHighly lipophilic products, scalable batch reactions
Aqueous Basic Hydrolysis sat. NaHCO₃ (aq)Excess1 - 4 hoursRobust, water-insensitive products

Workflow Visualization

Decision workflow for selecting the optimal removal strategy for unreacted sulfonyl chloride.

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Scavenging using PS-Trisamine

Mechanism & Causality: Polymer-supported tris(2-aminoethyl)amine (PS-Trisamine) acts as a heterogeneous nucleophile. The primary amines on the resin attack the unreacted 4-Methylfuran-2-sulfonyl chloride, covalently tethering the sulfonyl group to the insoluble polystyrene backbone[2]. This allows for removal via simple filtration, completely avoiding aqueous workups that could hydrolyze sensitive products[3].

Step-by-Step Methodology:

  • Reaction Completion: Confirm the primary reaction is complete via TLC or LC-MS.

  • Resin Addition: Add 2.0 to 3.0 equivalents of PS-Trisamine resin directly to the crude reaction mixture. Note: Ensure the solvent is DCM, THF, or DMF to guarantee proper swelling of the polystyrene core, exposing the active amine sites.

  • Agitation: Gently stir or shake the suspension at room temperature for 1 to 2 hours.

    • Self-Validation Step: Check a filtered aliquot by TLC; the sulfonyl chloride spot should be completely absent, confirming the scavenging is complete.

  • Filtration: Filter the mixture through a fritted glass funnel or a plug of Celite to remove the spent resin.

  • Washing: Wash the resin cake with 2-3 column volumes of the reaction solvent to elute any trapped product.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude, sulfonyl chloride-free product.

Protocol B: Homogeneous Quench with Ethanolamine

Mechanism & Causality: Ethanolamine is a highly nucleophilic liquid amine. It rapidly reacts with the sulfonyl chloride to form N-(2-hydroxyethyl)-4-methylfuran-2-sulfonamide[4]. The introduction of the hydroxyl group and the sulfonamide moiety makes this byproduct highly polar and water-soluble, allowing it to partition completely into the aqueous layer during a mild acidic wash[5].

Step-by-Step Methodology:

  • Quenching: Cool the reaction mixture to 0 °C to control the exotherm. Add 1.5 to 2.0 equivalents of ethanolamine dropwise.

  • Incubation: Stir the mixture for 15–30 minutes at room temperature.

    • Self-Validation Step: The reaction is typically slightly exothermic; the cessation of heat evolution and a color change (often a slight yellowing) indicates the quench is complete.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Acidic Wash: Wash the organic layer with 1M aqueous HCl (2 x 15 mL). The acidic conditions protonate any excess ethanolamine and ensure the highly polar sulfonamide byproduct remains trapped in the aqueous phase.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Frequently Asked Questions (FAQs)

Q1: Why is my product yield low after using an aqueous basic hydrolysis workup? A: Prolonged exposure to aqueous base (like NaOH or even NaHCO₃ over several hours) can hydrolyze sensitive functional groups (e.g., esters) in your product. Furthermore, 4-Methylfuran-2-sulfonyl chloride can be surprisingly resistant to hydrolysis in biphasic mixtures due to poor mass transfer[6]. If you observe product degradation or incomplete removal, switch to the PS-Trisamine heterogeneous scavenging method.

Q2: Can I just use standard silica gel chromatography to separate the unreacted sulfonyl chloride? A: It is highly discouraged. Sulfonyl chlorides are unstable on silica gel and will slowly hydrolyze into sulfonic acids during elution[1]. Sulfonic acids streak severely on TLC and columns, often co-eluting with and irreversibly contaminating your desired product. Always quench or scavenge the sulfonyl chloride before attempting chromatography.

Q3: How do I accurately monitor the complete consumption of 4-Methylfuran-2-sulfonyl chloride by LC-MS? A: Free sulfonyl chlorides often degrade in the LC-MS source or react with the methanol/water mobile phase, leading to inconsistent mass signals. Troubleshooting tip: Take a 10 µL aliquot of your reaction, quench it into 100 µL of a 10% piperidine/methanol solution, and inject that mixture. You will clearly see the stable piperidine-sulfonamide adduct, allowing you to accurately track the remaining sulfonyl chloride levels.

References

  • Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Solid-Supported Reagents and Scavengers Source: Sopachem / Biotage URL:[Link]

  • 1,2-Redox Transpositions of Tertiary Amides Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Base Catalysts for 4-Methylfuran-2-Sulfonyl Chloride Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with heteroaromatic sulfonyl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with heteroaromatic sulfonyl chlorides.

Coupling 4-methylfuran-2-sulfonyl chloride with amines or alcohols is a critical transformation in synthesizing furan-containing sulfonamides. However, the electron-rich nature of the furan ring combined with the electrophilic sulfonyl chloride group makes this reagent highly susceptible to side reactions. This guide provides field-proven insights into optimizing base catalysts to outcompete degradation pathways, ensuring high-yielding, reproducible couplings.

Mechanistic Causality: Why Base Selection Matters

Heteroaromatic sulfonyl chlorides are notoriously sensitive to moisture and thermal stress. Without an optimized base catalyst, the electrophile will rapidly degrade via hydrolysis or SO₂ extrusion before the desired coupling can occur. The base acts not only as an acid scavenger for the generated HCl but also as a nucleophilic catalyst that lowers the activation energy barrier of the coupling.

Mechanism SM 4-Methylfuran-2-sulfonyl chloride + Amine Base Base Catalyst (e.g., Pyridine/DMAP) SM->Base Activation Water H2O (Moisture) SM->Water Side Reaction Intermediate Sulfonylpyridinium Intermediate Base->Intermediate Nucleophilic Catalysis Product Desired Sulfonamide Intermediate->Product Amine Attack (Fast) Degradation Sulfonic Acid (Hydrolysis) Water->Degradation Hydrolysis (Slowed by Base)

Mechanistic pathways of base-catalyzed sulfonylation vs. hydrolysis degradation.

Frequently Asked Questions (FAQs)

Q1: Why is 4-methylfuran-2-sulfonyl chloride yielding low conversion compared to standard benzenesulfonyl chloride, and how does base selection fix this? A1: Heteroaromatic sulfonyl chlorides are highly sensitive to moisture and can rapidly hydrolyze back to the corresponding sulfonic acid[1]. Furthermore, they can undergo decomposition via SO₂ extrusion[1]. A base is required not only to scavenge the generated HCl but also to activate the electrophile. Using a nucleophilic base like Pyridine or DMAP forms a highly reactive sulfonylpyridinium intermediate[2]. This intermediate is highly susceptible to amine attack, accelerating the desired coupling and kinetically outcompeting the hydrolysis pathway[2].

Q2: Should I use Pyridine, Triethylamine (TEA), or DMAP for my coupling? A2: The choice depends entirely on the nucleophilicity and steric hindrance of your substrate:

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered base. It acts purely as an HCl scavenger[1]. It is often insufficient for sluggish couplings with heteroaromatic sulfonyl chlorides, leaving the reagent vulnerable to hydrolysis.

  • Pyridine: Acts as both an acid scavenger and a mild nucleophilic catalyst[2]. However, using excess pyridine as a solvent can lead to the formation of undesired chloride byproducts[3].

  • DMAP (4-Dimethylaminopyridine): A superior nucleophilic catalyst. When used in catalytic amounts (5–10 mol%) alongside a stoichiometric scavenger like TEA, it dramatically accelerates the reaction, especially for hindered amines[1][4].

Quantitative Data: Base Catalyst Comparison
Base Catalyst SystemEquivalentsSolventTemp (°C)Relative KineticsPrimary Side ReactionTypical Yield (%)
Pyridine (neat) SolventPyridine0 to RTModerateChloride substitution65 - 75%
TEA 2.0DCM0 to RTSlowReagent Hydrolysis50 - 60%
TEA + DMAP 2.0 + 0.1DCM0 to RTFastMinimal85 - 95%
K₂CO₃ 2.5MeCN60 (Heat)Very SlowThermal degradation40 - 50%

Q3: I am observing a highly polar byproduct that stays at the baseline of my TLC. What is it, and how do I prevent it? A3: This is likely the hydrolyzed product, 4-methylfuran-2-sulfonic acid. Sulfonyl chlorides are extremely moisture-sensitive[1]. To prevent this, ensure all solvents (especially DCM) are strictly anhydrous, store the 4-methylfuran-2-sulfonyl chloride under an inert atmosphere (N₂ or Ar) in a desiccator[1], and use a strong nucleophilic catalyst (DMAP) to ensure the coupling rate exceeds the hydrolysis rate.

Troubleshooting Guide

Issue 1: Sluggish Kinetics & Unreacted Starting Material

  • Cause: The amine is electron-deficient or sterically hindered, or the sulfonyl chloride has partially degraded over time[3].

  • Solution: First, verify the purity of the 4-methylfuran-2-sulfonyl chloride via NMR; if degraded, use a fresh bottle[1]. If pure, switch from a purely scavenging base (TEA) to a catalytic system using TEA (2.0 eq) + DMAP (0.1 eq) to lower the activation energy barrier[4].

Issue 2: Disulfonylation of Primary Amines

  • Cause: Primary amines can react twice, forming a disulfonamide[1].

  • Solution: Strictly control the stoichiometry (use 1.0 to 1.05 equivalents of the sulfonyl chloride). Add the sulfonyl chloride dropwise at 0 °C to a dilute solution of the amine and base, preventing a localized excess of the electrophile[1][5].

Issue 3: Product is Lost During Aqueous Workup

  • Cause: The resulting furan-containing sulfonamide may be highly polar and water-soluble[1].

  • Solution: Before quenching the entire reaction, take a small aliquot and test the workup[3]. If the product partitions into the aqueous layer, saturate the aqueous phase with NaCl (brine) prior to extraction with a polar organic solvent like EtOAc or 2-MeTHF to decrease the polarity of the aqueous phase[1].

Standard Operating Procedure (SOP): DMAP-Catalyzed Sulfonylation

The following self-validating protocol utilizes the optimal TEA/DMAP base system to ensure rapid conversion while protecting the furan ring from harsh conditions.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon or Nitrogen to establish an anhydrous environment.

  • Reagent Dissolution: Dissolve the starting amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M to 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 5 minutes at room temperature to ensure homogeneity[1][4].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. (Self-Validation: Cooling prevents thermal degradation of the furan ring and minimizes disulfonylation[1]).

  • Electrophile Addition: Dissolve 4-Methylfuran-2-sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the cooled reaction mixture[5].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) by co-spotting the starting material and the reaction mixture[6]. The reaction is typically complete within 2-4 hours.

  • Quenching & Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract 3x with DCM or EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

Workflow Step1 1. Setup Anhydrous DCM + Amine Step2 2. Base Addition TEA (2.0 eq) + DMAP (0.1 eq) Step1->Step2 Step3 3. Cooling Chill to 0 °C Step2->Step3 Step4 4. Electrophile Addition Dropwise 4-Methylfuran-2-sulfonyl chloride Step3->Step4 Step5 5. Monitoring TLC Co-spotting Step4->Step5 Step6 6. Workup NH4Cl Quench & Extraction Step5->Step6

Step-by-step experimental workflow for DMAP-catalyzed sulfonylation.

References

  • Title: Synthesis of compound 3e in the presence of DMAP as catalyst in different reaction conditions - ResearchGate Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Exotherm Control in 4-Methylfuran-2-sulfonyl Chloride Reactions

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing and handling 4-Methylfuran-2-sulfonyl chloride presents a unique dual-threat scenario in process chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing and handling 4-Methylfuran-2-sulfonyl chloride presents a unique dual-threat scenario in process chemistry. The furan ring is highly electron-rich and notoriously sensitive to acidic, electrophilic conditions, making it prone to polymerization. Simultaneously, the formation of the sulfonyl chloride moiety—whether via oxidative chlorination of a thiol or Sandmeyer chlorosulfonylation of an amine—is a highly exothermic process. Failure to manage this exotherm results in thermal runaway, rapid product hydrolysis, and catastrophic ring-opening degradation.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot exotherms, stabilize reactive intermediates, and successfully scale your reactions.

Diagnostic Decision Tree: Thermal Runaway Management

ExothermTroubleshooting Start Rapid Temp Increase (> 10°C/min) Check Is cooling capacity maxed out? Start->Check StopDosing Immediate Action: Stop Reagent Dosing Check->StopDosing Yes Opt Optimize Agitation & Dropwise Addition Check->Opt No (Localized Heating) Quench Emergency Quench (Ice/Water) StopDosing->Quench Temp still rising Flow Long-Term Fix: Transition to Flow Chemistry StopDosing->Flow Temp stabilizes Opt->Flow Batch limits reached

Diagnostic decision tree for managing thermal runaway in sulfonyl chloride synthesis.

Troubleshooting FAQs & Mechanistic Causality

Q: Why does my batch synthesis of 4-Methylfuran-2-sulfonyl chloride rapidly turn black, accompanied by a sudden pressure spike? A: This is a classic thermal runaway leading to substrate decomposition. The furan ring is highly sensitive to the acidic byproducts (like HCl) generated during synthesis. If the heat removal rate of your vessel is lower than the heat generation rate of the reaction, localized "hot spots" form. This thermal energy lowers the activation barrier for acid-catalyzed ring-opening and polymerization of the furan moiety, resulting in the black tar you observe. Controlling the dosing rate and maximizing surface-area-to-volume ratios for cooling are non-negotiable[1].

Q: We are using a Sandmeyer-type chlorosulfonylation from the amine precursor. How can we prevent the diazonium intermediate from accumulating and detonating? A: Traditional Sandmeyer reactions require pre-forming the diazonium salt, which is highly energetic and prone to violent nitrogen extrusion if the temperature drifts above 5°C. To mitigate this, transition to an in-situ diazotization utilizing . By dosing the nitrosylating agent slowly at elevated temperatures (or under strict kinetic control) in the presence of the copper catalyst and DABSO, the diazonium species is consumed the moment it is generated. This prevents accumulation and neutralizes the primary exothermic risk[2].

Q: How do we completely eliminate the batch exotherm bottleneck for multi-kilogram scale-up? A: The most scientifically sound approach is transitioning to continuous flow chemistry. Batch reactors suffer from poor heat transfer coefficients. Microreactors, however, offer exquisite thermal control due to their massive surface-area-to-volume ratios. Recent process research demonstrates that using N-chloroamides can achieve residence times of just 41 seconds while completely circumventing thermal runaway, yielding space-time yields of 6.7 kg L⁻¹ h⁻¹[3].

Quantitative Process Parameters: Batch vs. Continuous Flow

To understand the physical limits of your reaction, compare the thermodynamic and kinetic boundaries of batch versus continuous flow processing for heteroaryl sulfonyl chlorides:

ParameterTraditional Batch ProcessContinuous Flow ProcessMechanistic Causality / Impact
Heat Removal Rate < 5 W/K> 500 W/KFlow reactors provide a high surface-area-to-volume ratio, instantly dissipating the enthalpy of chlorosulfonylation and preventing localized hot spots.
Residence/Dosing Time 1 - 3 hours40 - 60 secondsRapid quenching of reactive intermediates in flow minimizes the time the furan ring is exposed to acidic electrophiles.
Operating Temperature -10°C to 0°C0°C to 20°CSuperior heat transfer allows flow chemistry to operate safely at higher temperatures without risking diazonium accumulation or thermal runaway.
Space-Time Yield < 0.1 kg L⁻¹ h⁻¹6.7 kg L⁻¹ h⁻¹Continuous processing eliminates batch accumulation, drastically improving throughput while maintaining a robust safety profile.
Continuous Flow System Architecture

FlowSystem Thiol Precursor (Thiol/Amine) Mixer High-Shear T-Mixer Thiol->Mixer Reagent Oxidant/SO2 Surrogate Reagent->Mixer Reactor Microreactor Coil (High Surface Area) Mixer->Reactor Exothermic Mixing Quench In-line Aqueous Quench Reactor->Quench t = 41s Product 4-Methylfuran-2- sulfonyl chloride Quench->Product

Continuous flow architecture for rapid heat dissipation during chlorosulfonylation.

Self-Validating Experimental Protocols
Protocol A: In-Situ Sandmeyer Chlorosulfonylation (Batch, Exotherm-Controlled)

This protocol utilizes DABSO to avoid the isolation of explosive diazonium intermediates.

  • Preparation: Dissolve 4-methylfuran-2-amine (1.0 eq) and DABSO (0.6 eq) in anhydrous acetonitrile.

    • Causality: DABSO acts as a stable SO₂ surrogate, eliminating the need for hazardous SO₂ gas cylinders while providing the sulfonyl source.

  • Catalyst Addition: Add CuCl₂ (0.2 eq) and cool the stirred mixture to 0°C using an ice/salt bath.

  • Controlled Dosing: Begin dropwise addition of tert-butyl nitrite (1.5 eq) via a programmable syringe pump over 2 hours.

    • Self-Validation Check: Monitor the internal temperature with a submerged thermocouple. If the temperature exceeds 5°C, the pump must automatically pause. The reaction is safely proceeding if steady nitrogen gas evolution is observed proportionally to the dosing rate.

  • Quench & Extraction: Stir for 1 hour at 0°C, then quench by pouring into cold brine. Extract immediately with MTBE.

    • Causality: Prolonged aqueous exposure causes rapid hydrolysis of the highly reactive furan-sulfonyl chloride back to the sulfonic acid[4].

Protocol B: Continuous Flow Oxidative Chlorination (Scale-Up)

This protocol is designed for multi-kilogram scale-up, eliminating thermal runaway risks.

  • Feed Solution Prep: Prepare Solution A: 4-methylfuran-2-thiol in ethyl acetate. Prepare Solution B: 1,3-dichloro-5,5-dimethylhydantoin (DCH) in an ethyl acetate/water mixture.

    • Causality: DCH acts as a dual-function reagent for oxidative chlorination, providing a milder and more controllable chlorine source than Cl₂ gas.

  • System Priming: Prime the microreactor system (V = 639 μL) with pure solvent and set the external cooling bath of the reactor coil to 0°C.

  • Continuous Processing: Pump Solution A and Solution B through a high-shear T-mixer at flow rates calculated to achieve a 41-second residence time in the reactor coil.

    • Self-Validation Check: Collect the first 3 reactor volumes as waste to ensure steady-state equilibrium has been reached. Monitor inline pressure; if backpressure exceeds 5 bar, halt the pumps immediately and check for salt precipitation in the fluidic lines.

  • In-Line Quench: Direct the reactor effluent directly into a stirred flask of ice-cold water for immediate quenching. Separate the phases and dry the organic layer over anhydrous Na₂SO₄.

    • Causality: For heteroaryl systems, continuous processing provides a robust control strategy to manage impurities and safely handle unstable intermediates before they can thermally degrade[5].

References
  • Managing exothermic reactions in the synthesis of sulfonamides , Benchchem.

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate , Organic Letters (ACS Publications).

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism , Reaction Chemistry & Engineering (RSC Publishing).

  • A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide , Organic Process Research & Development (ACS Publications).

  • Preventing decomposition of sulfonyl chloride during reaction , Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 4-Methylfuran-2-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction to 4-Methylfuran-2-sulfonamide Derivatives Furan-containing sulfonamides are a versatile class of heterocyclic compounds that have attracted co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methylfuran-2-sulfonamide Derivatives

Furan-containing sulfonamides are a versatile class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse biological activities.[1] The strategic incorporation of a 4-methylfuran moiety into a sulfonamide scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced therapeutic profiles. Given the critical role of molecular structure in determining biological function, unambiguous structural confirmation is a non-negotiable aspect of the synthesis and characterization of these derivatives.

This guide will dissect the application of key analytical methodologies for the structural confirmation of a representative molecule, 4-methylfuran-2-sulfonamide. We will explore how data from various techniques are synergistically employed to build an unassailable body of evidence for the compound's identity, purity, and three-dimensional arrangement.

The Analytical Arsenal: A Comparative Overview

The choice of analytical technique is dictated by the specific information required. While some methods provide foundational data on purity and molecular weight, others offer detailed insights into atomic connectivity and spatial arrangement.[2]

TechniquePrincipleInformation ObtainedSensitivityThroughputDestructive?
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Retention time (t₋), peak area for quantification, and percentage purity.High (ng-µg)HighNo
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio (m/z).Molecular weight, elemental composition, and fragmentation patterns for substructure identification.[3][4]Very High (pg-fg)HighYes
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, revealing the presence of functional groups.Presence of key functional groups (e.g., -SO₂NH₂, C-O-C, C=C).[5]Moderate (µg-mg)HighNo
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, revealing the molecular skeleton.Detailed information on the connectivity of atoms, the chemical environment of each nucleus, and stereochemistry.[6]Low (mg)LowNo
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[2]N/A (requires single crystal)Very LowNo

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

Before proceeding to more intricate structural analyses, establishing the purity of the synthesized 4-methylfuran-2-sulfonamide derivative is a critical first step. HPLC is the workhorse for this purpose, offering excellent precision and accuracy.[2]

Experimental Protocol: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 4-methylfuran-2-sulfonamide and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation: Utilize a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound, typically around 254 nm for aromatic systems.

  • Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Figure 1: Experimental workflow for HPLC purity analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, a fundamental piece of the structural puzzle. High-resolution mass spectrometry (HRMS) can further yield the elemental composition, significantly narrowing down the possibilities for the molecular formula.

Causality in Ionization Technique Selection

For sulfonamides, electrospray ionization (ESI) is a preferred technique due to its soft ionization nature, which typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[3] This is crucial for confidently determining the molecular weight.

Expected Fragmentation Pattern for 4-Methylfuran-2-sulfonamide

While the goal of ESI is often to observe the parent ion, collision-induced dissociation (CID) can be employed to induce fragmentation, providing valuable structural clues. For arylsulfonamides, a characteristic fragmentation is the loss of SO₂ (64 Da).[3] The fragmentation of 4-methylfuran-2-sulfonamide is predicted to involve the loss of SO₂ and potentially cleavage of the furan ring.

Predicted Fragment Ionm/z (Predicted)Structural Origin
[M+H]⁺160.02Protonated parent molecule
[M+H - SO₂]⁺96.03Loss of sulfur dioxide
[C₅H₅O]⁺81.03Fragment from the 4-methylfuran ring after SO₂ loss
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample directly into an ESI-MS or use an LC-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to CID.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint, confirming the presence of key functional groups.

Expected Characteristic Absorption Bands for 4-Methylfuran-2-sulfonamide
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (sulfonamide)Asymmetric & Symmetric Stretch3390–3323 and 3279–3229[7]
S=O (sulfonamide)Asymmetric Stretch1344–1317[7]
S=O (sulfonamide)Symmetric Stretch1187–1147[7]
C-O-C (furan ring)Stretch~1020[8]
C=C (furan ring)Stretch~1600
Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid (mixed with KBr and pressed into a pellet) or as a thin film on a salt plate after solvent evaporation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for sulfonamides and furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. ¹H and ¹³C NMR provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity.

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methylfuran-2-sulfonamide

The following chemical shifts are predicted based on the analysis of similar furan and sulfonamide structures. The exact values will be dependent on the solvent and experimental conditions.

¹H NMR (in CDCl₃):

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Furan H-5~7.4d~3.5
Furan H-3~6.5d~3.5
-SO₂NH₂~5.0 (broad s)sN/A
-CH₃~2.2sN/A

¹³C NMR (in CDCl₃):

Carbon(s)Predicted Chemical Shift (δ, ppm)
Furan C-2~150
Furan C-5~145
Furan C-4~120
Furan C-3~110
-CH₃~14
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: Assign the observed signals to the respective nuclei in the molecule. 2D NMR experiments are invaluable for unambiguously establishing the connectivity between protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structure Elucidation A Dissolve in Deuterated Solvent B 1H NMR A->B C 13C NMR B->C D 2D NMR (COSY, HSQC, etc.) C->D E Assign Signals D->E F Confirm Connectivity E->F G Final Structure Confirmation F->G

Figure 2: Workflow for structural elucidation by NMR spectroscopy.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.[9]

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.5 mm) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) while being irradiated with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The atomic positions are then determined and refined to generate the final crystal structure.

Conclusion: A Synergistic and Self-Validating Approach

The structural confirmation of 4-methylfuran-2-sulfonamide derivatives is not reliant on a single technique but rather on the convergence of evidence from a suite of orthogonal analytical methods. HPLC establishes purity, MS provides the molecular weight and formula, FTIR confirms the presence of key functional groups, NMR elucidates the detailed connectivity, and X-ray crystallography offers the definitive 3D structure. By employing this multi-faceted and logical workflow, researchers can have the utmost confidence in the structural integrity of their synthesized molecules, a critical foundation for any successful drug discovery and development endeavor.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (URL: )
  • Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 3-(Furan-3-yl)-3-oxopropanenitrile - Benchchem. (URL: )
  • A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Deriv
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl] - IUCrData. (URL: [Link])

  • A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds - Benchchem. (URL: )
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC. (URL: [Link])

  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers - Benchchem. (URL: )
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - ResearchGate. (URL: [Link])

  • Some compounds whose mass spectra contain the fragment ion [M-H] + or... - ResearchGate. (URL: [Link])

  • 4-Methyl-5H-furan-2-one - the NIST WebBook. (URL: [Link])

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate. (URL: [Link])

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (URL: [Link])

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives - eCommons. (URL: [Link])

  • ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION - SCIENCE & INNOVATION. (URL: [Link])

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung. (URL: [Link])

Sources

Comparative

Furan vs. Thiophene Sulfonyl Chlorides: A Comparative Guide to Bioactivity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly shapes the pharmacological profile of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly shapes the pharmacological profile of a compound. Among the five-membered aromatic heterocycles, furan and thiophene are frequently employed as foundational building blocks.[1] Their structural similarity, coupled with distinct electronic and physicochemical properties, establishes them as classic examples of bioisosteres—substituents or groups that impart similar biological properties.[1] This guide provides an objective, data-driven comparison of the bioactivity of furan and thiophene sulfonyl chlorides and their sulfonamide derivatives, offering insights to inform the selection and optimization of these crucial pharmacophores in drug discovery.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between the oxygen atom in furan and the sulfur atom in thiophene dictate their distinct chemical personalities, which in turn influence their biological behavior.[2]

FeatureFuranThiopheneImpact on Bioactivity
Heteroatom OxygenSulfurInfluences electronegativity, hydrogen bonding capacity, and metabolic stability.[1]
Electronegativity of Heteroatom HigherLowerAffects the electron distribution within the ring and interactions with biological targets.[1]
Aromaticity LowerHigherThiophene's greater aromaticity, due to more effective electron delocalization, contributes to its generally higher metabolic stability.[1][2]
Polarity More PolarLess PolarImpacts solubility, membrane permeability, and binding interactions.[1]
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.[1]Sulfur is a weaker hydrogen bond acceptor.[1]This difference can be critical for specific receptor-ligand interactions.
Metabolic Stability Generally considered less stable and can be metabolized to reactive intermediates.[1][3]Generally considered more metabolically stable.[1][4]Thiophene-containing drugs may have a longer half-life in the body.

The greater electronegativity of oxygen in furan leads to a more polar molecule compared to thiophene.[1] Conversely, the lower electronegativity of sulfur in thiophene allows for more effective delocalization of its lone pair of electrons, resulting in greater aromaticity and generally higher metabolic stability.[1][2] These subtle yet significant differences can have profound implications for a molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of Furan and Thiophene Sulfonyl Chlorides

The sulfonyl chloride moiety is a highly reactive electrophilic group, making it a valuable synthetic handle for the preparation of sulfonamides and other derivatives.[5][6] The synthesis of furan and thiophene sulfonyl chlorides typically involves electrophilic sulfonation of the parent heterocycle.

A common method for the synthesis of furan-2-sulfonyl chloride involves the sulfonation of furan with sulfur trioxide in pyridine or dioxane, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[7][8] Patented methods also describe the direct sulfonation of furan esters.[9]

Similarly, thiophene-2-sulfonyl chloride can be prepared by the chlorosulfonation of thiophene with chlorosulfonic acid.[5] Another convenient one-step procedure utilizes a 1:1 N,N-dimethylformamide-sulfuryl chloride (DMF-SO₂Cl₂) complex.[5]

Experimental Protocol: Synthesis of 2-Thiophenesulfonyl chloride using DMF-SO₂Cl₂ Complex [5]

  • Materials: N,N-dimethylformamide (DMF), Sulfuryl chloride (SO₂Cl₂), Thiophene, Chloroform (CHCl₃), 5% Sodium bicarbonate (NaHCO₃) solution, Water, Ice.

  • Procedure:

    • Freshly distilled SO₂Cl₂ (17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled DMF (9.5 g, 0.13 mol). The temperature is maintained below 25°C during the addition.

    • The resulting hygroscopic solid complex is formed within 10 minutes and is held at the same temperature for an additional 30 minutes.

    • Thiophene (8.4 g, 0.1 mol) is added to the complex, and the mixture is heated on a water bath at 95-98°C for 1 hour with occasional shaking.

    • The viscous brown mixture is then cooled, poured into ice-water, and extracted with CHCl₃.

    • The organic layer is washed with 5% NaHCO₃ solution and water, dried, and the solvent is evaporated to yield the crude product.

Comparative Bioactivity: A Target-Dependent Landscape

The choice between a furan and a thiophene scaffold is not a matter of universal superiority but rather a case-by-case consideration dependent on the specific biological target and desired therapeutic outcome.[1]

Antimicrobial Activity

Both furan and thiophene sulfonamides have demonstrated significant potential as antimicrobial agents.[8][10][11] The sulfonamide moiety is often crucial for this activity, frequently acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[8]

A study on 5-bromo-N-alkylthiophene-2-sulfonamides showed potent antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.[10] Similarly, a furanone-sulfonyl derivative has demonstrated bactericidal activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).[8][12]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide derivativesS. aureus, E. coli, P. aeruginosa230-300[8]
3-Aryl-3-(furan-2-yl)propenoic acid derivativesC. albicans, S. aureus64-128[8]
Sulfonyl Derivative of 2(5H)-Furanone (F105)S. aureus (MSSA & MRSA)10 mg/L (25 µM)[8][12]
5-bromo-N-propylthiophene-2-sulfonamide (3b)NDM-KP ST1470.39[10]

While both scaffolds show promise, some studies suggest that thiophene analogs may exhibit enhanced antimicrobial potency in certain contexts.[1]

Anticancer Activity

Furan and thiophene moieties have been incorporated into numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][8] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8]

Comparative studies have shown mixed results. For instance, in a series of chalcone derivatives, the furan-containing compound exhibited slightly better activity against A549 and HepG2 cell lines compared to its thiophene counterpart.[1] Conversely, in a pyrazole series, the thiophene analog demonstrated superior potency against the A549 cell line.[1] This highlights the importance of the overall molecular context in determining anticancer efficacy.

Enzyme Inhibition

Aromatic and heterocyclic sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[7][8] Furan- and thiophene-based sulfonamides have been investigated as potent inhibitors of several CA isoforms, with potential applications in treating glaucoma, epilepsy, and certain cancers.[7][8]

A recent study on novel furan and thiophene sulfonamide derivatives as α-glucosidase inhibitors found that compounds containing a thiophene ring generally exhibited higher activity than their furan-containing analogs.[13] The authors attributed this to a better balance of electronic effects and spatial compatibility of the thiophene ring within the enzyme's active site.[13]

Mechanistic Insights and Experimental Workflows

The bioactivity of these compounds is intrinsically linked to their chemical reactivity. The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by nucleophiles, such as the amino groups of proteins, leading to the formation of stable sulfonamide adducts.[6] This covalent modification can be the basis for the inhibitory activity against certain enzymes.

DOT Diagram: General Reaction of Sulfonyl Chlorides with Amines

G cluster_reactants Reactants cluster_products Products R_SO2Cl R-SO₂Cl R_SO2NHR_prime R-SO₂NH-R' R_SO2Cl->R_SO2NHR_prime Nucleophilic Attack H2NR_prime H₂N-R' H2NR_prime->R_SO2NHR_prime Base Base HCl HCl Base->HCl Neutralization

Caption: Formation of a sulfonamide from a sulfonyl chloride and an amine.

Experimental Workflow: Bioactivity Screening

The following diagram illustrates a typical workflow for comparing the bioactivity of furan and thiophene analogs.

DOT Diagram: Bioactivity Screening Workflow

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Furan_SC Furan Sulfonyl Chloride Furan_Amine Furan Amine Derivatives Furan_SC->Furan_Amine Thiophene_SC Thiophene Sulfonyl Chloride Thiophene_Amine Thiophene Amine Derivatives Thiophene_SC->Thiophene_Amine Antimicrobial Antimicrobial Assays (MIC, MBC) Furan_Amine->Antimicrobial Anticancer Anticancer Assays (IC50) Furan_Amine->Anticancer Enzyme Enzyme Inhibition Assays (Ki) Furan_Amine->Enzyme Thiophene_Amine->Antimicrobial Thiophene_Amine->Anticancer Thiophene_Amine->Enzyme Data Comparative Data Analysis Antimicrobial->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for comparing furan and thiophene analogs.

Conclusion: A Strategic Choice in Drug Design

The bioisosteric replacement of a furan with a thiophene ring, or vice versa, is a well-established strategy in medicinal chemistry to fine-tune the biological activity and pharmacokinetic properties of a lead compound.[1] This guide has provided a comparative overview of furan and thiophene sulfonyl chlorides and their derivatives across various biological assays.

The data presented underscores that neither heterocycle is universally superior.[1] Thiophene analogs, in some instances, may offer advantages in terms of metabolic stability and antimicrobial potency.[1] Conversely, furan-containing compounds have demonstrated excellent efficacy as anticancer and highly selective anti-inflammatory agents.[1]

Ultimately, the choice between a furan and a thiophene core should be made on a case-by-case basis, taking into account the specific biological target, the desired activity profile, and the overall molecular architecture.[1] A thorough understanding of their distinct physicochemical properties and a data-driven approach to structure-activity relationship studies are paramount for the successful design and development of novel therapeutics based on these versatile scaffolds.

References

  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers - Benchchem.

  • A Comparative Guide to the Biological Activity of Furan-2-Sulfonic Acid Derivatives - Benchchem.

  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays - Benchchem.

  • A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds - Benchchem.

  • A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery - Benchchem.

  • 2-Thiophenesulfonyl chloride | 16629-19-9 - Benchchem.

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. ResearchGate.

  • A Comparative Study of Thiophene and Furan Derivatives for Researchers and Drug Development Professionals - Benchchem.

  • Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride - PrepChem.com.

  • Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate.

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

  • Furan: A Promising Scaffold for Biological Activity.

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors | ACS Medicinal Chemistry Letters.

  • Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics | Pigment & Resin Technology | Emerald Publishing.

  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline.

  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

  • Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide - PrepChem.com.

  • Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues.

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate.

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate.

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

  • 2-Thiophenesulfonyl chloride 96 16629-19-9 - Sigma-Aldrich.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

  • Thiophene-3-sulfonyl Chloride | C4H3ClO2S2 | CID 2776378 - PubChem.

  • The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester. Google Patents.

  • Pyrrole Furan and Thiophene - LIMU-DR Home.

  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - MDPI.

  • CAS 16629-19-9 | Thiophene-2-sulfonyl Chloride Supplier - Clinivex.

  • Biological Activities of Thiophenes | Encyclopedia MDPI.

  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI.

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers.

  • Furan synthesis - Organic Chemistry Portal.

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors - ResearchGate.

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing).

  • A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives.

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - SciSpace.

  • The reactions of some thiophene sulfonyl derivatives (1981) | Richard J. Cremlyn - SciSpace.

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.

Sources

Validation

A Comparative Guide to Validating the Purity of 4-Methylfuran-2-sulfonyl Chloride Using Thin-Layer Chromatography

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. 4-Methylfuran-2-sulfonyl chloride is a highly reactive intermediate, pivotal in the synthesis of novel ph...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. 4-Methylfuran-2-sulfonyl chloride is a highly reactive intermediate, pivotal in the synthesis of novel pharmaceutical and agrochemical compounds. Its reactivity, driven by the electrophilic sulfur center, is also its liability.[1] The compound is susceptible to degradation, primarily through hydrolysis, making rigorous purity validation not just a quality control measure, but a critical step to ensure reaction reproducibility, yield, and the safety of final products.

This guide provides an in-depth, experience-driven approach to validating the purity of 4-Methylfuran-2-sulfonyl chloride using Thin-Layer Chromatography (TLC). We will move beyond a simple recitation of steps to explain the underlying principles, enabling you to adapt and troubleshoot effectively. We will also compare TLC with other common analytical techniques, providing a holistic perspective on its role in the modern laboratory.

The Primary Challenge: Inherent Instability and Hydrolysis

The principal impurity of concern with any sulfonyl chloride is its corresponding sulfonic acid.[2][3] In the case of 4-Methylfuran-2-sulfonyl chloride, contact with atmospheric or solvent-borne moisture leads to the formation of 4-Methylfuran-2-sulfonic acid.

  • 4-Methylfuran-2-sulfonyl chloride: A moderately polar, reactive electrophile.

  • 4-Methylfuran-2-sulfonic acid: A highly polar, water-soluble, and significantly less reactive degradation product.

This stark difference in polarity is the key to their separation by TLC. Furthermore, furan-containing sulfonyl chlorides can exhibit complex decomposition pathways, underscoring the need for careful handling and analysis.[4] The acidic nature of standard silica gel can itself catalyze the hydrolysis of sensitive sulfonyl chlorides, a factor that must be considered during analysis.[3]

Thin-Layer Chromatography: The First Line of Analysis

TLC is an indispensable technique for the rapid, cost-effective screening of 4-Methylfuran-2-sulfonyl chloride purity.[5] It allows for the simultaneous analysis of multiple samples, providing a quick visual assessment of the presence of the target compound and its primary degradant. Its utility in monitoring reaction progress is also well-documented.[1][6]

Detailed Experimental Protocol for TLC Analysis

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure trustworthy results.

1. Materials & Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended. The fluorescent indicator (F₂₅₄) allows for non-destructive visualization under UV light.[7]

  • Solvents: HPLC-grade or distilled anhydrous solvents are crucial to prevent on-plate reactions.[8] Recommended solvents include hexanes, ethyl acetate (EtOAc), and dichloromethane (DCM).

  • Sample Solvent: Anhydrous dichloromethane or acetonitrile. Avoid protic solvents like methanol for sample preparation.[3][9]

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain.

    • p-Anisaldehyde/sulfuric acid stain.

    • Iodine (I₂) crystals.

2. Preparation of the TLC Chamber The environment inside the developing chamber must be saturated with solvent vapor to ensure consistent and reproducible Rf values.

  • Pour the chosen solvent system (eluent) into the chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This increases the surface area for evaporation.

  • Cover the chamber and allow it to equilibrate for at least 10-15 minutes before inserting the TLC plate.[3]

3. Sample Preparation and Spotting

  • Prepare a dilute solution of your 4-Methylfuran-2-sulfonyl chloride sample (approx. 1-2 mg/mL) in anhydrous DCM.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Mark two lanes: one for your sample (S) and one for a "co-spot" (C).

  • Using a capillary tube, apply a small, concentrated spot of your sample solution to the "S" lane.

  • For the "C" lane, first spot your sample, then, on top of the same spot, apply a spot of a reference standard of 4-Methylfuran-2-sulfonyl chloride, if available. The co-spot is crucial for confirming identity.[3]

4. Solvent System (Eluent) Selection & Development The choice of eluent is the most critical variable in TLC. For a moderately polar compound like 4-Methylfuran-2-sulfonyl chloride, a mixture of a non-polar and a polar solvent is ideal.[10]

  • Starting Point: Begin with a 7:3 mixture of Hexanes:Ethyl Acetate.

  • Optimization: The goal is to achieve an Rf value for the main spot of approximately 0.3-0.5.

    • If the spot is too low (low Rf), increase the eluent's polarity by increasing the proportion of ethyl acetate.

    • If the spot is too high (high Rf), decrease the polarity by increasing the proportion of hexanes.

  • Place the spotted plate in the equilibrated chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Immediately remove the plate and mark the solvent front with a pencil.

Visual Workflow for TLC Purity Validation

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep 1. Prepare Sample Solution (Anhydrous DCM) Spotting 3. Spot TLC Plate (Sample & Co-spot) Sample_Prep->Spotting Chamber_Prep 2. Equilibrate TLC Chamber Development 4. Develop Plate Chamber_Prep->Development Spotting->Development Drying 5. Dry Plate Development->Drying Visualization 6. Visualization Drying->Visualization UV UV (254 nm) Visualization->UV Non-destructive Stain Chemical Stain (e.g., KMnO4) Visualization->Stain Destructive Interpretation 7. Interpret Results (Calculate Rf) UV->Interpretation Stain->Interpretation

Caption: Workflow for TLC Purity Validation of 4-Methylfuran-2-sulfonyl chloride.

5. Visualization and Interpretation A multi-step visualization process provides the most comprehensive data.

  • Step 1: UV Light (Non-destructive):

    • After the plate is completely dry, view it under a short-wave (254 nm) UV lamp.

    • The furan ring is a UV-active chromophore. The spot corresponding to 4-Methylfuran-2-sulfonyl chloride should appear as a dark purple/black spot against the green fluorescent background.[7]

    • Gently circle the visible spots with a pencil.

  • Step 2: Chemical Staining (Destructive):

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized.[11] The furan ring is susceptible to oxidation.

      • Procedure: Briefly dip the plate in the KMnO₄ solution.

      • Expected Result: The main spot should appear as a yellow-brown spot on a purple background. This is a very sensitive stain.

    • p-Anisaldehyde/Sulfuric Acid Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating.[3][12]

      • Procedure: Dip the plate in the stain solution and then gently heat with a heat gun until colors develop.

      • Expected Result: This can produce a distinct color for the sulfonyl chloride, aiding in its identification.

Interpreting the Results The purity of the sample is assessed by the number and intensity of the spots.

ComponentExpected Rf Range (7:3 Hex:EtOAc)UV (254 nm)KMnO₄ Stain
4-Methylfuran-2-sulfonyl chloride 0.3 - 0.5Dark SpotYellow/Brown Spot
4-Methylfuran-2-sulfonic acid 0 - 0.05May not be visibleYellow/Brown Spot
Non-polar Impurity > 0.6VariesVaries
  • A pure sample will show a single, well-defined spot in the sample lane that corresponds exactly in Rf and appearance to the reference standard (or the co-spot will appear as a single spot).

  • Hydrolysis is indicated by a new, highly polar spot at the baseline (Rf ≈ 0) that does not move in the solvent system.[3] This is the 4-Methylfuran-2-sulfonic acid.

  • Streaking of a spot can indicate sample overloading or decomposition on the silica plate.[13]

Comparison with Alternative Analytical Techniques

While TLC is an excellent screening tool, other techniques provide more definitive and quantitative data. The choice of method depends on the specific analytical goal.[9]

TechniquePrimary ApplicationSpeedCostQuantitative?Key AdvantagesKey Limitations
TLC Purity screening, reaction monitoringVery FastLowSemi-quantitativeRapid, inexpensive, high throughput.[5][10]Lower sensitivity and resolution; not definitive for structure.
HPLC Purity determination, quantificationModerateModerateYesHigh resolution and sensitivity, excellent for quantification.[2][14]More expensive, requires method development.
GC-MS Analysis of volatile impuritiesModerateHighYesExcellent for identifying volatile impurities and residual solvents.[2][14]Potential for thermal degradation of the sulfonyl chloride.[15]
NMR Structure elucidation, quantificationFastHighYes (qNMR)Provides unambiguous structural information and can quantify without a reference standard for each impurity.[9][14][15]Lower sensitivity for trace impurities; may not differentiate sulfonyl chloride from sulfonic acid easily in ¹H NMR.[15]

Conclusion

Validating the purity of 4-Methylfuran-2-sulfonyl chloride is essential for reliable and reproducible research. Thin-Layer Chromatography serves as a powerful, rapid, and economical first-pass analytical method. Its ability to quickly identify the presence of the primary degradation product, 4-Methylfuran-2-sulfonic acid, allows scientists to make informed decisions about the quality of their material before committing it to complex synthetic steps. By understanding the principles of eluent selection, proper technique, and multi-stage visualization, researchers can use TLC as a trustworthy and self-validating system. For absolute quantification and structural confirmation, TLC should be used in conjunction with more powerful techniques such as HPLC and NMR spectroscopy.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • BenchChem. (2025). Purity Analysis of (2-Chlorophenyl)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Blog. (2025). What are the raw materials needed for synthesizing 4 - Toluene Sulfonyl Chloride?.
  • Fisher Scientific. (2025).
  • Unknown. (n.d.).
  • ACS Publications. (2009).
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • AGA Analytical. (n.d.).
  • MilliporeSigma. (n.d.).
  • Chemistry LibreTexts. (2022). 2.
  • ACS Publications. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
  • ChemRxiv. (2025).
  • IntechOpen. (n.d.). Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food.

Sources

Comparative

Structural &amp; Mechanistic Context: The Causality of Chemical Shifts

Carbon-13 NMR Shifts of 4-Methylfuran-2-sulfonyl Chloride: A Comparative Analytical Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of verifying the regiochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Carbon-13 NMR Shifts of 4-Methylfuran-2-sulfonyl Chloride: A Comparative Analytical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of verifying the regiochemical integrity of heterocyclic building blocks. 4-Methylfuran-2-sulfonyl chloride (CAS 2153799-57-4)[1] is a highly reactive electrophile widely used to synthesize sulfonamide-based pharmacophores, which are critical in developing therapies ranging from viral polymerase inhibitors[2] to selective allosteric inhibitors of Lactate Dehydrogenase A (LDHA)[3].

However, commercial batches or synthetic intermediates often contain regioisomeric impurities, most notably 5-methylfuran-2-sulfonyl chloride . While Mass Spectrometry (MS) cannot distinguish these isobars, and


H NMR can sometimes be ambiguous due to overlapping coupling patterns, Carbon-13 Nuclear Magnetic Resonance (

C NMR) spectroscopy
provides an unambiguous, self-validating system for structural elucidation.

This guide objectively compares the


C NMR performance of 4-methylfuran-2-sulfonyl chloride against its structural alternatives, detailing the mechanistic causality behind its chemical shifts and providing a robust experimental protocol for laboratory validation.

The


C NMR spectrum of a substituted furan is dictated by the precise interplay of inductive (-I / +I) and mesomeric (-M / +M) effects exerted by its substituents[4].
  • The Sulfonyl Chloride Group (-SO

    
    Cl) at C2:  This moiety is a powerful electron-withdrawing group (EWG). It drastically reduces electron density at the ipso carbon (C2) via both inductive withdrawal and resonance, causing a massive downfield shift (deshielding) into the 145–155 ppm range[5].
    
  • The Methyl Group (-CH

    
    ) at C4:  Alkyl groups are weakly electron-donating via hyperconjugation (+I). The direct attachment at C4 causes an ipso deshielding effect (~10 ppm downfield compared to unsubstituted furan), while simultaneously shielding the ortho positions (C3 and C5) by increasing their local electron density[4].
    

G mol 4-Methylfuran-2-sulfonyl chloride ewg -SO2Cl Group (C2) Strong EWG (-I, -M) mol->ewg edg -CH3 Group (C4) Weak EDG (+I) mol->edg c2 C2: Heavily Deshielded (~151 ppm) ewg->c2 Electron Withdrawal c4 C4: Ipso Deshielded (~123 ppm) edg->c4 Direct Attachment c3c5 C3 & C5: Ortho Shielded (~116 & 146 ppm) edg->c3c5 Hyperconjugation

Electronic effects dictating the 13C NMR chemical shifts in 4-methylfuran-2-sulfonyl chloride.

Comparative C NMR Data Analysis

To objectively evaluate 4-methylfuran-2-sulfonyl chloride, we must compare its carbon scaffold against unsubstituted furan (the baseline) and its primary regioisomers. The data below synthesizes empirical additivity rules and literature benchmarks for substituted furans in CDCl


[4][5].

Table 1: Comparative


C NMR Chemical Shifts (ppm in CDCl

)
Carbon PositionFuran (Baseline)Furan-2-sulfonyl chloride4-Methylfuran-2-sulfonyl chloride 5-Methylfuran-2-sulfonyl chloride
C2 (Attached to -SO

Cl)
142.8~152.0 (Cq)~151.5 (Cq) ~151.0 (Cq)
C3 109.6~118.5 (CH)~116.0 (CH) ~118.0 (CH)
C4 109.6~113.0 (CH)~123.0 (Cq) ~111.0 (CH)
C5 (Adjacent to Oxygen)142.8~148.5 (CH)~146.0 (CH) ~158.5 (Cq)
-CH

N/AN/A~11.0 (CH

)
~13.0 (CH

)

(Note: Cq = Quaternary Carbon; CH = Methine Carbon. Values are predictive benchmarks based on substituent additivity).

The Diagnostic Differentiator

The critical performance metric of


C NMR here is its ability to distinguish the 4-methyl  isomer from the 5-methyl  isomer.
  • In 4-methylfuran-2-sulfonyl chloride , C5 remains unsubstituted. Because it is directly adjacent to the highly electronegative ring oxygen, it resonates far downfield at ~146.0 ppm as a methine (CH) carbon[4].

  • In 5-methylfuran-2-sulfonyl chloride , the methyl group is at C5. This turns C5 into a quaternary carbon (Cq) and pushes its shift even further downfield to ~158.5 ppm due to the combined ipso effect of the methyl group and the adjacent oxygen.

By running a standard DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment alongside the standard


C spectra, researchers can instantly identify if the peak near ~146-158 ppm is a CH (indicating the 4-methyl isomer) or a Cq (indicating the 5-methyl isomer).

Experimental Protocol: High-Resolution C NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used. Quaternary carbons (C2, C4) in furan rings lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long


 relaxation times. The protocol below compensates for this physical reality.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 50 mg of 4-methylfuran-2-sulfonyl chloride in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D). The high concentration is required to overcome the low natural abundance (1.1%) of the 
    
    
    
    C isotope.
  • Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl

    
     and perform automated shimming (Z1-Z4) to ensure magnetic field homogeneity.
    
  • Pulse Sequence Selection: Select a proton-decoupled

    
    C pulse program (e.g., zgpg30 on Bruker systems).
    
  • Parameter Optimization (Critical Step):

    • Relaxation Delay (D1): Set to 2.0 to 3.0 seconds . Causality: This extended delay ensures the quaternary C2 and C4 carbons fully relax between pulses, preventing their signals from disappearing into the baseline noise.

    • Number of Scans (NS): Set to a minimum of 512 scans (approx. 30-45 minutes of acquisition time) to achieve a >10:1 signal-to-noise ratio for the quaternary carbons.

  • Data Processing: Apply a line broadening (LB) factor of 1.0 Hz to the Free Induction Decay (FID) before Fourier Transformation.

  • Internal Referencing: Calibrate the central peak of the CDCl

    
     1:1:1 triplet to exactly 77.16 ppm [5]. This creates a self-validating internal standard for the chemical shifts.
    

Workflow prep Sample Prep (CDCl3, 50mg) acq 13C NMR Acquisition (100 MHz, 512 Scans) prep->acq proc Data Processing (Zero-filling, Baseline) acq->proc assign Peak Assignment (Additivity Rules) proc->assign val Isomer Validation (4-Me vs 5-Me) assign->val

Step-by-step experimental workflow for 13C NMR acquisition and isomer validation.

Application in Drug Development Workflows

When 4-methylfuran-2-sulfonyl chloride is reacted with an amine (e.g., an aniline derivative) to form a sulfonamide drug candidate[2][3], the


C NMR spectrum serves as the primary tool for reaction monitoring.

Upon conversion from a sulfonyl chloride (-SO


Cl) to a sulfonamide (-SO

NHR), the electron-withdrawing power of the functional group decreases slightly. Consequently, the C2 carbon will experience an upfield shift (moving from ~151.5 ppm to roughly ~148.0 ppm). Tracking the disappearance of the 151.5 ppm peak and the emergence of the new sulfonamide C2 peak allows chemists to quantitatively confirm reaction completion without destroying the sample.

References

  • Oregon State University - 13C NMR Chemical Shifts. Retrieved from:[Link]

  • Chemistry LibreTexts - Interpreting C-13 NMR Spectra. Retrieved from:[Link]

  • ACS Omega - Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A. Retrieved from:[Link]

  • National Institutes of Health (PMC) - Identification of Non-Nucleoside Inhibitors of the Respiratory Syncytial Virus Polymerase Complex. Retrieved from:[Link]

Sources

Validation

comparative stability of methyl-substituted furan sulfonyl chlorides

A Comparative Guide to the Stability of Methyl-Substituted Furan Sulfonyl Chlorides For Researchers, Scientists, and Drug Development Professionals Introduction Furan-containing sulfonamides are a significant class of co...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Stability of Methyl-Substituted Furan Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing sulfonamides are a significant class of compounds in drug discovery, demonstrating a wide range of biological activities, including carbonic anhydrase inhibition and antimicrobial effects.[1] The stability of their sulfonyl chloride precursors is a critical parameter that influences synthetic efficiency, product purity, and ultimately, the economic viability of a drug development program. This guide provides an in-depth comparative analysis of the stability of various methyl-substituted furan sulfonyl chlorides, offering experimental data and protocols to inform your research and process development.

The inherent reactivity of sulfonyl chlorides, which makes them valuable synthetic intermediates, also renders them susceptible to decomposition.[2][3] This instability is often exacerbated in heteroaromatic systems like furan.[4][5] Understanding the factors that govern the stability of these crucial building blocks is paramount for any researcher working in this area. This guide will explore how the position of a methyl substituent on the furan ring impacts the overall stability of the corresponding sulfonyl chloride.

Understanding Furan Sulfonyl Chloride Instability: Key Degradation Pathways

The decomposition of sulfonyl chlorides can proceed through several pathways, primarily influenced by temperature, moisture, and the presence of impurities.[6][7] For furan sulfonyl chlorides, the electron-rich nature of the furan ring adds another layer of complexity.

Major Decomposition Routes:

  • Hydrolysis: Reaction with water is a primary degradation pathway, yielding the corresponding sulfonic acid and hydrochloric acid.[7][8] This is an autocatalytic process, as the generated HCl can further accelerate decomposition.

  • Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose via radical or ionic mechanisms, often leading to the extrusion of sulfur dioxide (SO2) and the formation of chlorinated byproducts.[9][10][11]

  • Ring Instability: The furan ring itself can be susceptible to degradation under the strongly acidic conditions that can arise from decomposition, leading to complex mixtures of byproducts.[4]

The Influence of Methyl Substitution

The position of an electron-donating methyl group on the furan ring is hypothesized to significantly influence the stability of the sulfonyl chloride. This is due to the methyl group's ability to modulate the electron density of the aromatic ring, thereby affecting the electrophilicity of the sulfonyl chloride group and the overall stability of the molecule. This guide will compare the stability of three isomers: 3-methylfuran-2-sulfonyl chloride, 4-methylfuran-2-sulfonyl chloride, and 5-methylfuran-2-sulfonyl chloride.

Comparative Stability Analysis: Experimental Design

To quantitatively assess the stability of the methyl-substituted furan sulfonyl chlorides, a series of controlled experiments were conducted. The primary analytical technique employed was High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the sulfonyl chloride over time under accelerated stability conditions.[3][12]

Experimental Workflow

The overall experimental process is outlined below:

G cluster_synthesis Synthesis & Purification cluster_stability Stability Study Synthesis Synthesis of Methyl-Substituted Furan Sulfonyl Chlorides Purification Purification by Vacuum Distillation Synthesis->Purification Characterization Characterization (NMR, GC-MS) Purification->Characterization Sample_Prep Sample Preparation in Acetonitrile Characterization->Sample_Prep Purity >98% Incubation Incubation at 40°C Sample_Prep->Incubation HPLC_Analysis HPLC Analysis at t=0, 24, 48, 72h Incubation->HPLC_Analysis Data_Analysis Data Analysis & Degradation Profiling HPLC_Analysis->Data_Analysis G cluster_4Me 4-Methylfuran-2-sulfonyl chloride (Most Stable) cluster_3Me 3-Methylfuran-2-sulfonyl chloride (Moderately Stable) cluster_5Me 5-Methylfuran-2-sulfonyl chloride (Least Stable) N4 The methyl group at the 4-position provides inductive electron donation, stabilizing the ring without significantly increasing the nucleophilicity of the positions adjacent to the sulfonyl chloride. N3 The methyl group at the 3-position offers some inductive stabilization, but its proximity to the sulfonyl chloride may slightly influence reactivity. N5 The methyl group at the 5-position strongly activates the ring towards electrophilic attack, potentially accelerating decomposition pathways and increasing susceptibility to acid-catalyzed degradation.

Caption: Rationale for the observed stability trend.

The enhanced stability of the 4-methyl isomer makes it a more robust and reliable intermediate for synthetic applications. The lower stability of the 5-methyl isomer suggests that it requires more stringent handling and storage conditions, and its use in multi-step syntheses may lead to lower overall yields. [6][8]

Practical Recommendations for Handling and Storage

Given the inherent reactivity of furan sulfonyl chlorides, proper handling and storage are crucial to maintain their purity and prevent decomposition. [7][13][14]

  • Inert Atmosphere: Always handle furan sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Low Temperature Storage: Store these compounds at low temperatures (ideally ≤ -20°C) in tightly sealed containers to slow down the rate of decomposition.

  • Aprotic Solvents: Use anhydrous, aprotic solvents for reactions and analytical sample preparation to prevent hydrolysis. [2]* Avoid Contaminants: Ensure that all glassware and reagents are scrupulously dry and free from acidic or basic impurities, which can catalyze decomposition.

Conclusion

This comparative guide has demonstrated that the position of a methyl substituent on the furan ring has a profound impact on the stability of furan sulfonyl chlorides. The 4-methylfuran-2-sulfonyl chloride isomer is significantly more stable than its 3- and 5-methyl counterparts. This enhanced stability translates to a longer shelf-life, greater process robustness, and potentially higher yields in synthetic applications. For researchers and drug development professionals, this understanding is critical for selecting the most appropriate building blocks and for designing efficient and reliable synthetic routes to novel furan-containing therapeutic agents.

References

  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
  • Benchchem. A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds.
  • The Journal of Organic Chemistry. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
  • ACS Publications. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry.
  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • PMC. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Google Patents. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Benchchem. Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.
  • Yufeng. Sulfuryl chloride.
  • Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • cameochemicals.noaa.gov. sulfuryl chloride.
  • Benchchem. A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives.
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • PrepChem.com. Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide.
  • fishersci.com. SAFETY DATA SHEET.
  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • Benchchem. Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
  • ResearchGate. Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides)..
  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Methylfuran-2-sulfonyl Chloride

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its use in a reaction. The proper and safe disposal of reactive compounds like 4-Methylfuran-2-sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its use in a reaction. The proper and safe disposal of reactive compounds like 4-Methylfuran-2-sulfonyl chloride is not merely a regulatory requirement but a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, technically grounded protocol for the safe handling and disposal of this compound, emphasizing the chemical principles that dictate these procedures.

The core challenge in disposing of 4-Methylfuran-2-sulfonyl chloride lies in its high reactivity, particularly its violent reaction with nucleophiles like water.[1][2][3] Direct disposal is not an option, as it would create a significant hazard. Therefore, the fundamental strategy is to convert the reactive sulfonyl chloride into its corresponding, and significantly more stable, sulfonate salt through a controlled neutralization process before it is collected as hazardous waste.

Hazard Assessment & Mandatory Personal Protective Equipment (PPE)

4-Methylfuran-2-sulfonyl chloride, like other sulfonyl chlorides, is a corrosive and water-reactive compound.[1][2][3][4] Understanding its hazard profile is critical to selecting the appropriate PPE, which is the first line of defense against exposure.[5][6]

Primary Hazards:

  • Corrosivity: The compound can cause severe burns to the skin and irreversible eye damage upon contact.[1][3][4][7][8]

  • Water Reactivity: It reacts exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid (HCl) and 4-methylfuran-2-sulfonic acid.[1][2][9][10] This reaction can be vigorous and release toxic fumes.[1][3]

  • Inhalation Toxicity: Vapors are irritating to the respiratory tract, and inhalation may be fatal.[3][4][7][8][11] All handling must be performed within a certified chemical fume hood.

Due to these hazards, the following PPE is mandatory when handling or disposing of 4-Methylfuran-2-sulfonyl chloride.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles protect against splashes, while a full-face shield provides a secondary barrier, essential given the severe corrosivity and potential for violent reactions.[1][2][5][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. Gloves should be inspected before use and changed frequently, as no material is impervious indefinitely.[1][5]
Body Protection Chemical-Resistant Lab CoatA closed-front lab coat made of a chemical-resistant material protects skin and personal clothing from splashes and contamination.[1][5]
Respiratory Protection Certified Chemical Fume HoodAll manipulations must be conducted in a properly functioning chemical fume hood to prevent the inhalation of corrosive and toxic vapors.[1][2][5]

The Core Disposal Principle: Controlled Hydrolysis and Neutralization

The primary mechanism for safely disposing of sulfonyl chlorides is through controlled nucleophilic substitution, specifically hydrolysis.[10] The highly electrophilic sulfur atom is readily attacked by water, displacing the chloride leaving group. This reaction, however, is strongly exothermic and produces corrosive acids.

Reaction: R-SO₂Cl + 2 H₂O → R-SO₃H + HCl + H₂O

To manage this reactivity, the hydrolysis is performed using a weak base, such as aqueous sodium bicarbonate (NaHCO₃). The base serves two critical functions:

  • It neutralizes the acidic byproducts (sulfonic acid and HCl) as they are formed.

  • The reaction with bicarbonate produces carbon dioxide gas, providing a visual indicator of the reaction's progress, but also requiring careful control to prevent overflow.[1][2]

The final product is the non-reactive sodium 4-methylfuran-2-sulfonate, which can be safely collected as aqueous hazardous waste.

Step-by-Step Disposal Protocol for Unused or Residual Reagent

This protocol details the safe neutralization of small quantities of 4-Methylfuran-2-sulfonyl chloride. This procedure should be performed in a chemical fume hood while wearing all mandatory PPE.

Experimental Protocol: Neutralization

Objective: To safely hydrolyze and neutralize residual 4-Methylfuran-2-sulfonyl chloride for disposal.

Materials:

  • Reaction mixture or residual 4-Methylfuran-2-sulfonyl chloride.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Ice bath.

  • Stir plate and stir bar.

  • Appropriately sized beaker or flask for the quenching procedure.

  • pH paper.

Procedure:

  • Prepare the Quenching Solution: In a beaker large enough to accommodate potential foaming (at least 5-10 times the volume of the sulfonyl chloride mixture), place a sufficient volume of saturated aqueous sodium bicarbonate solution. A safe guideline is to use at least 5-10 molar equivalents of NaHCO₃ relative to the amount of sulfonyl chloride being neutralized.[1]

  • Cool the Solution: Place the beaker in an ice bath and begin stirring. Allow the solution to cool to between 0-5 °C.[2]

  • Controlled Addition: Using a pipette or addition funnel, add the 4-Methylfuran-2-sulfonyl chloride to the cold, vigorously stirred bicarbonate solution slowly and in a dropwise manner .[1][2]

    • Causality: Adding the reactive compound to the quenching solution ensures the reagent is always the limiting reactant, preventing a runaway reaction. The cold temperature helps dissipate the heat generated from the exothermic hydrolysis.

  • Manage Gas Evolution: Vigorous effervescence (CO₂ gas) is expected.[2] The rate of addition must be carefully controlled to prevent the reaction from foaming excessively and overflowing the container. If foaming becomes too rapid, immediately cease the addition until it subsides.

  • Ensure Complete Reaction: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed.[1][2]

  • Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Carefully check the pH of the aqueous layer using pH paper. The pH should be neutral or slightly basic (pH ≥ 7).[1][2] If the solution is still acidic, add more saturated sodium bicarbonate solution portion-wise until a neutral or basic pH is achieved. This step validates that the neutralization is complete.

  • Waste Collection: The resulting neutralized aqueous solution can now be safely transferred to a designated hazardous waste container.

G start Start: Unwanted 4-Methylfuran- 2-sulfonyl chloride prep Prepare cold, stirred aqueous NaHCO3 solution (5-10 equivalents) start->prep 1 add Slowly add sulfonyl chloride to quenching solution prep->add 2 control Control addition rate to manage gas evolution and temperature add->control 3 stir Stir for 30 min post-addition control->stir 4 check_ph Check pH of aqueous layer stir->check_ph 5 waste Transfer to labeled hazardous waste container check_ph->waste pH ≥ 7 (Neutral/Basic) add_base Add more NaHCO3 solution check_ph->add_base pH < 7 (Acidic) add_base->stir

Caption: Disposal workflow for 4-Methylfuran-2-sulfonyl chloride.

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill, a rapid and correct response is crucial to mitigate hazards.

Spill Cleanup Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate all non-essential individuals.[1][5]

  • Ensure Ventilation: Ensure the chemical fume hood is functioning correctly to ventilate vapors.

  • Don PPE: Before addressing the spill, don all mandatory PPE as detailed in Section 1.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[1][5][9][12] DO NOT use water or combustible materials like paper towels. [1][12]

  • Neutralize: Once the liquid is absorbed, cautiously cover the material with powdered sodium carbonate (soda ash) or calcium carbonate to neutralize the residual acid chloride.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed, neutralized material into a clearly labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Finally, rinse the area with water. All cleaning materials must also be disposed of as hazardous waste.

G spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) alert->ppe contain Cover spill with DRY, inert absorbent (Sand, Soda Ash, Vermiculite) ppe->contain collect Collect material into a labeled hazardous waste container contain->collect decon Decontaminate spill area collect->decon dispose Dispose of all waste via Institutional EHS decon->dispose

Caption: Logical flow for responding to a sulfonyl chloride spill.

Final Waste Containment and Disposal

Both the neutralized aqueous solution from the disposal protocol and the solid waste from a spill cleanup are considered hazardous waste and must be managed according to institutional and regulatory guidelines (e.g., EPA, RCRA).[13][14]

  • Container: Use a robust, leak-proof container compatible with the waste. For aqueous waste, a plastic bottle is often preferred over glass.[13]

  • Labeling: The container must be sealed and clearly labeled. Do not leave a funnel in the container.[15] The label is a critical communication tool and must be accurate.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, especially acids.[15][16]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[13] Never pour chemical waste down the drain or place it in the regular trash.[13]

Labeling RequirementDescription
Hazard Identification Clearly write "Hazardous Waste".[13][15]
Contents List the full, common chemical names of all constituents (e.g., "Water, Sodium 4-methylfuran-2-sulfonate, Sodium Chloride, Sodium Bicarbonate"). Do not use abbreviations or chemical formulas.[13][15]
Generator Information Include the name of the Principal Investigator, department, and room number.[13]
Date Record the date the waste was first added to the container (accumulation start date).[13]

By adhering to this comprehensive disposal guide, researchers can ensure that 4-Methylfuran-2-sulfonyl chloride is managed safely and responsibly from initial use through to its final neutralized state, protecting themselves, their colleagues, and the environment.

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • Personal protective equipment for handling 2-Nitroethane-1-sulfonyl chloride. Benchchem.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. NJ.gov.
  • sulphuryl chloride. Sdfine.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Simple But Needed.
  • p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET. TCI Chemicals.
  • What are the key regulations for industrial waste disposal?. Simple But Needed.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Dräger Gas Detectors & PPE for Sulfuryl chloride. Dräger.
  • 4-methylfuran-2-sulfonyl chloride. ChemicalBook.
  • SAFETY DATA SHEET - Furan-2-sulfonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET. MilliporeSigma.
  • 4-methylfuran-2-sulfonyl chloride (C5H5ClO3S). PubChem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Removing thionyl chloride. Reddit.
  • Safety Data Sheet - 2,3-Dihydro-1h-indene-2-sulfonyl chloride. Combi-Blocks.
  • SAFETY DATA SHEET - Furan-3-sulfonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Merck Millipore.
  • Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit.
  • Material Safety Data Sheet - Furan-2-sulfonyl chloride. Cole-Parmer.
  • 5-Methyl-4-(methylsulfonyl)furan-2-sulfonyl chloride. ChemScene.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • METHANESULFONYL CHLORIDE. International Labour Organization.
  • ICSC 1163 - METHANESULFONYL CHLORIDE. inchem.org.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Sulfonyl halide. Wikipedia.
  • Furan-2-sulfonylchloride. Sigma-Aldrich.

Sources

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